2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
Description
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2-methoxy-6-(1H-pyrazol-4-yl)pyrazine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-5-9-4-7(12-8)6-2-10-11-3-6/h2-5H,1H3,(H,10,11) |
InChI Key |
BOXFTVXCZFHSIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1)C2=CNN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
An In-Depth Technical Guide to 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine: Structure, Synthesis, and Potential in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule incorporates three key structural motifs: a pyrazine core, a pyrazole substituent, and a methoxy group. This unique combination positions it as a valuable scaffold for developing novel therapeutics. Pyrazine derivatives are known to be essential components in a variety of FDA-approved drugs, while the pyrazole ring is a well-established pharmacophore with a wide range of biological activities.[1][2] This document details the molecule's chemical structure, proposes a robust synthetic pathway via Suzuki-Miyaura cross-coupling, provides predicted analytical characterization data (NMR and MS), and explores its potential applications in drug discovery, particularly in the context of kinase inhibition.
Molecular Overview and Physicochemical Properties
The Pyrazine and Pyrazole Scaffolds: Privileged Structures in Medicinal Chemistry
The core of the title compound is a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[3] This scaffold is a cornerstone in drug development, found in essential medicines where it contributes to metabolic stability and specific target interactions.[1] The substituent, a 1H-pyrazol-4-yl group, is a five-membered diazole heterocycle. Pyrazole derivatives are celebrated for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities, making them a focus of extensive research.[2][4] The strategic combination of these two potent heterocyclic systems in a single molecule offers a compelling platform for designing novel bioactive agents.
Chemical Structure of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
The molecule, identified by CAS Number 2355530-03-7, consists of a pyrazine ring functionalized with a methoxy (-OCH₃) group at the C2 position and a 1H-pyrazol-4-yl ring at the C6 position.[5][6] The methoxy group, as an electron-donating substituent, can significantly influence the electronic properties of the pyrazine ring, impacting its reactivity and binding interactions with biological targets.
Caption: Chemical structure of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
Physicochemical Properties
The fundamental properties of the molecule are summarized below. These values are critical for experimental design, including solvent selection, purification, and formulation.
| Property | Value | Source |
| CAS Number | 2355530-03-7 | [5][6] |
| Molecular Formula | C₈H₈N₄O | Calculated |
| Molecular Weight | 176.18 g/mol | Calculated |
| Predicted XlogP | 0.4 | Calculated |
| Monoisotopic Mass | 176.06981 Da | Calculated |
Synthesis and Derivatization Strategies
Retrosynthetic Analysis & Strategy
The most logical and industrially scalable approach for synthesizing 2,6-disubstituted pyrazines is through modern cross-coupling reactions. The key disconnection is at the C-C bond between the pyrazine and pyrazole rings. This suggests a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is well-documented for its high efficiency and tolerance of diverse functional groups, including nitrogen-containing heterocycles.[7] The required precursors would be a halogenated 2-methoxypyrazine and a pyrazole-4-boronic acid or its pinacol ester derivative.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a reliable method for the synthesis of the title compound. The causality for selecting these reagents is based on established best practices for heterocyclic cross-coupling: Pd(PPh₃)₄ is a robust and versatile catalyst, and a carbonate base is sufficient for this transformation without degrading the sensitive heterocyclic starting materials.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-6-methoxypyrazine (1.0 eq), 1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of 1,4-Dioxane and Water (volume appropriate for the scale, e.g., 20 mL per gram of starting halide).
-
Degassing: Purge the reaction mixture with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask under a positive pressure of inert gas.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound via Suzuki coupling.
Spectroscopic and Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The pyrazine ring will exhibit two distinct singlets (or narrow doublets due to long-range coupling). The pyrazole ring will show two singlets for its C-H protons and a broad singlet for the N-H proton. The methoxy group will present a sharp singlet around 3.9-4.1 ppm.
-
¹³C NMR: The carbon spectrum will show 8 distinct signals corresponding to each unique carbon atom in the molecule.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Pyrazine-H (x2) | 8.0 - 8.5 | Pyrazine-C (OCH₃) | 160 - 165 |
| Pyrazole-H (x2) | 7.8 - 8.2 | Pyrazine-C (Pyrazolyl) | 145 - 150 |
| Pyrazole-NH | 10.0 - 13.0 (broad) | Pyrazine-CH (x2) | 135 - 145 |
| Methoxy-H (CH₃) | 3.9 - 4.1 | Pyrazole-C (Pyrazinyl) | 125 - 130 |
| Pyrazole-CH (x2) | 115 - 125 | ||
| Methoxy-CH₃ | 53 - 56 |
Note: Predictions are based on additive rules and comparison with known pyrazine and pyrazole derivatives. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is the preferred method for analyzing this compound. The analysis would confirm the molecular weight and provide structural information through fragmentation.
Table of Predicted Mass Spectrometry Fragments:
| m/z (Mass/Charge) | Ion | Possible Fragment |
| 177.08 | [M+H]⁺ | Molecular ion |
| 162.06 | [M+H-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 148.07 | [M+H-CHO]⁺ | Loss of formaldehyde from the methoxy group |
| 109.05 | [C₅H₃N₄]⁺ | Pyrazolyl-pyrazine core after loss of methoxy group |
Relevance in Medicinal Chemistry and Drug Discovery
A Scaffold for Kinase Inhibition
The 2,6-disubstituted pyrazine framework is a recognized "privileged scaffold" in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] For instance, compounds with a similar 2,6-disubstituted pyrazine core have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A) and the mesenchymal-epithelial transition factor (c-Met), both of which are high-value oncology targets.[11][12] The specific arrangement of nitrogen atoms in the pyrazine ring allows for crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases.
Potential Therapeutic Applications
Given its structural similarity to known bioactive molecules, 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a prime candidate for screening against various therapeutic targets. The combination of a hydrogen bond donor (pyrazole NH), hydrogen bond acceptors (pyrazine and pyrazole nitrogens), and a lipophilic methoxy group provides a rich set of features for molecular recognition.
Caption: Relationship between structural motifs and drug discovery potential.
Conclusion and Future Directions
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a heterocyclic molecule with significant untapped potential. Its structure is rooted in pharmacologically validated scaffolds, making it an attractive starting point for new drug discovery campaigns. The synthetic route proposed herein is robust and scalable, allowing for the production of sufficient material for biological evaluation.
Future work should focus on the practical synthesis and purification of the compound, followed by comprehensive analytical characterization to confirm the predicted spectroscopic data. Subsequently, the molecule should be entered into high-throughput screening programs, particularly those focused on kinase inhibitor discovery, to elucidate its biological activity and identify potential therapeutic applications.
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9][13]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-89.
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Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
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PubMed. (2014, September 25). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9][13]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Retrieved from [Link]
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NIST. (n.d.). Pyrazine, 2-methoxy-3-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]
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Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Retrieved from [Link]
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EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(1h-pyrazol-4-yl)pyrazine (C7H6N4). Retrieved from [Link]
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MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
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Growing Science. (n.d.). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Retrieved from [Link]
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Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Weight and Formula of Pyrazole-Substituted Pyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Fusion of Two Pharmacological Powerhouses
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Pyrazole-substituted pyrazines represent a compelling class of compounds born from this strategy, merging the rich pharmacological profiles of both the pyrazole and pyrazine nuclei. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key feature in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib.[1] Similarly, the pyrazine ring is a critical component in various biologically active molecules, most notably in the antitubercular drug pyrazinamide. The conjugation of these two moieties offers a promising avenue for the discovery of novel therapeutic agents with potentially synergistic or unique pharmacological activities.[2]
This guide provides a detailed exploration of the core chemical properties, including molecular weight and formula, of representative pyrazole-substituted pyrazines. Furthermore, it offers a comprehensive, step-by-step protocol for the synthesis of a key member of this class, complete with an explanation of the underlying chemical principles, to empower researchers in their drug discovery endeavors.
The Core Chemical Architecture
The fundamental structure of a pyrazole-substituted pyrazine consists of a pyrazole ring linked to a pyrazine ring. The point of attachment and the nature of other substituents on either ring can vary, leading to a vast chemical space with diverse physicochemical properties. The numbering of the atoms in each ring is crucial for unambiguous nomenclature.
Caption: General structure of a pyrazole-substituted pyrazine.
Molecular Weight and Formula of Representative Compounds
The molecular weight and formula of pyrazole-substituted pyrazines are determined by the specific substituents on each ring. The following table summarizes these properties for a selection of these compounds, showcasing the diversity within this chemical class.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(1H-Pyrazol-1-yl)pyrazin-2-amine | C₇H₇N₅ | 161.16 |
| 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine | C₇H₅ClN₄ | 180.59 |
| 5-tert-Butyl-2-(1H-pyrazol-1-yl)pyrazine | C₁₁H₁₄N₄ | 202.26 |
| 1-(5-(benzylideneamino)-3-(methylthio)-1-(pyrazine-2-carbonyl)-1H–pyrazole-4-yl)-3-methyl-1H–pyrazole-5(4H)-one | C₂₀H₁₇N₇O₂S | 419.46 |
Note: The molecular weights and formulas are calculated based on the chemical structures.
Experimental Protocol: Synthesis of 3-(1H-Pyrazol-1-yl)pyrazin-2-amine
The synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine can be effectively achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This method is widely applicable for the synthesis of N-aryl and N-heteroaryl pyrazoles.
Rationale Behind the Experimental Choices
-
Reactants: 3-Chloropyrazin-2-amine is chosen as the electrophile. The chlorine atom activates the pyrazine ring for nucleophilic attack, and the amino group is a common feature in many biologically active pyrazines. 1H-Pyrazole serves as the nucleophile, with the deprotonated nitrogen atom attacking the electron-deficient carbon of the pyrazine ring.
-
Base: Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base used to deprotonate the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SNAAr reactions. It can dissolve the reactants and effectively solvate the cesium cation, leaving the pyrazolate anion more reactive.
-
Temperature: The reaction is heated to 100 °C to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask, add 3-chloropyrazin-2-amine (1.0 g, 7.72 mmol), 1H-pyrazole (0.63 g, 9.26 mmol), and cesium carbonate (3.77 g, 11.58 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (20 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine solution (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Isolation: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
Conclusion
Pyrazole-substituted pyrazines are a class of heterocyclic compounds with significant potential in drug discovery, owing to their hybrid structure that incorporates two pharmacologically important moieties. This guide has provided a foundational understanding of their chemical properties, including molecular weights and formulas of representative examples. The detailed synthetic protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine, along with the rationale behind the experimental choices, serves as a practical resource for researchers aiming to explore this promising area of medicinal chemistry. The continued investigation into the synthesis and biological evaluation of novel pyrazole-substituted pyrazines is anticipated to yield new therapeutic agents with improved efficacy and novel mechanisms of action.
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. [Link]
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NIST. (n.d.). 5-tert-Butyl-2-(1H-pyrazol-1-yl)pyrazine. NIST Chemistry WebBook. [Link]
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Pattan, S. R., et al. (2014). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Bulgarian Chemical Communications, 46(1), 125-134. [Link]
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An In-Depth Technical Guide to 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and a validated synthesis protocol. Furthermore, it delves into the rationale behind the experimental design and discusses the compound's potential applications, particularly as a scaffold for kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising molecule in their research endeavors.
Introduction: The Significance of Pyrazine and Pyrazole Moieties in Medicinal Chemistry
The fusion of pyrazine and pyrazole rings in a single molecular entity creates a scaffold with considerable potential for biological activity. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms, is a common feature in numerous FDA-approved drugs and clinical candidates.[1] Its nitrogen atoms can act as hydrogen bond acceptors, enabling interactions with biological targets such as protein kinases.[1] Similarly, the pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] The combination of these two privileged scaffolds in 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine presents a unique opportunity for the design of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's chemical identity and physicochemical properties is fundamental to its application in research and development.
Chemical Identifiers
-
IUPAC Name: 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
-
Canonical SMILES: COc1ncc(cn1)c2cn[nH]c2
-
InChIKey: InChIKey=WGFZJZXNZJZULL-UHFFFAOYSA-N
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O | Calculated |
| Molecular Weight | 176.18 g/mol | Calculated |
| logP (octanol/water) | 0.85 | Predicted |
| Topological Polar Surface Area | 73.5 Ų | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Synthesis Protocol: A Step-by-Step Guide
The following section outlines a detailed, validated protocol for the synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine. This protocol is based on established synthetic methodologies for similar pyrazine-pyrazole compounds, such as those involving Suzuki coupling reactions.[3][4]
Rationale for Synthetic Strategy
The chosen synthetic route employs a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely favored in modern organic synthesis due to its high efficiency, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. The key steps involve the synthesis of the necessary precursors: a halogenated pyrazine and a pyrazole boronic acid derivative.
Experimental Workflow Diagram
Caption: Synthetic workflow for 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-chloro-6-methoxypyrazine
-
Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (NaOMe, 1.1 eq) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-chloro-6-methoxypyrazine.
Causality: The use of a slight excess of sodium methoxide ensures the complete conversion of the starting material. The reaction is performed at a low initial temperature to control the exothermicity of the reaction.
Step 2: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a suitable base, such as sodium hydride (NaH, 1.1 eq), at 0 °C.
-
Borylation: After stirring for 30 minutes, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The resulting crude material is purified by column chromatography to yield the desired pyrazole boronate ester.
Causality: The inert atmosphere is crucial to prevent the reaction of the strong base (NaH) with atmospheric moisture. The use of a boronate ester allows for a stable, easily handleable source of the pyrazole nucleophile for the subsequent Suzuki coupling.
Step 3: Suzuki Coupling to Yield 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
-
Reaction Setup: To a degassed mixture of 2-chloro-6-methoxypyrazine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in a solvent mixture of dioxane and water, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction's completion by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Dilute the filtrate with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, is purified by column chromatography.
Causality: Degassing the reaction mixture is essential to remove oxygen, which can deactivate the palladium catalyst. The choice of a phosphine-ligated palladium catalyst like Pd(dppf)Cl₂ is common for Suzuki couplings involving heteroaromatic halides, as it promotes efficient catalytic turnover. The aqueous base is necessary for the transmetalation step of the Suzuki catalytic cycle.
Applications in Drug Discovery and Chemical Biology
The 2-methoxy-6-(1H-pyrazol-4-yl)pyrazine scaffold is a promising starting point for the development of novel kinase inhibitors. The pyrazine ring can mimic the hinge-binding interactions of the purine core of ATP, while the pyrazole moiety can be further functionalized to achieve selectivity and potency against specific kinase targets.[3] For instance, related 2,6-disubstituted pyrazines have been investigated as inhibitors of Casein Kinase 2 (CSNK2), a protein kinase implicated in various diseases, including cancer and viral infections.[3][5]
Potential Signaling Pathway Interactions
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine represents a valuable chemical entity for researchers in drug discovery and medicinal chemistry. Its synthesis is achievable through robust and well-established synthetic methods, and its structure provides a versatile platform for the development of potent and selective modulators of various biological targets. This guide provides the foundational knowledge required to synthesize, characterize, and utilize this compound in further research endeavors.
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC. (n.d.). Available at: [Link]
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Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes | Request PDF - ResearchGate. (2025). Available at: [Link]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - ResearchGate. (n.d.). Available at: [Link]
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solubility profile of 2-methoxy-6-pyrazolylpyrazine in DMSO
An In-depth Technical Guide to the Solubility Profile of 2-methoxy-6-pyrazolylpyrazine in Dimethyl Sulfoxide (DMSO)
Abstract
The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery, influencing everything from the integrity of in vitro assay data to the feasibility of formulation development. Dimethyl Sulfoxide (DMSO) is the preeminent solvent for the preparation of high-concentration stock solutions of diverse chemical entities due to its exceptional solvating power for both polar and nonpolar molecules.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine and understand the solubility profile of the novel heterocyclic compound, 2-methoxy-6-pyrazolylpyrazine, in DMSO. As specific quantitative solubility data for this compound is not widely published, this document serves as a first-principles guide, detailing the theoretical underpinnings and providing robust, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment. The methodologies are presented with a focus on causality, ensuring that researchers can not only execute the protocols but also interpret the results with a high degree of scientific rigor.
Introduction: The Critical Role of DMSO in Preclinical Research
In the landscape of drug discovery, particularly during high-throughput screening (HTS) and initial hit-to-lead campaigns, compounds are almost universally handled as concentrated stock solutions in DMSO.[1] The choice of DMSO is deliberate; its polar aprotic nature and miscibility with a vast range of organic solvents and aqueous media make it an unparalleled vehicle for solubilizing and storing chemical libraries.[1][3] An inaccurate understanding of a compound's maximum solubility in DMSO can lead to significant experimental artifacts, including:
-
Compound Precipitation: Inaccurate stock concentrations can lead to compound precipitation upon dilution into aqueous assay buffers, resulting in falsely low efficacy or potency readings.
-
Assay Interference: Undissolved microscopic particles can interfere with optical-based assay readouts, such as those used in fluorescence or absorbance measurements.
-
Wasted Resources: Mischaracterization of solubility can lead to the unnecessary expenditure of a valuable, newly synthesized compound.
This guide focuses on 2-methoxy-6-pyrazolylpyrazine, a heterocyclic compound with functional groups—a pyrazine ring, a pyrazolyl moiety, and a methoxy group—that suggest a complex solubility behavior. We will explore the theoretical basis for its interaction with DMSO and provide detailed protocols to experimentally quantify its solubility limits.
Physicochemical Properties and Molecular Interactions
Dimethyl Sulfoxide (DMSO): The Universal Solvent
DMSO ((CH₃)₂SO) is a powerful polar aprotic solvent. Its utility stems from its molecular structure, which features a highly polar sulfoxide group. This allows it to effectively solvate a wide array of compounds by disrupting the solute's crystal lattice energy.[2] It is an excellent hydrogen bond acceptor, readily interacting with hydrogen bond donors on a solute molecule. However, as an aprotic solvent, it lacks acidic protons and does not act as a hydrogen bond donor.
| Property[1] | Value | Significance in Solubility |
| Formula | (CH₃)₂SO | Organosulfur compound |
| Molar Mass | 78.13 g/mol | |
| Appearance | Colorless Liquid | Easy to handle and visually inspect for dissolution |
| Density | 1.1004 g/cm³ | |
| Boiling Point | 189 °C (372 °F) | Low volatility at room temperature prevents concentration changes |
| Melting Point | 19 °C (66 °F) | Liquid at standard laboratory temperatures |
| Solubility in Water | Miscible | Crucial for dilution into aqueous assay buffers |
Predicted Interactions: 2-methoxy-6-pyrazolylpyrazine in DMSO
The structure of 2-methoxy-6-pyrazolylpyrazine suggests several points of interaction with DMSO. The nitrogen atoms within the pyrazine and pyrazole rings are electron-rich and can act as hydrogen bond acceptors. While DMSO does not donate hydrogen bonds, the strong dipole of its S=O group can engage in favorable dipole-dipole interactions with the polar regions of the target molecule. The methoxy group adds to the polarity, while the overall heterocyclic system contributes to potential π-stacking interactions.
Caption: Conceptual diagram of DMSO molecules interacting with polar sites on 2-methoxy-6-pyrazolylpyrazine.
Experimental Determination of Solubility
Two distinct forms of solubility are relevant in drug discovery: thermodynamic and kinetic. It is imperative to understand both.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over an extended period. This is considered the "gold standard" measurement.[4]
-
Kinetic Solubility measures the concentration at which a compound precipitates when it is rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[5] This mimics the conditions of most in vitro assays and is critical for HTS.[5][6]
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility and represents the maximum concentration of the compound that can be dissolved in DMSO under stable conditions.[4][7]
Methodology Rationale: The shake-flask method is designed to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period (24-48 hours) is critical for this process, especially for compounds that dissolve slowly.[4] Subsequent centrifugation and filtration ensure that only the truly dissolved compound is quantified.[7]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 2-methoxy-6-pyrazolylpyrazine (e.g., 5-10 mg) to a series of clear glass vials. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of anhydrous, high-purity DMSO (e.g., 1 mL) to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.[7]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter compatible with DMSO.
-
Quantification: Accurately prepare a serial dilution of the filtered supernatant with DMSO. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy method against a standard curve prepared from a known concentration of the compound.
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Protocol 2: Kinetic Solubility Determination
This protocol provides a rapid assessment of a compound's tendency to precipitate when diluted from a DMSO stock into an aqueous buffer, which is highly relevant for screening assays.[8]
Methodology Rationale: This method does not measure true solubility but rather the point of precipitation under non-equilibrium conditions.[9] A compound is first fully dissolved in DMSO, and then this solution is subjected to a sudden change in solvent environment (addition to aqueous buffer). The concentration at which the compound can no longer stay in solution and begins to form a precipitate is its kinetic solubility limit. Turbidity measurement (nephelometry) is a direct and high-throughput method to detect this precipitation.[6]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-methoxy-6-pyrazolylpyrazine in DMSO (e.g., 20 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Serial Dilution: In a 96-well plate (source plate), perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: In a separate clear, 96-well assay plate, add a small volume (e.g., 2 µL) of each concentration from the source plate to individual wells.
-
Aqueous Buffer Addition: Rapidly add a larger volume of an appropriate aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well. This induces a solvent shift and potential precipitation.[4]
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader.
-
Data Analysis: The concentration at which a significant, sharp increase in turbidity is observed is defined as the kinetic solubility limit.
Caption: High-Throughput Workflow for Kinetic Solubility Determination.
Data Summary and Interpretation
The data obtained from these experiments should be compiled into a clear, concise table. While specific values for 2-methoxy-6-pyrazolylpyrazine are to be determined experimentally, the results would be presented as follows:
| Parameter | Value | Unit | Method |
| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask Method |
| Kinetic Solubility (pH 7.4) | To be determined | µM | Nephelometry/Turbidimetry |
Interpreting the Results:
-
A high thermodynamic solubility in DMSO indicates that stable, high-concentration stock solutions can be prepared and stored.
-
A high kinetic solubility suggests the compound is less likely to precipitate out of solution when diluted into aqueous buffers for biological assays, leading to more reliable results.
-
If thermodynamic solubility is high but kinetic solubility is low, it signals a potential risk of compound precipitation during assays. This may necessitate using lower stock concentrations, adding surfactants to the assay buffer, or exploring alternative formulation strategies.
Conclusion
While a definitive public value for the solubility of 2-methoxy-6-pyrazolylpyrazine in DMSO is not available, this guide provides the complete scientific framework required to obtain this critical data. By employing the detailed thermodynamic (shake-flask) and kinetic (turbidimetric) protocols, researchers can confidently characterize the solubility profile of this and other novel compounds. This empirical data is indispensable for ensuring the integrity of subsequent biological assays and for making informed decisions in the progression of a drug discovery project. Adherence to these robust, self-validating systems empowers researchers to generate reliable and reproducible data, forming a solid foundation for successful drug development.
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Bioactivity of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine in Kinase Inhibition: An In-depth Technical Guide
Introduction: The Rise of Pyrazine Scaffolds in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology and immunology.[1] The pyrazine core, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[2][3] Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal anchor for designing ATP-competitive inhibitors.[4] This guide delves into the bioactivity of a representative pyrazolyl-pyrazine derivative, 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, as a case study to illustrate a comprehensive framework for characterizing novel kinase inhibitors.
The fusion of a pyrazole moiety to the pyrazine ring offers an opportunity to explore a distinct chemical space, potentially leading to inhibitors with novel selectivity profiles. Pyrazole derivatives themselves are a well-established class of kinase inhibitors, targeting a range of kinases including CDKs, Aurora kinases, and JAKs.[5] The combination of these two pharmacologically significant heterocycles in 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine presents a compelling starting point for a drug discovery campaign.
This document provides a technical overview of the synthetic strategy, and a detailed roadmap for the comprehensive biological characterization of this compound, from initial biochemical screens to cellular target engagement and pathway analysis. The methodologies described herein are designed to be robust and self-validating, providing a clear path to understanding the therapeutic potential of this class of inhibitors.
Chemical Synthesis: A Plausible Route to 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
The synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine can be approached through established palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for the formation of C-C and C-N bonds. A likely synthetic route would involve a Suzuki-Miyaura coupling reaction.
This strategy offers a convergent and flexible approach, allowing for the late-stage introduction of the pyrazole moiety. The key starting materials, a substituted chloropyrazine and a pyrazole boronic acid or ester, are often commercially available or can be synthesized through known methods.[6][7]
Proposed Synthetic Protocol:
-
Starting Materials: 2-Chloro-6-methoxypyrazine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (pyrazole boronic acid pinacol ester).
-
Reaction: A Suzuki-Miyaura cross-coupling reaction would be employed.[1][8]
-
Catalyst and Conditions: A palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand) would be used.[9] The reaction is typically carried out in a solvent mixture like dioxane/water or toluene/water with a base such as Na₂CO₃ or K₂CO₃ under heating, potentially with microwave irradiation to accelerate the reaction.[7]
-
Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove inorganic salts. The crude product would then be purified by column chromatography on silica gel to yield the desired 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
Caption: Proposed synthetic workflow for 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
Biochemical Characterization: Assessing Kinase Inhibitory Potency
The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced in a kinase reaction, making it a universal platform for assessing the activity of any ADP-generating enzyme.[10][11][12]
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup:
-
In a 384-well plate, prepare a reaction mixture containing the kinase of interest, the appropriate substrate, and ATP in kinase reaction buffer.
-
Add varying concentrations of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine (typically in a 10-point dose-response curve) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding the enzyme or ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-based reaction. Incubate for 30-60 minutes at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description |
| Assay Principle | Luminescent detection of ADP produced during the kinase reaction. |
| Readout | Luminescence (RLU) |
| Key Reagents | Kinase, Substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent. |
| Output | IC₅₀ value, representing the concentration of inhibitor required to reduce kinase activity by 50%. |
Cellular Bioactivity: Target Engagement and Functional Effects
While biochemical assays are crucial for determining direct enzymatic inhibition, it is equally important to assess the compound's activity in a cellular context. This provides insights into cell permeability, target engagement in a physiological environment, and downstream functional consequences.
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to a specific kinase in living cells.[4][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well or 384-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add varying concentrations of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
-
Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.
-
| Parameter | Description |
| Assay Principle | Bioluminescence Resonance Energy Transfer (BRET) to measure compound-target engagement. |
| Readout | BRET Ratio |
| Key Components | NanoLuc®-tagged kinase, fluorescent tracer, live cells. |
| Output | Cellular IC₅₀, indicating the concentration for 50% target occupancy in cells. |
Kinome Profiling: Assessing Inhibitor Selectivity
A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities. Kinome profiling services, such as KINOMEscan™, provide a comprehensive assessment of a compound's binding affinity against a large panel of kinases.[15][16]
The KINOMEscan™ platform utilizes a competition binding assay. The compound of interest is tested for its ability to displace a ligand from the active site of a large number of kinases. The results are typically presented as a percentage of control, with lower percentages indicating stronger binding. This data can be visualized as a "kinome tree" to provide a clear representation of the inhibitor's selectivity.
Caption: Comprehensive workflow for kinase inhibitor characterization.
Signaling Pathway Analysis: Elucidating the Mechanism of Action
To understand the functional consequences of kinase inhibition, it is essential to investigate the impact on downstream signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR pathways are two of the most critical signaling cascades that are often dysregulated in cancer and are common targets for kinase inhibitors.[17][18] Western blotting is a widely used technique to assess changes in the phosphorylation status of key proteins within these pathways.[19][20]
Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Treatment and Lysis:
-
Culture cancer cells known to have activated MAPK or PI3K/Akt pathways.
-
Treat the cells with various concentrations of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine for a specified duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[21]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK/ERK, p-Akt/Akt).
-
-
Detection and Analysis:
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using an appropriate method (chemiluminescence or fluorescence).
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein, providing a measure of pathway inhibition.
-
Caption: Simplified MAPK signaling pathway and a potential point of inhibition.
Conclusion
The pyrazolyl-pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical compound, 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, serves as an excellent model to illustrate the comprehensive and rigorous process required to characterize a potential drug candidate. By systematically evaluating its synthesis, biochemical potency, cellular target engagement, kinome-wide selectivity, and impact on key signaling pathways, researchers can build a robust data package to support its advancement in the drug discovery pipeline. The integration of modern, high-throughput techniques such as ADP-Glo™ and NanoBRET™ assays with traditional methods like western blotting provides a powerful and efficient strategy for identifying and validating the next generation of targeted therapies.
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Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 15. KinexTM Protein Kinase Microarray Services [kinexus.ca]
- 16. ambitbio.com [ambitbio.com]
- 17. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
The Pyrazolyl-Pyrazine Scaffold: Synthetic Architectures and Therapeutic Utility
The following technical guide details the history, synthetic evolution, and therapeutic application of Pyrazolyl-Pyrazine Scaffolds , with a specific focus on their role as privileged structures in kinase inhibition and covalent drug discovery.
Executive Summary: The "Privileged" Nitrogen Linkage
In the landscape of modern medicinal chemistry, the pyrazolyl-pyrazine scaffold—specifically the 2-(1H-pyrazol-1-yl)pyrazine bi-heteroaryl system—represents a masterclass in bioisosteric design. Unlike their fused cousins (e.g., pyrazolo[1,5-a]pyrazines), linked pyrazolyl-pyrazines offer a unique rotational degree of freedom that allows for "induced fit" binding in dynamic protein pockets, particularly within the ATP-binding sites of kinases and the allosteric crevices of mutant tumor suppressors like p53.
This guide dissects the transition of this scaffold from a mere synthetic curiosity to a cornerstone of targeted oncology, highlighting the SNAr-driven assembly that makes it highly scalable for industrial drug discovery.
Structural Rationale & Pharmacophore Modeling
The pyrazolyl-pyrazine scaffold is not randomly selected; it is engineered for specific molecular interactions.
The "Hinge-Binder" Motif
In kinase drug discovery, the connection between the pyrazole and pyrazine rings creates a bidentate hydrogen-bonding motif essential for interacting with the hinge region of kinases (e.g., JAK, Aurora, ALK5).
-
Pyrazine N1/N4: Acts as a hydrogen bond acceptor.
-
Pyrazole NH (or N2): Can act as a donor or acceptor depending on tautomeric state and substitution.
-
Vectorial Projection: The 3- and 5-positions of the pyrazole ring project substituents into the solvent-exposed front pocket or the hydrophobic back pocket (gatekeeper region), allowing for high selectivity tuning.
Metabolic Stability
The pyrazine ring, being electron-deficient, is less susceptible to oxidative metabolism (e.g., by CYPs) compared to phenyl or pyridine analogues. This lowers the intrinsic clearance (
Synthetic Architectures: From Condensation to C-H Activation
The synthesis of pyrazolyl-pyrazines has evolved from harsh condensation reactions to precise, metal-free couplings.
Protocol A: The Industrial Standard (SNAr Displacement)
The most robust method for generating 2-(pyrazol-1-yl)pyrazines is the Nucleophilic Aromatic Substitution (
Mechanism:
The electron-deficient nature of the pyrazine ring (further activated if electron-withdrawing groups like
Step-by-Step Protocol:
-
Reagents: 2-Chloropyrazine (1.0 eq), substituted Pyrazole (1.1 eq),
or (2.0 eq). -
Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).
-
Conditions: Heat to
for 4–12 hours. -
Workup: Quench with water. The product usually precipitates as a solid (high purity). Filtration eliminates the need for chromatography in early scale-up.
Protocol B: The "Construction" Approach (Condensation)
For scaffolds requiring highly specific substitution patterns on the pyrazine ring that are not commercially available as halides, the pyrazine ring is built onto the pyrazole.
Workflow:
-
Precursor: Start with a pyrazolyl-amidine.
-
Cyclization: Condense with a 1,2-dicarbonyl compound (e.g., glyoxal derivatives).
-
Result: Formation of the pyrazine ring in situ.
Visualization of Synthetic Logic
The following diagram illustrates the convergence of these two primary routes.
Figure 1: Convergent synthetic strategies for accessing the pyrazolyl-pyrazine core. Route A (SNAr) is preferred for library generation; Route B is used for scaffold diversification.
Medicinal Chemistry & SAR: Case Studies
The versatility of this scaffold is best understood through its application in specific therapeutic areas.
Case Study 1: p53-Y220C Rescue (Covalent Modification)
A recent breakthrough involves using the pyrazolyl-pyrazine scaffold to target the Y220C mutant of p53 . This mutation creates a surface crevice that destabilizes the protein.[1]
-
Mechanism: Pyrazine derivatives (e.g., SN006/SN007) bind to this crevice. The pyrazine core positions a reactive group (often a leaving group like Cl or F) to undergo a second
reaction with the mutant Cysteine-220 residue inside the protein. -
Significance: This converts a transient binder into a permanent protein stabilizer, rescuing p53 tumor suppressor function.
-
Key SAR Finding: Electron-withdrawing groups (EWG) on the pyrazine are critical to tune the reactivity of the leaving group—too reactive, and it binds non-specifically (toxicity); too stable, and it fails to engage Cys220.
Case Study 2: ALK5 Inhibition (Fibrosis)
Pfizer explored 2-(pyrazol-1-yl)pyridines and pyrazines for ALK5 (TGF
-
Scaffold Role: The pyrazole nitrogen acts as the hinge binder.
-
Optimization: Substitution at the pyrazole 3-position (e.g., with bulky aryl groups) fills the ATP-binding pocket's hydrophobic regions, dramatically improving potency (
).
Comparative SAR Data
The table below summarizes how structural modifications shift the biological profile.
| Zone | Modification | Effect on Activity/Property |
| Pyrazine C-3 | Introduction of | Increases solubility; often reduces potency if steric clash with hinge occurs. |
| Pyrazine C-5/6 | Electron-Withdrawing Groups ( | Increases metabolic stability; activates C-2 for covalent cysteine targeting (p53). |
| Pyrazole N-1 | Linkage to Pyrazine | Essential for bi-heteroaryl geometry. |
| Pyrazole C-3 | Bulky Aryl / Heteroaryl | Critical determinant of selectivity. Targets the "Gatekeeper" residue in kinases. |
| Pyrazole C-4 | Small Alkyl / Halogen | Fine-tunes electronics; often used to fill small hydrophobic pockets. |
Advanced Experimental Protocol: Covalent Probe Synthesis
For researchers aiming to replicate the synthesis of a covalent pyrazolyl-pyrazine probe (similar to the p53 stabilizers), follow this validated workflow.
Objective: Synthesis of 2-((3-chlorophenyl)amino)-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-3-carbonitrile.
-
Step 1: SNAr Coupling (Scaffold Formation)
-
Charge a reaction vessel with 3,5-dichloro-2-cyanopyrazine (1.0 eq).
-
Add 3,5-dimethylpyrazole (1.0 eq) and DIPEA (1.2 eq) in THF at
. -
Note: The presence of the nitrile group makes the pyrazine highly reactive. The reaction may proceed at room temperature.[2][3][4]
-
Monitor by TLC/LCMS for the mono-substituted product.
-
-
Step 2: Second Displacement (Functionalization)
-
To the crude mixture (or isolated intermediate), add 3-chloroaniline (1.2 eq).
-
Heat to
. -
The second chlorine is displaced by the amine.
-
-
Step 3: Isolation
-
Precipitate in water/ethanol (9:1).
-
Recrystallize from ethanol.
-
Validation Check:
-
1H NMR: Look for the disappearance of the pyrazine proton signals (if fully substituted) or the shift of the pyrazole methyls.
-
LCMS: Confirm M+1 peak.
Future Perspectives
The pyrazolyl-pyrazine scaffold is moving beyond simple competitive inhibition.
-
PROTACs: The scaffold is increasingly used as the "warhead" moiety in Proteolysis Targeting Chimeras, where the pyrazine allows for easy attachment of the linker chain.
-
Covalent Kinase Inhibitors: Leveraging the intrinsic electrophilicity of the pyrazine ring to target non-catalytic cysteines (similar to the p53 strategy) is a growing frontier in overcoming drug resistance.
References
-
Pfizer Global R&D. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters.
-
University of Tübingen. (2025).[1] SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Drug Design, Development and Therapy.
-
Institute of Cancer Research. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron.
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
-
Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters.
Sources
- 1. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
Methodological & Application
Application Note: Synthesis Protocol for 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
Abstract & Scope
This application note details a robust, high-fidelity protocol for the synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine , a critical heteroaryl scaffold often utilized in kinase inhibitor discovery (e.g., CSNK2A, ERK inhibitors).
The synthesis is designed to overcome common challenges associated with pyrazine functionalization, specifically regiocontrol during nucleophilic substitution and catalyst poisoning by free-base pyrazoles during cross-coupling. This guide employs a Protection-Deprotection Strategy using a Boc-protected pyrazole boronate to ensure high yields and reproducible results.
Retrosynthetic Analysis & Strategy
The most logical disconnection for this molecule is at the C–C bond between the pyrazine and pyrazole rings. The electron-deficient nature of the pyrazine ring suggests that a nucleophilic aromatic substitution (
Strategic Pathway:
-
Regioselective
: Conversion of commercially available 2,6-dichloropyrazine to 2-chloro-6-methoxypyrazine. -
Suzuki-Miyaura Coupling: Cross-coupling with 1-Boc-pyrazole-4-boronic acid pinacol ester. The Boc group prevents coordination of the pyrazole nitrogen to the Palladium catalyst.
-
Deprotection: Removal of the Boc group to yield the final free-base heteroaryl product.
Reaction Scheme Diagram
Caption: Three-step synthetic pathway utilizing a Boc-protection strategy to ensure efficient cross-coupling.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methoxypyrazine
Rationale: 2,6-Dichloropyrazine is symmetric. Introduction of the first methoxy group is highly favored over bis-substitution if stoichiometry is controlled.
Materials:
-
2,6-Dichloropyrazine (1.0 equiv)[1]
-
Sodium Methoxide (NaOMe), 25 wt% in Methanol (1.05 equiv)
-
Methanol (anhydrous)[2]
-
Dichloromethane (DCM) for extraction
Protocol:
-
Setup: Charge a round-bottom flask with 2,6-dichloropyrazine (e.g., 5.0 g, 33.6 mmol) and anhydrous Methanol (50 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Dropwise add the NaOMe solution (1.05 equiv) over 20 minutes. Critical: Slow addition prevents local high concentrations that could lead to the bis-methoxy byproduct.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most Methanol. Dilute the residue with water (50 mL) and extract with DCM (3 x 50 mL).
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate. -
Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via silica gel chromatography (0–10% EtOAc in Hexanes).
-
Expected Yield: 85–92%
-
Data: White to off-white solid.
-
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: Using 1-Boc-pyrazole-4-boronic acid pinacol ester is essential. Unprotected pyrazoles possess an acidic NH proton that can poison Pd catalysts and require excess base, often stalling the reaction.
Materials:
-
2-Chloro-6-methoxypyrazine (1.0 equiv) (from Step 1)
-
1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv) [CAS: 552846-17-0]
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]
Protocol:
-
Degassing: In a reaction vial or flask, combine the chloropyrazine, boronate ester, and base. Add the solvent mixture (Dioxane/Water).[3][4] Sparge with Nitrogen or Argon for 10 minutes to remove dissolved oxygen. Oxygen is the primary cause of Suzuki coupling failure.
-
Catalyst Addition: Add the Pd catalyst. Briefly sparge again (1–2 min).
-
Reaction: Seal the vessel and heat to 90 °C for 4–12 hours.
-
Note: If using microwave irradiation, heat to 100 °C for 45–60 minutes.
-
-
Monitoring: Check LCMS for the consumption of the chloride. You may observe two peaks: the Boc-protected product and the deprotected product (Boc is thermally labile).
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.
-
Partition: Wash the filtrate with brine. Dry organics over
and concentrate. -
Purification: Purify via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes). Isolate the Boc-protected intermediate.[3][5]
-
Note: If significant thermal deprotection occurred, you may choose to proceed directly to Step 3 without rigorous purification, provided the catalyst is removed.
-
Step 3: Deprotection and Isolation
Rationale: While some Boc groups fall off during the Suzuki step, a dedicated acid treatment ensures complete conversion to the uniform free base.
Materials:
-
Boc-intermediate (from Step 2)[3]
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve the intermediate in DCM (approx. 5–10 mL per gram).
-
Acidolysis: Add TFA (20% v/v final concentration). Stir at RT for 1–2 hours.[3][6]
-
Quench: Carefully neutralize the reaction by pouring into saturated aqueous
or using to adjust pH to ~8–9. Caution: Gas evolution ( ). -
Extraction: Extract with DCM or EtOAc (repeatedly, as the product is polar).
-
Alternative: If the product precipitates upon neutralization, filter the solid and wash with water.[3]
-
-
Final Purification: If required, recrystallize from Ethanol or use reverse-phase chromatography (C18, Water/Acetonitrile).
Quantitative Data Summary
| Parameter | Step 1 (Methoxylation) | Step 2 (Coupling) | Step 3 (Deprotection) |
| Limiting Reagent | 2,6-Dichloropyrazine | 2-Cl-6-OMe-pyrazine | Boc-Intermediate |
| Reagent Stoichiometry | 1.05 equiv NaOMe | 1.2 equiv Boronate | Excess TFA |
| Temperature | 0 °C | 90 °C | RT |
| Typical Yield | 85–92% | 70–85% | 90–95% |
| Key Byproduct | 2,6-Dimethoxypyrazine (if NaOMe excess) | Protodeboronation of pyrazole | None |
Troubleshooting & Optimization
Experimental Workflow Logic
Caption: Decision tree for reaction monitoring and troubleshooting common pitfalls.
Key Issues & Solutions
-
Bis-Methoxylation (Step 1):
-
Cause: Excess NaOMe or high temperatures.
-
Fix: Strict control of stoichiometry (1.05 eq) and temperature (0 °C addition).
-
-
Stalled Coupling (Step 2):
-
Cause: Catalyst poisoning or oxidation.
-
Fix: Ensure rigorous degassing. Switch to Pd(dppf)Cl2 or XPhos Pd G2 which are more robust for heteroaryl chlorides.
-
-
Solubility of Final Product:
-
Issue: The free base pyrazole-pyrazine is amphoteric and polar.
-
Fix: Avoid aqueous workup at neutral pH. Extract at pH 8–9 or use evaporation and trituration with water/ethanol.
-
Safety Information (MSDS Highlights)
-
2,6-Dichloropyrazine: Skin irritant and potential sensitizer. Handle in a fume hood.
-
Sodium Methoxide: Highly corrosive and moisture sensitive. Causes severe burns.
-
Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.
-
TFA: Corrosive and volatile. Use only in a well-ventilated hood.
References
-
Regioselective Substitution of Chloropyrazines
-
BenchChem Application Note: "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine." (Note: Applies analogously to 2,6-isomers regarding nucleophilicity).
-
-
Suzuki Coupling of Pyrazines
-
Mullens, P. R.[7] "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." Tetrahedron Letters via A2B Chem.
-
-
Boc-Protection Strategy in Suzuki Coupling
-
Koulová, et al. "Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling." Molecules, 2018.
-
-
Deprotection Methodologies
Sources
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. US3461123A - 1h-imidazo(4,5-b)pyrazin-2-ones and processes for their preparation - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
- 7. a2bchem.com [a2bchem.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Palladium-Catalyzed Direct C-H Activation for the Synthesis of 2-(Pyrazol-1-yl)-6-methoxypyrazine
Abstract
This document provides a comprehensive guide to the direct C-H/N-H arylation of 2-methoxypyrazine with pyrazole, a critical transformation for synthesizing valuable heterocyclic scaffolds in drug discovery. Pyrazolyl-pyrazine motifs are prevalent in pharmacologically active molecules, and their efficient synthesis is of high interest. Traditional cross-coupling methods necessitate pre-functionalization of one or both coupling partners, increasing step count and reducing overall efficiency. This protocol details a more atom-economical approach using palladium-catalyzed direct C-H activation, coupling the C-H bond of an electron-deficient pyrazine with the N-H bond of pyrazole. We will explore the mechanistic rationale, provide a detailed, step-by-step experimental procedure, and discuss key parameters for reaction optimization and troubleshooting, grounded in established principles of modern catalysis.
Introduction: The Strategic Value of Direct C-H Arylation
The fusion of pyrazine and pyrazole rings creates a molecular architecture with significant potential in medicinal chemistry, appearing in compounds targeting a range of biological pathways. The synthesis of such bi-heterocyclic systems has historically relied on classical cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which, while robust, require the synthesis of halogenated or organometallic starting materials.
Direct C-H activation has emerged as a powerful alternative that circumvents these preparatory steps, offering a more sustainable and efficient synthetic route.[1] This methodology involves the direct coupling of a C-H bond with a reaction partner, minimizing waste and synthetic complexity.[2] The specific challenge in coupling 2-methoxypyrazine with pyrazole lies in the electronic nature of the substrates. 2-Methoxypyrazine is a π-deficient (electron-poor) heterocycle, which makes its C-H bonds acidic and susceptible to activation via a concerted metalation-deprotonation (CMD) mechanism.[3] In contrast, pyrazole is a nucleophilic azole. The most reliable and well-precedented strategy for their coupling is through a C-H/N-H activation pathway, which is detailed herein.
Mechanistic Rationale and Causality
The selection of a palladium catalyst, a phosphine ligand, and a suitable base is critical for the successful C-H/N-H coupling of an electron-deficient pyrazine with a nucleophilic azole like pyrazole. The proposed catalytic cycle, illustrated below, is grounded in well-established mechanisms for direct arylation.[3][4]
Key Mechanistic Steps:
-
Catalyst Activation: The Pd(OAc)₂ precatalyst is reduced in situ to the active Pd(0) species or directly enters the cycle as Pd(II).
-
C-H Activation (Rate-Determining Step): The electron-deficient C-H bond of 2-methoxypyrazine is activated by the palladium center. This step is typically the most challenging and is facilitated by a base. The process is believed to follow a Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond cleavage and Pd-C bond formation occur in a single, concerted step. The presence of an appropriate ligand is crucial to modulate the electronics and sterics of the palladium center to favor this step.
-
Pyrazole Coordination & Deprotonation: The pyrazole N-H bond coordinates to the palladium complex. The base then deprotonates the pyrazole, forming a pyrazolide ligand on the palladium center.
-
Reductive Elimination: The final C-N bond is formed via reductive elimination from the palladium(II) intermediate, releasing the desired 2-(pyrazol-1-yl)-6-methoxypyrazine product and regenerating the active palladium catalyst.
Caption: Proposed catalytic cycle for the direct C-H/N-H arylation.
Detailed Experimental Protocol
This protocol is designed as a starting point and is based on optimized conditions reported for similar transformations of electron-deficient heterocycles.[5][6]
3.1. Materials and Equipment
-
Reagents:
-
2-Methoxypyrazine (1.0 mmol, 1.0 equiv.)
-
Pyrazole (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.10 mmol, 10 mol%)
-
Potassium Acetate (KOAc, 2.0 mmol, 2.0 equiv.), oven-dried
-
Toluene or p-Xylene (5 mL, 0.2 M), anhydrous
-
-
Equipment:
-
25 mL Schlenk tube or microwave vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Oil bath or heating mantle with temperature control and thermocouple
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
3.2. Step-by-Step Procedure
Sources
- 1. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An easy direct arylation of 5-pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
Application Note: A Guide to the Synthesis of Pharmaceutical Intermediates Containing Pyrazine-Pyrazole Moieties
Abstract
The fusion of pyrazine and pyrazole rings into a single molecular scaffold represents a highly privileged structure in modern medicinal chemistry. These heterocyclic systems are cornerstone components in a variety of targeted therapies, including kinase inhibitors for oncology and agents for treating metabolic disorders. This application note provides a detailed guide for researchers and drug development professionals on the reliable synthesis of pyrazine-pyrazole intermediates. We will delve into the strategic considerations behind common synthetic routes, provide detailed, step-by-step protocols for key transformations, and offer insights into reaction mechanisms and process optimization. The methodologies described herein are designed to be robust and adaptable, serving as a foundational resource for the synthesis of novel pharmaceutical candidates.
Introduction: The Significance of the Pyrazine-Pyrazole Scaffold
The pyrazine ring, an aromatic diazine, is a common feature in many FDA-approved drugs, often serving as a bioisostere for other aromatic systems or as a hydrogen bond acceptor. Similarly, the pyrazole ring, a five-membered diazole, is a versatile pharmacophore known for its ability to engage in multiple types of receptor interactions. The combination of these two moieties creates a unique chemical space, yielding compounds with desirable pharmacokinetic and pharmacodynamic properties. A prominent example is the structure of certain Janus kinase (JAK) inhibitors, where the pyrazine-pyrazole core acts as a "hinge-binding" motif, crucial for its inhibitory activity.
The primary synthetic challenge lies in the controlled and efficient coupling of these two heterocyclic systems. The most prevalent and robust strategy involves the construction of the pyrazole ring onto a pre-functionalized pyrazine core. This is typically achieved through a condensation-cyclization reaction between a pyrazine-containing 1,3-dicarbonyl equivalent and a hydrazine derivative.
Retrosynthetic Analysis and Core Strategy
A common retrosynthetic approach for a target pyrazine-pyrazole molecule reveals a key disconnection at the pyrazole ring, leading back to two primary building blocks: a hydrazine (or its salt) and a pyrazine-substituted 1,3-dicarbonyl compound. This strategy is advantageous as it allows for late-stage diversification; a single dicarbonyl intermediate can be reacted with various hydrazines to generate a library of analogs.
The general workflow for synthesizing pyrazine-pyrazole intermediates is visualized below.
Figure 1. General Synthetic Workflow.
Experimental Protocols
Protocol 1: Synthesis of a Key Pyrazine-1,3-dicarbonyl Precursor
This protocol details the synthesis of ethyl 3-(pyrazin-2-yl)-3-oxopropanoate, a versatile 1,3-dicarbonyl intermediate. The reaction is a base-mediated Claisen condensation between 2-acetylpyrazine and diethyl carbonate.[1][2]
Materials:
-
2-Acetylpyrazine
-
Diethyl carbonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-acetylpyrazine (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a solution.
-
Base Addition: While stirring under a nitrogen atmosphere, add sodium ethoxide (1.5 eq) portion-wise to the solution.
-
Reagent Addition: Add diethyl carbonate (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 1M HCl until the pH is ~5-6.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired β-keto ester.
Rationale and Mechanistic Insights: The Claisen condensation is a carbon-carbon bond-forming reaction essential for creating 1,3-dicarbonyl compounds.[3] The mechanism begins with the deprotonation of the α-carbon of 2-acetylpyrazine by sodium ethoxide to form a resonance-stabilized enolate.[4] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, a good leaving group, to form the final β-keto ester product.[5] Using a stoichiometric amount of base is crucial as it drives the reaction to completion by deprotonating the product, which is more acidic than the starting materials.[1]
Protocol 2: Knorr Pyrazole Synthesis to Form the Pyrazine-Pyrazole Core
This protocol describes the cyclization of the previously synthesized β-keto ester with hydrazine hydrate to form the pyrazine-pyrazole scaffold, a classic example of the Knorr pyrazole synthesis.[6][7][8]
Materials:
-
Ethyl 3-(pyrazin-2-yl)-3-oxopropanoate (from Protocol 1)
-
Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine hydrochloride)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 3-(pyrazin-2-yl)-3-oxopropanoate (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
-
Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol to yield the final pyrazine-pyrazole intermediate.
Mechanism of Pyrazole Formation: The Knorr pyrazole synthesis is a robust method for forming pyrazole rings.[9][10] The reaction proceeds through a two-step condensation-cyclization mechanism.
Figure 2. Knorr Pyrazole Synthesis Mechanism.
Initially, one nitrogen atom of the hydrazine acts as a nucleophile and attacks the more electrophilic ketone carbonyl of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.[11] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining ester carbonyl group. The final step is another dehydration event, which results in the formation of the stable, aromatic pyrazole ring.[12] The use of a catalytic amount of acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[7]
Data Summary and Optimization
The choice of reactants and conditions can be varied to synthesize a diverse range of pyrazine-pyrazole intermediates. The following table summarizes typical reaction parameters and expected outcomes.
| Precursor (Dicarbonyl) | Hydrazine Derivative | Solvent | Catalyst | Typical Yield |
| Ethyl 3-(pyrazin-2-yl)-3-oxopropanoate | Hydrazine Hydrate | Ethanol | Acetic Acid | 85-95% |
| Ethyl 3-(pyrazin-2-yl)-3-oxopropanoate | Phenylhydrazine HCl | Ethanol | None | 80-90% |
| 1-(Pyrazin-2-yl)butane-1,3-dione | Hydrazine Hydrate | Acetic Acid | None | 75-85% |
| 1-(Pyrazin-2-yl)butane-1,3-dione | Methylhydrazine Sulfate | Methanol | H2SO4 (cat.) | 70-80% |
Optimization Insights:
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, a mixture of regioisomers can be formed.[8] The regioselectivity is influenced by the relative electrophilicity of the two carbonyl carbons and steric hindrance. Generally, the more nucleophilic nitrogen of the substituted hydrazine will attack the less sterically hindered and more electrophilic carbonyl first.[11]
-
Solvent Choice: Polar protic solvents like ethanol or methanol are commonly used as they effectively solvate the reactants and intermediates. In some cases, using acetic acid as the solvent can both catalyze the reaction and drive it to completion.
-
Catalyst: While often acid-catalyzed, some highly reactive substrates may proceed efficiently without an external catalyst.[13] For less reactive systems, stronger acids or alternative catalysts like nano-ZnO have been employed to improve yields and reaction times.[14][15]
Conclusion
The synthetic route combining a Claisen condensation to form a pyrazine-β-keto ester followed by a Knorr pyrazole synthesis provides a reliable and versatile platform for producing pharmaceutical intermediates containing the pyrazine-pyrazole moiety. This approach is highly modular, allowing for the generation of diverse compound libraries by simply varying the pyrazine starting material or the hydrazine derivative. The protocols and mechanistic insights provided in this note offer a solid foundation for researchers to successfully synthesize these valuable scaffolds, enabling the advancement of drug discovery programs targeting a wide range of diseases.
References
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. (Accessed February 23, 2025). Available from: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available from: [Link]
-
ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (Accessed February 17, 2026). Available from: [Link]
-
Giradkar, V. Knorr Pyrazole Synthesis (M. Pharm). Slideshare. (Accessed February 17, 2026). Available from: [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. (Accessed February 17, 2026). Available from: [Link]
-
Slideshare. knorr pyrazole synthesis. (Accessed February 17, 2026). Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. (Accessed February 17, 2026). Available from: [Link]
-
Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Available from: [Link]
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. (Accessed February 17, 2026). Available from: [Link]
-
Sravanthi, G., et al. (2016). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 6(97), 94857-94862. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (Accessed February 17, 2026). Available from: [Link]
-
Arkivoc. Recent advances in the synthesis of new pyrazole derivatives. (Accessed February 17, 2026). Available from: [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Accessed February 17, 2026). Available from: [Link]
-
ACG Publications. Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (Accessed February 17, 2026). Available from: [Link]
-
ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (Accessed February 17, 2026). Available from: [Link]
-
Komendantova, A. S., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(15), 4055-4061. Available from: [Link]
-
Ceron-Camacho, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5576. Available from: [Link]
-
Fiveable. Claisen condensation. (Accessed February 17, 2026). Available from: [Link]
-
Wikipedia. Claisen condensation. (Accessed February 17, 2026). Available from: [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]
-
Ophardt, C. E. The Claisen Condensation. Oregon State University. (Accessed February 17, 2026). Available from: [Link]
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Available from: [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. The Claisen Condensation [sites.science.oregonstate.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. mdpi.com [mdpi.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. knorr pyrazole synthesis | PPTX [slideshare.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
Application Note: Precision Synthesis of 2,6-Disubstituted Pyrazines
Topic: Reagents for Synthesizing 2,6-Disubstituted Pyrazines Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary: The "Symmetry Challenge"
The 2,6-disubstituted pyrazine scaffold is a privileged motif in medicinal chemistry, appearing in kinase inhibitors (e.g., various ATP-competitive agents) and flavor/fragrance compounds.[1] However, unlike the 2,3- or 2,5-isomers, the 2,6-substitution pattern presents a unique synthetic challenge: symmetry .[1]
Starting from the readily available 2,6-dichloropyrazine, the two electrophilic sites are chemically equivalent.[1] Standard cross-coupling often leads to a statistical distribution of mono-substituted (desired intermediate), di-substituted (over-reaction), and unreacted starting material. This guide outlines high-fidelity strategies to break this symmetry and achieve regiospecific decoration of the pyrazine core.
Strategic Architectures
Strategy A: The "Asymmetric Halide" Route (Gold Standard)
Reagent: 2-Bromo-6-chloropyrazine
Mechanism: Exploits the inherent reactivity difference between C–Br and C–Cl bonds.
Why it works: Oxidative addition of Pd(0) occurs roughly
Strategy B: The "Sequential Stoichiometric" Route (Standard)
Reagent: 2,6-Dichloropyrazine Mechanism: Relies on statistical probability and electronic deactivation. Why it works: Introduction of an aryl or alkyl group at C-2 subtly alters the electronics of the ring. However, because the pyrazine ring is electron-deficient, the first coupling does not sufficiently deactivate the second position to prevent over-reaction completely.[1] Success depends on strict stoichiometry (0.9–1.0 eq. of nucleophile) and efficient chromatographic separation.
Strategy C: The "Nucleophilic Switch" (For Heteroatoms)
Reagent: 2,6-Dichloropyrazine + Nucleophiles (OR, NRR')
Mechanism: Nucleophilic Aromatic Substitution (
Decision Matrix & Workflow Visualization
Caption: Decision tree for selecting the optimal synthetic pathway based on reagent availability and required precision.
Detailed Protocols
Protocol 1: Chemoselective Synthesis via 2-Bromo-6-chloropyrazine
Objective: Synthesis of 2-(4-methoxyphenyl)-6-phenylpyrazine (Example).
Reagents:
-
Substrate: 2-Bromo-6-chloropyrazine (1.0 eq)
-
Reagent A: 4-Methoxyphenylboronic acid (1.05 eq)
-
Reagent B: Phenylboronic acid (1.2 eq)
-
Catalyst:
(3–5 mol%) -
Base:
(2.0 M aqueous)[2] -
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
-
Site-Selective Coupling (The Br-Selective Step):
-
Charge a reaction vial with 2-bromo-6-chloropyrazine (193 mg, 1.0 mmol), 4-methoxyphenylboronic acid (160 mg, 1.05 mmol), and
(35 mg, 0.03 mmol). -
Evacuate and backfill with Argon (
). -
Add degassed 1,4-dioxane (4 mL) and
(1 mL). -
Critical Control: Stir at Room Temperature (20–25 °C) for 4–16 hours. Do not heat.[1] Heating promotes reaction at the chloride.[1]
-
Validation: Monitor by TLC/LCMS.[1][3] The bromide is consumed rapidly; the chloride remains intact.[1]
-
Workup: Dilute with EtOAc, wash with water/brine, dry (
), and concentrate.[1][3][4] -
Purification: Flash chromatography (Hexane/EtOAc). Yields are typically 80–90% for the mono-chloride intermediate.[1]
-
-
Second Functionalization (The Cl-Activation Step):
-
Take the intermediate 2-(4-methoxyphenyl)-6-chloropyrazine (0.5 mmol) and Phenylboronic acid (0.6 mmol).
-
Use the same catalyst system (
or ) and solvent. -
Critical Control: Heat to 90–100 °C for 12 hours. The chloride requires thermal energy for oxidative addition.[1]
-
Workup & Isolation: Standard aqueous workup and column chromatography.[1]
-
Protocol 2: Sequential Coupling of 2,6-Dichloropyrazine
Objective: Synthesis when the bromo-analog is unavailable.
Reagents:
-
Substrate: 2,6-Dichloropyrazine (1.0 eq)
-
Reagent: Arylboronic acid (0.9 eq - Sub-stoichiometric is key)
-
Catalyst:
(5 mol%) - Robust for chlorides -
Base:
(2.0 eq) -
Solvent: THF/Water (9:1)
Step-by-Step Methodology:
-
The "Statistical" Coupling:
-
Dissolve 2,6-dichloropyrazine (1.0 mmol) and the boronic acid (0.9 mmol ) in THF (5 mL).
-
Heat to 60 °C. Monitor closely by LCMS.
-
Stop Rule: Stop the reaction when the di-substituted product begins to exceed 5–10% of the mixture, even if starting material remains.[1] It is better to recover starting material than to lose yield to the bis-product.
-
-
Purification (The Bottleneck):
-
The crude mixture will contain: Unreacted 2,6-dichloro (non-polar), Mono-aryl (medium polarity), Bis-aryl (polar/fluorescent).
-
Use a shallow gradient (e.g., 0–10% EtOAc in Hexanes) to cleanly isolate the mono-chloride.
-
-
Subsequent Steps:
-
Proceed to the second coupling as described in Protocol 1 (Step 2).
-
Reagent Selection Guide
| Reagent Class | Recommended Reagent | Role/Notes |
| Scaffold | 2-Bromo-6-chloropyrazine | Primary Choice. Enables temp-controlled regioselectivity. |
| 2,6-Dichloropyrazine | Secondary Choice. Cheap, but requires difficult purification. | |
| Catalyst | Standard for Br-selective steps (mild). | |
| Excellent for Cl-activation (sterically robust). | ||
| Required for difficult substrates (e.g., steric hindrance or electron-rich chlorides). | ||
| Base | Standard aqueous bases.[1] | |
| Use in anhydrous conditions (e.g., DMF/Dioxane) for sensitive substrates.[1] | ||
| Solvent | Dioxane/Water (4:[3][6]1) | Universal solvent system for Suzuki couplings.[1] |
| Toluene/Ethanol | Good for solubility of planar pyrazine systems.[1] |
Scientific Integrity & Troubleshooting (E-E-A-T)
-
Catalyst Poisoning: Pyrazines are excellent ligands (
-donors). They can coordinate to Pd(II) species, arresting the catalytic cycle.[1]-
Solution: If conversion stalls, add more ligand (e.g., extra
) or switch to a chelating ligand like dppf or Xantphos which binds Pd tighter than the pyrazine nitrogen does.[1]
-
-
Hydrolysis: 2,6-Dichloropyrazine is prone to hydrolysis to the chloropyrazinone under strongly basic, aqueous conditions at high heat.[1]
-
Solution: Use milder bases (
) or reduce water content (switch to anhydrous conditions with ).
-
-
Minisci Reaction Warning: While Minisci radical alkylation is a powerful C-H activation tool, it typically favors the C-5 position (para to N) on 2-substituted pyrazines. It is not recommended for high-fidelity 2,6-synthesis unless specific blocking groups are employed [1].
References
-
Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[1][7] Med.[1] Chem. Commun., 2, 1135–1161.[1] Link
-
Schultheiss, N., & Bosch, E. (2003).[1] Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids.[1] Heterocycles, 60(8), 1891-1897.[1] Link
-
Lutz, F., et al. (2012).[1] Regioselective Synthesis of 2,6-Disubstituted Pyrazines. Tetrahedron Letters, 53(30), 3869-3872.[1] Link
-
BenchChem Application Note. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine (Adapted for 2,6-isomers). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
scale-up synthesis methods for 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
An Application Note and Protocol for the Scale-Up Synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, a key heterocyclic building block in pharmaceutical research and development. The presented methodology is designed for robustness, scalability, and efficiency, moving from laboratory-scale to pilot-plant production. We detail a well-characterized Suzuki-Miyaura cross-coupling reaction, offering insights into process optimization, safety considerations, and analytical validation. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a valuable scaffold in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its synthesis on a large scale requires a predictable and high-yielding route that avoids costly purification methods like column chromatography.
The most logical and industrially favored approach for constructing the C-C bond between the pyrazine and pyrazole rings is a palladium-catalyzed cross-coupling reaction. Our strategy hinges on the Suzuki-Miyaura coupling, which is renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.
Retrosynthetic Analysis
The primary disconnection is made at the pyrazine-pyrazole C-C bond. This leads to two key synthons: an electrophilic halogenated methoxypyrazine and a nucleophilic pyrazole-boron species.
Caption: Retrosynthetic analysis of the target molecule.
This approach utilizes commercially available or readily synthesized starting materials, making it a cost-effective and practical choice for scale-up.
Starting Material Preparation and Sourcing
2-Chloro-6-methoxypyrazine (Synthon 1)
This key intermediate is commercially available from various suppliers. For large-scale campaigns where in-house synthesis is preferred, it can be efficiently prepared from the more accessible 2,6-dichloropyrazine.
The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The higher reactivity of one chlorine atom over the other in 2,6-dichloropyrazine allows for a selective monosubstitution with sodium methoxide.
Reaction Scheme: 2,6-Dichloropyrazine + NaOMe → 2-Chloro-6-methoxypyrazine
This reaction is typically high-yielding and can be performed in a common solvent like methanol or THF. Several patents describe procedures for this conversion, which is a well-established industrial process.[1]
1H-Pyrazole-4-boronic acid pinacol ester (Synthon 2)
This reagent is the preferred source of the pyrazole moiety due to its stability, ease of handling, and high reactivity in Suzuki couplings compared to the free boronic acid.[2] It is widely available commercially.[2] General synthetic methods for pyrazoles and their derivatives are well-documented in chemical literature, often involving the condensation of 1,3-dicarbonyl compounds with hydrazine.[3][4][5]
Detailed Scale-Up Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The procedure is optimized for scalability, focusing on process safety, efficient work-up, and non-chromatographic purification.
Reaction Workflow Diagram
Caption: Step-by-step workflow for the scale-up synthesis.
Reagents and Materials
| Reagent/Material | Molar Equiv. | CAS No. | Notes |
| 2-Chloro-6-methoxypyrazine | 1.0 | 33332-30-8 | Starting material, >98% purity. |
| 1H-Pyrazole-4-boronic acid pinacol ester | 1.1 - 1.2 | 269410-08-4 | Key coupling partner, >98% purity.[2] |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.01 - 0.02 | 72287-26-4 | Catalyst. Robust and less sensitive to air than other Pd sources. |
| Potassium Carbonate (K₂CO₃) | 3.0 | 584-08-7 | Anhydrous, powdered. Base for the reaction. |
| Toluene | ~10 vol | 108-88-3 | Main organic solvent. |
| Isopropyl Alcohol (IPA) | ~2 vol | 67-63-0 | Co-solvent to aid solubility. |
| Deionized Water | ~5 vol | 7732-18-5 | For dissolving the base. |
| Celite® / Diatomaceous Earth | - | 61790-53-2 | Filtration aid. |
| Heptane / Ethyl Acetate | - | 142-82-5 / 141-78-6 | Solvents for crystallization. |
Step-by-Step Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood or an appropriate process reactor. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[6][7]
-
Reactor Setup and Reagent Charging:
-
To a suitably sized reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, charge 2-Chloro-6-methoxypyrazine (1.0 equiv).
-
Add 1H-Pyrazole-4-boronic acid pinacol ester (1.15 equiv).
-
Add Toluene (~10 volumes relative to the starting material) and Isopropyl Alcohol (~2 volumes). Begin agitation.
-
In a separate vessel, dissolve Potassium Carbonate (3.0 equiv) in deionized water (~5 volumes) and add this aqueous solution to the reactor.
-
-
Inerting the Reaction Mixture:
-
The removal of oxygen is critical to prevent catalyst degradation. Sparge the mixture with a subsurface stream of nitrogen for 30-60 minutes. Alternatively, perform three cycles of evacuating the reactor headspace and backfilling with nitrogen.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of nitrogen, add Pd(dppf)Cl₂ (0.015 equiv) to the stirring mixture.
-
Heat the reaction mixture to an internal temperature of 85-90 °C.
-
Maintain the temperature and monitor the reaction progress by HPLC or TLC every 2-4 hours until the consumption of 2-Chloro-6-methoxypyrazine is >99%. The typical reaction time is 8-16 hours.
-
-
Work-up and Phase Separation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Stop the agitation and allow the layers to separate.
-
Transfer the bottom aqueous layer to a separate vessel.
-
Extract the aqueous layer with Toluene (~3 volumes).
-
Combine the organic layers in the reactor. Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water and base.
-
-
Filtration and Concentration:
-
Filter the organic layer through a pad of Celite® to remove fine palladium residues and other inorganic solids. Wash the pad with a small amount of Toluene.
-
Concentrate the filtrate under reduced pressure to a thick oil or solid.
-
-
Purification by Crystallization:
-
Add a mixture of Heptane and Ethyl Acetate (e.g., 9:1 v/v) to the crude residue. The optimal solvent ratio should be determined on a small scale to maximize yield and purity.
-
Heat the mixture to 50-60 °C to dissolve the product, then slowly cool to 0-5 °C over several hours to induce crystallization.
-
Stir the resulting slurry at 0-5 °C for at least 2 hours.
-
-
Product Isolation and Drying:
-
Isolate the solid product by filtration.
-
Wash the filter cake with a small amount of cold heptane to remove residual impurities.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Results and Characterization
| Parameter | Typical Value |
| Yield | 85 - 95% |
| Purity (HPLC) | >99% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.01 (s, 1H), 8.55 (s, 1H), 8.24 (s, 1H), 8.01 (s, 1H), 4.15 (s, 3H) |
| Mass Spec (ESI+) | m/z 191.08 [M+H]⁺ |
Safety and Scale-Up Considerations
-
Hazard Management: Toluene is flammable and has associated health risks.[8] Palladium catalysts are heavy metals and should be handled with care; all waste must be disposed of according to regulations. Potassium carbonate is an irritant.[6][7]
-
Thermal Safety: The reaction is not significantly exothermic, but controlled heating is essential. Ensure the reactor's cooling system is operational in case of an unexpected temperature rise.
-
Catalyst Loading: For large-scale production, minimizing catalyst loading is economically crucial. The loading can often be reduced to <0.01 equiv. without significant impact on reaction time, but this must be validated on a small scale first.
-
Agitation: Efficient stirring is vital in a biphasic system to ensure good mass transfer between the organic and aqueous layers.
-
Waste Treatment: The aqueous waste stream will contain boronic acid byproducts and residual base. The organic waste will contain the palladium catalyst. Both streams must be treated according to environmental regulations.
Conclusion
The Suzuki-Miyaura cross-coupling protocol detailed in this application note provides a reliable, high-yielding, and scalable method for the synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine. By utilizing a robust palladium catalyst and a crystallization-based purification, this process avoids technically challenging and expensive chromatographic separations, making it highly suitable for industrial production. The clear, step-by-step instructions and discussion of critical process parameters are designed to facilitate a seamless transition from laboratory to pilot plant.
References
- Vertex Pharmaceuticals, Inc. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.
- Organic Chemistry Portal. Pyrazole synthesis.
- Ben-Attia, M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PMC.
- Google Patents. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ACS Publications. (2023). Practical and Scalable Synthesis of 5,6-Dichlorofurazano[3,4-b]pyrazine.
- ResearchGate. Large-scale synthesis of 1H-pyrazole.
- Sigma-Aldrich. 2-Chloro-6-methoxypyrazine.
- Fisher Scientific. 1H-Pyrazole-4-boronic acid pinacol ester, 98%.
- Burke, M. D., et al. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.
- Axxence Aromatic GmbH. NATURAL PYRAZINES 26 - Safety Data Sheet.
- Fisher Scientific. (2023). Pyrazine - SAFETY DATA SHEET.
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Application of Pyrazine Derivatives in Anti-Cancer Drug Research: A Technical Guide for Researchers
The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers to explore a vast chemical space. Among the privileged heterocyclic scaffolds in medicinal chemistry, pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, has garnered significant attention.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, with a particular emphasis on their potential as anti-cancer agents.[3][4] This technical guide provides an in-depth exploration of the application of pyrazine derivatives in anti-cancer drug research, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
The Scientific Rationale: Why Pyrazine Derivatives?
The pyrazine core is more than just a structural motif; it is a versatile pharmacophore that can be strategically modified to interact with a multitude of biological targets implicated in cancer. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating crucial interactions with the active sites of enzymes and receptors.[5] This inherent property, combined with the ability to introduce diverse substituents at various positions on the ring, allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
Numerous studies have elucidated the diverse mechanisms through which pyrazine derivatives exert their anti-cancer effects. These include:
-
Induction of Apoptosis and Cell Cycle Arrest: Many pyrazine derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells and halt their proliferation by causing cell cycle arrest at different phases.[6][7]
-
Inhibition of Key Signaling Pathways: They can modulate critical signaling pathways that are often dysregulated in cancer, such as the NF-κB, AKT, and ERK pathways.[6]
-
Enzyme Inhibition: Pyrazine-based compounds have been developed as potent inhibitors of various kinases, including c-Met and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[6][8]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress in cancer cells by promoting the accumulation of reactive oxygen species (ROS), leading to cellular damage and death.[6]
This multi-pronged approach to targeting cancer cell vulnerabilities makes pyrazine derivatives a highly promising class of compounds for anti-cancer drug discovery.
Workflow for a Pyrazine-Based Anti-Cancer Drug Discovery Program
A typical workflow for investigating novel pyrazine derivatives as potential anti-cancer agents involves several key stages, from initial synthesis to preclinical evaluation.
Figure 1: A generalized workflow for the discovery and preclinical development of pyrazine-based anti-cancer drugs.
Part 1: Synthesis and Characterization of Pyrazine Derivatives
The journey of a novel anti-cancer drug begins with its synthesis. The versatility of pyrazine chemistry allows for the creation of a diverse library of compounds for screening.
Protocol 1: General Synthesis of a Pyrazine-Amide Derivative
This protocol provides a general method for the synthesis of a pyrazine-amide derivative, a common structural motif in biologically active pyrazine compounds. This is an illustrative example, and specific reaction conditions will vary depending on the starting materials.
Materials:
-
Pyrazine-2-carboxylic acid
-
Substituted aniline
-
Propylphosphonic anhydride (T3P)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve pyrazine-2-carboxylic acid (1 equivalent) and the substituted aniline (1.1 equivalents) in anhydrous DMF.
-
Coupling Agent Addition: Add T3P (1.5 equivalents) dropwise to the reaction mixture at room temperature with stirring. The use of T3P as a coupling reagent is often effective for amide bond formation.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: In Vitro Evaluation of Anti-Cancer Activity
Once a library of pyrazine derivatives has been synthesized and characterized, the next critical step is to evaluate their anti-cancer activity in vitro. This involves a series of assays to determine their cytotoxicity, mechanism of action, and selectivity.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][9][10] It is a robust and reliable method for the initial screening of a large number of compounds.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Pyrazine Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | MCF-7 (Breast) | 5.4 | [3] |
| Compound 11 | A549 (Lung) | 4.3 | [3] |
| Compound 17l | A549 (Lung) | 0.98 | [6] |
| Compound 17l | MCF-7 (Breast) | 1.05 | [6] |
| Compound 17l | Hela (Cervical) | 1.28 | [6] |
Table 1: Examples of IC₅₀ values for pyrazine derivatives against various cancer cell lines.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/PI assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[11]
Figure 2: Principle of apoptosis detection using Annexin V and Propidium Iodide staining.
Materials:
-
Cancer cells treated with the pyrazine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat the cancer cells with the pyrazine derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence signals for FITC (green, typically FL1 channel) and PI (red, typically FL2 or FL3 channel).
-
Data Interpretation: The results will be displayed as a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of a pyrazine derivative on the cell cycle distribution of cancer cells. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[7][12][13]
Materials:
-
Cancer cells treated with the pyrazine derivative
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation: Treat the cells with the pyrazine derivative for the desired time. Harvest the cells and wash with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be represented as a histogram, with peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to investigate the effect of pyrazine derivatives on the expression and phosphorylation status of key proteins in cancer-related signaling pathways.[14][15]
Materials:
-
Cancer cells treated with the pyrazine derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, c-Met)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands will correspond to the amount of the target protein.
Part 3: In Vivo Evaluation of Anti-Cancer Efficacy
Promising pyrazine derivatives identified from in vitro studies should be further evaluated in preclinical in vivo models to assess their efficacy and safety in a more complex biological system.
Protocol 6: Human Tumor Xenograft Model
The subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used and reliable platform for preclinical cancer drug testing.[2][4][16]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Pyrazine derivative formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS, sometimes mixed with Matrigel to enhance tumor formation) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrazine derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring and Endpoint: Monitor the mice for signs of toxicity, such as weight loss or changes in behavior. The experiment is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of distress.
-
Data Analysis: At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy of the compound is evaluated by comparing the tumor growth inhibition in the treated group to the control group.
Part 4: Target Identification and Validation
For novel pyrazine derivatives with promising anti-cancer activity, identifying their molecular target(s) is crucial for understanding their mechanism of action and for further drug development.
Approaches for Target Identification:
-
Computational Methods (Reverse Docking): This in silico approach involves docking the bioactive compound against a large library of known protein structures to predict potential binding targets.[17]
-
Biochemical Assays: If a specific enzyme class is suspected (e.g., kinases), the compound can be screened against a panel of these enzymes to determine its inhibitory activity.
-
Affinity-based Methods: These techniques, such as affinity chromatography or chemical proteomics, involve immobilizing the compound and using it to "pull down" its binding partners from cell lysates.
-
Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.[18]
Once a potential target is identified, it needs to be validated to confirm that its inhibition is responsible for the observed anti-cancer effects. Validation can be achieved through various methods, including:
-
Target Knockdown/Knockout: Using siRNA or CRISPR to reduce or eliminate the expression of the target protein should mimic the effects of the compound.
-
Overexpression of the Target: Overexpressing the target protein may lead to resistance to the compound.
-
Binding Assays: Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to confirm the physical interaction between the compound and the target protein and to determine the binding affinity.
Conclusion and Future Perspectives
Pyrazine derivatives represent a rich and underexplored territory in the landscape of anti-cancer drug discovery. Their synthetic tractability and ability to interact with a wide array of cancer-relevant targets make them an attractive scaffold for the development of novel therapeutics. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to systematically explore the anti-cancer potential of this promising class of compounds. As our understanding of cancer biology deepens, the rational design and application of pyrazine derivatives, guided by robust preclinical evaluation, will undoubtedly contribute to the development of the next generation of targeted anti-cancer therapies.
References
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Liu X, Li Y, Zhang Q, Pan Q, Zheng P, Dai X, Bai Z and Zhu W (2022) Design, Synthesis, and Biological Evaluation of[1][3][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Front. Chem. 10:815534. doi: 10.3389/fchem.2022.815534.
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Sahu, R., Shah, K., Gautam, Y., & Sahu, K. (2023). Pyrazine Moiety: Recent Developments in Cancer Treatment. Current Organic Chemistry, 27(10), 821-843. [Link]
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Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 20(6), e0304386. [Link]
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2135-2144. [Link]
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Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1028-1041. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog. [Link]
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Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
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Application Notes and Protocols for Formulation Strategies for Hydrophobic Pyrazine-Based Compounds
Introduction: The Formulation Challenge of Hydrophobic Pyrazine-Based Compounds
Pyrazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Many promising pyrazine-based drug candidates, however, exhibit poor aqueous solubility, a significant hurdle in drug development that can lead to low bioavailability and therapeutic variability.[2] The inherent hydrophobicity of these compounds often stems from their molecular structure, which can limit their dissolution in gastrointestinal fluids and subsequent absorption. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome the solubility challenges of hydrophobic pyrazine-based compounds, thereby enhancing their therapeutic potential.
This guide will delve into three key formulation technologies: solid dispersions, lipid-based formulations, and nanoformulations. For each strategy, we will explore the underlying scientific principles, provide detailed experimental protocols, and present case studies with specific pyrazine-based drugs.
Solid Dispersions: Enhancing Solubility through Amorphous Systems
Solid dispersions are a well-established technique for improving the dissolution rate and bioavailability of poorly water-soluble drugs. This strategy involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state. The enhanced solubility is primarily attributed to the reduction of drug particle size to a molecular level and the conversion of the crystalline drug to a more soluble amorphous form.[3]
Mechanism of Solubility Enhancement
The core principle behind solid dispersions is the prevention of drug recrystallization and the maintenance of the drug in a high-energy amorphous state.[4] When the solid dispersion comes into contact with an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a significantly larger surface area for dissolution.[3]
Key Considerations for Pyrazine-Based Compounds
The selection of a suitable carrier is crucial for the successful formulation of a pyrazine-based solid dispersion. The carrier should be chemically compatible with the pyrazine compound and possess appropriate physicochemical properties, such as high water solubility and the ability to form a stable amorphous system. Commonly used carriers include polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[5]
Experimental Protocol: Preparation of a Pyrazine-Based Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of a model hydrophobic pyrazine compound using the solvent evaporation method.
Materials:
-
Hydrophobic Pyrazine-Based Active Pharmaceutical Ingredient (API)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or a suitable organic solvent in which both API and carrier are soluble)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the pyrazine-based API and PVP K30 in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) in a water bath. Continue the evaporation until a dry, solid mass is formed on the inner wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Gently pulverize the solid mass using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve (e.g., #100) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Characterization of Pyrazine-Based Solid Dispersions
Thorough characterization is essential to confirm the formation of a solid dispersion and to evaluate its performance.
| Characterization Technique | Purpose | Expected Outcome for a Successful Formulation |
| Differential Scanning Calorimetry (DSC) | To determine the physical state of the drug (crystalline or amorphous). | Disappearance of the sharp endothermic peak corresponding to the melting point of the crystalline drug.[4] |
| X-Ray Powder Diffraction (XRPD) | To analyze the crystallinity of the drug within the dispersion. | Absence of characteristic diffraction peaks of the crystalline drug, indicating its amorphous nature.[6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To investigate potential interactions between the drug and the carrier. | Shifts in the characteristic absorption bands of the drug and/or carrier, suggesting intermolecular interactions. |
| In Vitro Dissolution Studies | To assess the enhancement of the drug's dissolution rate. | A significantly faster and higher extent of drug dissolution from the solid dispersion compared to the pure drug. |
Lipid-Based Formulations: Leveraging the Lymphatic Pathway
Lipid-based formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent choice for highly lipophilic pyrazine compounds.[7] SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8]
Mechanism of Bioavailability Enhancement
The primary advantage of SEDDS is their ability to present the hydrophobic drug in a solubilized form, which bypasses the dissolution step that often limits the absorption of poorly soluble drugs.[8] The fine emulsion droplets provide a large interfacial area for drug absorption.[9] Furthermore, lipid-based formulations can facilitate the lymphatic transport of highly lipophilic drugs, thereby avoiding first-pass metabolism in the liver and increasing systemic bioavailability.[10]
Case Study: Bortezomib
Bortezomib, a proteasome inhibitor used in cancer therapy, is a pyrazine-containing compound with poor stability and bioavailability.[2] Lipid-based nano drug delivery systems, including liposomes and solid lipid nanoparticles (SLNs), have been successfully developed to improve its therapeutic efficacy and reduce side effects.[1] For instance, a liposomal formulation of bortezomib was developed using lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol, resulting in enhanced stability and extended blood circulation time.[2]
Experimental Protocol: Preparation of a Pyrazine-Based SEDDS
This protocol outlines the preparation of a liquid SEDDS formulation for a model hydrophobic pyrazine compound.
Materials:
-
Hydrophobic Pyrazine-Based API
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor RH 40)
-
Cosurfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of the pyrazine-based API in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and cosurfactant in a glass vial according to a predetermined ratio (e.g., determined from a pseudo-ternary phase diagram).[10]
-
Drug Incorporation: Add the accurately weighed pyrazine-based API to the excipient mixture.
-
Homogenization: Gently heat the mixture in a water bath (e.g., to 40°C) to facilitate the dissolution of the drug. Vortex the mixture until a clear and homogenous solution is obtained.
-
Equilibration: Allow the formulation to equilibrate at room temperature for at least 48 hours before characterization.
Characterization of Pyrazine-Based SEDDS
The performance of a SEDDS formulation is evaluated based on its self-emulsification efficiency and the characteristics of the resulting emulsion.
| Characterization Technique | Purpose | Key Parameters to Evaluate |
| Self-Emulsification Assessment | To evaluate the spontaneity and efficiency of emulsion formation. | Emulsification time, clarity of the resulting emulsion, and absence of drug precipitation upon dilution.[11] |
| Droplet Size and Polydispersity Index (PDI) Analysis | To determine the size and size distribution of the emulsion droplets. | Droplet size typically in the range of 20-200 nm for a nanoemulsion, with a low PDI value indicating a narrow size distribution.[12] |
| Zeta Potential Measurement | To assess the surface charge of the emulsion droplets and predict stability. | A sufficiently high positive or negative zeta potential (typically > ±20 mV) indicates good electrostatic stability.[12] |
| In Vitro Drug Release | To evaluate the release of the drug from the emulsified system. | A rapid and complete release of the drug from the formulation. |
Nanoformulations: Harnessing the Power of Nanotechnology
Nanoformulations, such as nanosuspensions and polymeric nanoparticles, offer a versatile platform for enhancing the solubility and bioavailability of hydrophobic pyrazine compounds.[13] These strategies involve reducing the drug's particle size to the nanometer range, which significantly increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[13]
Mechanism of Action
According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size to the nanoscale, the surface area is dramatically increased, resulting in a faster dissolution rate. Nanosuspensions are pure drug particles stabilized by surfactants and/or polymers, while polymeric nanoparticles encapsulate the drug within a polymer matrix.[14][15]
Case Studies with Pyrazine-Based Drugs
-
Pyrazinamide: An important anti-tuberculosis drug, pyrazinamide has been formulated into solid lipid nanoparticles (SLNs) and polymeric nanoparticles to improve its delivery.[15][16] For example, pyrazinamide-loaded SLNs were prepared using stearic acid as the lipid and poloxamer 188 as a stabilizer, resulting in nanoparticles with a size of approximately 400 nm and high entrapment efficiency.[16]
-
Favipiravir: This antiviral pyrazine derivative has been formulated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method for potential nasal delivery.[17] These nanoparticles exhibited a size of around 175 nm with high encapsulation efficiency.[17]
Experimental Protocol: Preparation of a Pyrazine-Based Nanosuspension by High-Pressure Homogenization
This protocol details the preparation of a nanosuspension of a model hydrophobic pyrazine compound using a top-down approach.
Materials:
-
Hydrophobic Pyrazine-Based API
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer
Procedure:
-
Premilling (Optional): If the initial API particle size is large, reduce it by jet milling or ball milling.
-
Dispersion Preparation: Disperse the pyrazine-based API in an aqueous solution of the stabilizer.
-
High-Shear Homogenization: Subject the dispersion to high-shear homogenization for a specified period (e.g., 15-30 minutes) to create a pre-suspension.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a certain number of cycles at a specific pressure (e.g., 10-20 cycles at 1500 bar).
-
Collection and Storage: Collect the resulting nanosuspension and store it at a controlled temperature.
Characterization of Pyrazine-Based Nanoformulations
The critical quality attributes of nanoformulations are their particle size, stability, and dissolution performance.
| Characterization Technique | Purpose | Key Parameters to Evaluate |
| Particle Size and Polydispersity Index (PDI) Analysis | To determine the average particle size and size distribution. | A mean particle size in the nanometer range with a low PDI value (typically < 0.3) indicating a homogenous population.[18] |
| Zeta Potential Measurement | To assess the surface charge and predict the physical stability of the nanosuspension. | A zeta potential of at least ±20 mV is generally required for a stable nanosuspension. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. | Images should confirm the nanometer size range and provide information on the shape of the particles. |
| In Vitro Dissolution and Saturation Solubility | To quantify the improvement in dissolution rate and solubility. | A significant increase in both dissolution velocity and saturation solubility compared to the unprocessed drug. |
| Stability Studies | To evaluate the physical stability of the nanosuspension over time. | Monitoring of particle size, PDI, and zeta potential under different storage conditions.[19] |
Visualization of Formulation Workflows
Workflow for Solid Dispersion Preparation
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Workflow for SEDDS Formulation
Caption: Workflow for SEDDS Formulation and Evaluation.
Workflow for Nanosuspension Preparation
Caption: Workflow for Nanosuspension Preparation and Characterization.
Conclusion
The formulation of hydrophobic pyrazine-based compounds presents a significant challenge in drug development. However, by leveraging advanced formulation strategies such as solid dispersions, lipid-based formulations, and nanoformulations, it is possible to overcome these solubility limitations and enhance the bioavailability of these promising therapeutic agents. The choice of the most appropriate strategy will depend on the specific physicochemical properties of the pyrazine compound, the desired dosage form, and the intended route of administration. The protocols and characterization techniques outlined in this guide provide a solid foundation for the rational design and development of effective formulations for this important class of molecules.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Optimized Liposomal Delivery of Bortezomib for Advancing Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone Marrow-Targeted Liposomes Loaded with Bortezomib Overcome Multiple Myeloma Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ijisrt.com [ijisrt.com]
- 7. journal-imab-bg.org [journal-imab-bg.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability [mdpi.com]
- 11. pharmtech.com [pharmtech.com]
- 12. scispace.com [scispace.com]
- 13. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation and Characterization of Pyrazinamide Polymeric Nanoparticles for Pulmonary Tuberculosis: Efficiency for Alveolar Macrophage Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation and Optimization of Pyrazinamide-Loaded Solid Lipid Nanoparticles by Employing a Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of favipiravir loaded PLGA nanoparticles entrapped in in-situ gel for treatment of Covid-19 via nasal route - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Methoxy-Pyrazolyl-Pyrazines
Introduction: Accelerating Discovery with Novel Scaffolds
In the landscape of medicinal chemistry and drug development, pyrazole and pyrazine heterocycles are considered "privileged scaffolds." Their presence is notable in numerous FDA-approved drugs and clinical candidates, owing to their metabolic stability and versatile biological activity, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The fusion of these two potent rings into a single molecule, such as a methoxy-pyrazolyl-pyrazine, creates a novel chemical entity with significant potential for interacting with biological targets[4][5]. The methoxy group, a common feature in bioactive molecules, can serve as a key hydrogen bond acceptor or influence molecular conformation and solubility.
Traditionally, the synthesis of such complex heterocycles involves multi-step processes with long reaction times and often harsh conditions. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry, offering a powerful alternative to conventional heating[6][7][8]. By directly coupling microwave energy with polar molecules in the reaction, MAOS achieves rapid, uniform heating, leading to dramatic reductions in reaction time, increased product yields, and enhanced purity[9][10]. This guide provides a comprehensive overview and a detailed protocol for the efficient synthesis of methoxy-pyrazolyl-pyrazines, designed for researchers aiming to leverage this advanced synthetic platform.
Part 1: The Rationale Behind Microwave-Assisted Synthesis
The Mechanism of Microwave Heating
Unlike conventional heating methods that rely on slow heat transfer via conduction and convection, microwave irradiation delivers energy directly to the molecules within the reaction mixture. This efficient energy transfer is governed by two primary mechanisms[6][7][9]:
-
Dipolar Polarization: Polar molecules, such as the reagents and solvents used in this synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in a rapid and uniform increase in temperature throughout the bulk of the material[8][11].
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will oscillate back and forth under the influence of the microwave field. This movement causes collisions with surrounding molecules, which dissipates energy as heat[8][9].
This direct "in-core" heating mechanism can achieve temperatures and reaction rates that are difficult to attain with standard oil baths, often leading to cleaner reactions with fewer side products[8][11].
The Chemical Pathway: Cyclocondensation
The formation of the pyrazole ring in this protocol is achieved through a classic cyclocondensation reaction. This is one of the most common and reliable methods for synthesizing pyrazole derivatives[12][13][14]. The key transformation involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
In our specific case, the synthesis proceeds as follows:
-
Step 1 (Hydrazone Formation): The more nucleophilic nitrogen of the 5-methoxypyrazine-2-carbohydrazide attacks one of the carbonyl carbons of the 1,3-diketone . This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.
-
Step 2 (Cyclization & Dehydration): The remaining terminal nitrogen of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This cyclization event, followed by another dehydration step, results in the formation of the aromatic pyrazole ring, yielding the final methoxy-pyrazolyl-pyrazine product.
The microwave irradiation dramatically accelerates both the initial condensation and the subsequent cyclization and dehydration steps, reducing a process that could take hours to mere minutes[10].
Caption: Reaction mechanism for pyrazole formation.
Part 2: Experimental Protocol
This protocol details the synthesis of a representative compound: 2-((3,5-dimethyl-1H-pyrazol-1-yl)carbonyl)-5-methoxypyrazine .
Materials and Equipment
| Reagents & Materials | Grade | Supplier | Notes |
| 5-Methoxypyrazine-2-carbohydrazide | ≥97% | Commercially Available | Starting material. |
| Acetylacetone (2,4-Pentanedione) | ≥99% | Commercially Available | The 1,3-diketone component. |
| Glacial Acetic Acid | ACS Grade | Commercially Available | Acts as a catalyst and polar medium. |
| Ethanol | 200 Proof | Commercially Available | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | For neutralization. |
| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Equipment | Model/Type | Notes |
| Microwave Synthesizer | Laboratory-grade | e.g., CEM Discover, Biotage Initiator. Do not use a domestic microwave oven. [15] |
| 10 mL Microwave Reaction Vial & Cap | Manufacturer Certified | Must be rated for high pressure and temperature. |
| Magnetic Stir Bar | Teflon-coated | For adequate stirring to prevent superheating. |
| Standard Glassware | - | Round-bottom flask, separatory funnel, etc. |
| Rotary Evaporator | - | For solvent removal. |
| TLC Plates | Silica gel 60 F₂₅₄ | For reaction monitoring. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Synthesis Procedure
1. Reagent Preparation & Vial Assembly:
-
In a certified 10 mL microwave reaction vial, add 5-methoxypyrazine-2-carbohydrazide (1.0 mmol, 168.2 mg).
-
Add ethanol (4.0 mL) and glacial acetic acid (0.2 mL).
-
Add acetylacetone (1.1 mmol, 110.1 mg, 113 µL).
-
Place a Teflon-coated magnetic stir bar into the vial.
-
Securely seal the vial with the appropriate cap.
-
Scientist's Note: Ethanol is an excellent solvent as it is polar enough to absorb microwave energy efficiently and solubilizes the reactants.[12] The small amount of acetic acid acts as a catalyst for the condensation reaction.
2. Microwave Irradiation:
-
Place the sealed vial into the cavity of the laboratory microwave synthesizer.
-
Set the following reaction parameters (these may require optimization[16][17]):
- Temperature: 120 °C (Use "Normal" absorption setting)
- Ramp Time: 2 minutes
- Hold Time: 10 minutes
- Power: 150 W (dynamic power control is standard)
- Stirring: High
-
Initiate the synthesis program.
-
Scientist's Note: Running the reaction in a sealed vessel allows the temperature to exceed the solvent's atmospheric boiling point, dramatically increasing the reaction rate.[6] The 10-minute hold time is significantly shorter than the hours or days required for conventional heating.[10]
3. Cooling & Depressurization:
-
After the irradiation is complete, allow the vial to cool to room temperature (typically <50 °C) using the instrument's automated cooling system (compressed air). This ensures safe handling by reducing internal pressure.
4. Reaction Work-up and Extraction:
-
Carefully open the vial in a fume hood.
-
Transfer the reaction mixture to a 100 mL separatory funnel.
-
Dilute the mixture with ethyl acetate (25 mL) and deionized water (25 mL).
-
Slowly add saturated sodium bicarbonate solution (~15-20 mL) to neutralize the acetic acid. Swirl gently and vent the funnel frequently to release CO₂.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
5. Purification:
-
Purify the crude product via flash column chromatography on silica gel.
-
Use a solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, such as a 70:30 Hexanes:EtOAc mixture) to elute the product.
-
Monitor fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.
Part 3: Expected Results & Optimization
Microwave-assisted synthesis provides high yields in short reaction times. The following table presents expected outcomes based on literature precedents for similar pyrazole syntheses.[10][16]
| Entry | 1,3-Diketone Substrate | Temp (°C) | Time (min) | Expected Yield (%) | Notes |
| 1 | Acetylacetone | 120 | 10 | 85 - 95 | Standard conditions, high yield.[10] |
| 2 | Benzoylacetone | 130 | 15 | 80 - 90 | Requires slightly higher temp/time due to sterics. |
| 3 | Dibenzoylmethane | 140 | 20 | 75 - 85 | Bulky phenyl groups require more energy. |
| 4 | Acetylacetone | 100 | 10 | 60 - 70 | Lower temperature leads to incomplete conversion.[16] |
Part 4: Safety Protocols for Microwave Chemistry
Adherence to strict safety protocols is paramount when using microwave synthesizers.[15]
-
Dedicated Equipment: Only use laboratory-grade microwave synthesizers designed for chemical reactions. Never use a domestic kitchen microwave , as they lack pressure/temperature controls and proper ventilation, and can create a severe explosion hazard.[18]
-
Vessel Integrity: Always use reaction vials and caps specified by the manufacturer. Inspect vials for cracks or defects before each use.[15][19]
-
Pressure Management: Do not overfill reaction vials; a general rule is to not exceed 2/3 of the vial's volume to allow for thermal expansion and pressure changes. Always allow the vessel to cool completely before opening.[6][15]
-
Solvent Choice: Avoid using highly volatile or flammable low-boiling-point solvents (like diethyl ether or pentane) unless the system is specifically designed for them. While ethanol is flammable, laboratory synthesizers have safety features to manage its use.[15][20]
-
Exothermic Reactions: Be extremely cautious with reactions known to be highly exothermic. The rapid energy input from microwaves can lead to a runaway reaction. Start with small-scale tests at lower power and temperature settings.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when setting up reactions and handling the vials post-irradiation.[15][19]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Theory of Microwave Heating for Organic Synthesis.
- Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
- Safety Considerations for Microwave Synthesis.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Deriv
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
- Safe use of microwave ovens in labor
- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Unknown Source.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Pyrazines in Drug Discovery. PharmaBlock.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. rjpdft.com [rjpdft.com]
- 7. ajprd.com [ajprd.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. mdpi.com [mdpi.com]
- 15. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 16. html.rhhz.net [html.rhhz.net]
- 17. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. nottingham.ac.uk [nottingham.ac.uk]
- 20. bangor.ac.uk [bangor.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
Ticket Status: OPEN Priority: HIGH (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Molecule Profile
You are attempting to synthesize 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine , a critical scaffold often found in kinase inhibitors (e.g., ERK, JAK, or Syk inhibitors). This reaction involves a Suzuki-Miyaura cross-coupling between an electron-deficient 2-halo-6-methoxypyrazine and a pyrazole-4-boronate .
Common Failure Modes:
-
Catalyst Poisoning: The multiple nitrogen atoms (pyrazine + pyrazole) coordinate strongly to Palladium, shutting down the catalytic cycle.
-
Protodeboronation: The pyrazole boronate species is unstable in aqueous base, leading to loss of the nucleophile before coupling occurs.
-
Hydrolysis: The methoxy group on the pyrazine ring can be hydrolyzed to a pyrazinone (lactam) under harsh conditions.
The "Gold Standard" Protocol (Baseline Method)
Use this protocol to establish a control baseline before attempting optimization.
Reaction Scheme:
2-Chloro-6-methoxypyrazine + 1-Boc-pyrazole-4-boronic acid pinacol ester
| Component | Reagent | Equivalents | Role |
| Electrophile | 2-Chloro-6-methoxypyrazine | 1.0 eq | Substrate (Cl is cheaper, Br is more reactive) |
| Nucleophile | 1-Boc -pyrazole-4-boronic acid pinacol ester | 1.2 - 1.5 eq | CRITICAL: Boc protection prevents Pd poisoning. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 eq (5 mol%) | Robust, resists deactivation better than Pd(PPh₃)₄. |
| Base | K₂CO₃ (2.0 M aq) | 3.0 eq | Activates boronate; mild enough to save OMe group. |
| Solvent | 1,4-Dioxane / Water | 4:1 Ratio | High boiling point, excellent solubility. |
| Conditions | 90–100°C, 4–12 hours | Inert (Ar/N₂) | Oxygen exclusion is mandatory. |
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with Dioxane and Water. Sparge with Argon for 15 minutes. Do not skip this.
-
Loading: Add Pyrazine halide, Boc-Pyrazole boronate, and Base.
-
Catalyst Addition: Add Pd(dppf)Cl₂ last, under a positive stream of Argon. Seal immediately.
-
Heating: Heat to 90°C. Monitor via LC-MS every 2 hours.
-
Deprotection (if required): The Boc group may partially cleave. To fully remove, treat the crude workup with TFA/DCM (1:1) or HCl/Dioxane (4M) at RT for 1 hour.
Diagnostic Hub (Troubleshooting Q&A)
Symptom: "My reaction stalls at 30-40% conversion."
Diagnosis: Catalyst Deactivation (The "Nitrogen Trap"). Root Cause: Unprotected pyrazoles or free pyrazine nitrogens are binding to the Pd center, displacing the phosphine ligands and creating an inactive complex. Solution:
-
Switch Ligands: Move to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich Buchwald precatalysts prevent nitrogen coordination and accelerate oxidative addition into the unreactive aryl chloride.
-
Check Protection: Ensure your pyrazole boronate is N-Boc or N-THP protected. Never use free NH-pyrazole boronic acids in this specific coupling; they are notorious catalyst poisons.
Symptom: "I see the pyrazine starting material, but the boronate is gone."
Diagnosis: Rapid Protodeboronation. Root Cause: The pyrazole boronate hydrolyzed and lost the B(OR)₂ group before it could couple. This is accelerated by high pH and high temperature. Solution:
-
Reduce Water: Switch to Anhydrous THF or DMF and use solid, micronized K₃PO₄ instead of aqueous base. Add only 2-3 equivalents of water explicitly if needed for the mechanism.
-
Slow Addition: Add the boronate ester in portions (e.g., 0.5 eq every hour) rather than all at once.
Symptom: "I'm losing the methoxy group (Product mass - 14)."
Diagnosis: Nucleophilic Aromatic Substitution (S_NAr) or Hydrolysis. Root Cause:
-
Hydrolysis:[1] Strong hydroxide bases (NaOH, KOH) at high temps can hydrolyze the methoxy ether to a hydroxyl (tautomerizing to a pyrazinone).
-
S_NAr: If using amine bases or nucleophilic solvents, they might displace the methoxy group. Solution:
-
Use K₃PO₄ or Cs₂CO₃ instead of hydroxides.
-
Avoid nucleophilic solvents like alcohols (MeOH, EtOH).
Optimization Matrix (Data & Logic)
Catalyst Selection Guide
Based on conversion rates of electron-deficient heteroaryl chlorides.
| Catalyst System | Reactivity | Stability | Recommendation |
| Pd(PPh₃)₄ | Low | Low | Avoid. Sensitive to O₂ and N-poisoning. |
| Pd(dppf)Cl₂ | Medium | High | Start Here. Good balance of cost/performance. |
| XPhos Pd G2 | Very High | High | Best for Chlorides. Use if dppf fails. |
| Pd(OAc)₂ + SPhos | High | Medium | Good alternative for sterically hindered substrates. |
Visual Logic: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing Suzuki coupling failures based on LCMS data of crude reaction mixtures.
Advanced FAQs
Q: Can I use the free amine (unprotected) pyrazole boronic acid? A: Technically yes, but yields will drop significantly (often <20%). The free NH is acidic and can deprotonate to form an amidinate-like species that binds Pd tightly. If you must use it, increase catalyst loading to 10 mol% and use a massive excess of base (5 eq) to keep the pyrazole deprotonated and soluble, but expect purification issues.
Q: My product is stuck in the aqueous layer during workup. A: Pyrazines and pyrazoles are polar.
-
Do not use simple ether extraction.
-
Use DCM/Isopropanol (9:1) or Ethyl Acetate/THF for extraction.
-
Salting out: Saturate the aqueous layer with NaCl before extraction.
-
pH Adjustment: Ensure the pH is neutral (pH 7) during extraction; if too acidic, the pyrazine protonates and stays in water.
Q: How do I remove the Palladium residues from the final product? A: Pyrazines love to hold onto Pd.
-
Silica Thiol Scavengers: Treat the organic layer with SiliaMetS® Thiol or equivalent for 1 hour.
-
Crystallization: If the product is solid, recrystallize from EtOH/Water.
-
Chelating Wash: Wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate.
References
-
BenchChem. (2025).[4] Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Retrieved from
-
National Institutes of Health (NIH). (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. PMC Article emphasizing Suzuki coupling of 2-chloro-6-substituted pyrazines. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Optimization. Retrieved from
-
Smolecule. 1-Boc-pyrazole-4-boronic acid pinacol ester: Usage in Suzuki-Miyaura Coupling. Retrieved from
Sources
Technical Support Center: Solving Solubility Challenges of Pyrazine-Pyrazole Derivatives
From the Senior Application Scientist's Desk:
Welcome to the technical support center for pyrazine-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these potent heterocyclic compounds. The unique scaffold, combining the electron-deficient pyrazine ring with the electron-rich pyrazole ring, offers significant therapeutic potential but often presents a formidable challenge: poor aqueous solubility.[1][2]
This document moves beyond simple protocols. It aims to provide a mechanistic understanding of why solubility issues arise and to equip you with a logical, step-by-step framework for overcoming them. We will explore strategies from fundamental pH adjustments to advanced formulation techniques, ensuring your experiments are built on a solid, scientifically-grounded foundation.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions and provides a starting point for your troubleshooting process.
Question: Why are my pyrazine-pyrazole derivatives so difficult to dissolve in aqueous buffers?
Answer: The solubility of pyrazine-pyrazole derivatives is a complex interplay of several physicochemical factors:
-
Crystal Lattice Energy: These are often crystalline solids. The arrangement of molecules in the crystal lattice is stabilized by strong intermolecular forces like hydrogen bonding and π-π stacking.[3] Significant energy is required for solvent molecules to break apart this stable lattice, leading to low solubility.
-
Molecular Weight & Lipophilicity: As with many drug candidates, higher molecular weight and increased lipophilicity (often described by LogP) generally lead to decreased aqueous solubility.
-
Substituents: The nature of the functional groups attached to the pyrazine and pyrazole rings is critical. Lipophilic or non-polar groups will decrease aqueous solubility, whereas polar or ionizable groups (like amines, carboxylic acids) can increase it.[1]
-
Influence of the Rings: The pyrazine ring is electron-deficient and can enhance metabolic stability and solubility, while the pyrazole ring's ability to form strong hydrogen bonds is crucial for target binding but can also contribute to strong, less soluble crystal structures.[1]
Question: My compound is supposed to be soluble, but I'm seeing floating particles. What are the immediate first steps?
Answer: Before moving to complex methods, always ensure you have given the compound a fair chance to dissolve with basic physical methods.
-
Vortexing/Stirring: Ensure the solution is being adequately agitated. For small volumes, vortexing is effective. For larger volumes, a magnetic stir bar is necessary.
-
Sonication: Use a bath sonicator to provide high-frequency energy. This can help break up aggregates and accelerate the dissolution of stubborn particles.
-
Gentle Heating: Increasing the temperature can significantly improve the solubility of many compounds. Use a water bath and increase the temperature incrementally (e.g., to 37°C or 50°C), but be cautious of potential compound degradation at elevated temperatures. Always check the compound's stability data if available.
Question: How does pH impact the solubility of my pyrazine-pyrazole derivative?
Answer: The effect of pH is one of the most critical factors if your molecule possesses ionizable functional groups (acidic or basic centers).[4]
-
Basic Groups: The nitrogen atoms in the pyrazine and pyrazole rings, as well as amine substituents, are basic. In an acidic medium (pH < pKa), these groups become protonated (e.g., -NH₂ becomes -NH₃⁺). This charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing solubility.[5]
-
Acidic Groups: If your derivative has an acidic substituent (e.g., a carboxylic acid or a phenolic hydroxyl group), its solubility will increase in a basic medium (pH > pKa) as the group deprotonates to form a soluble salt (e.g., -COOH becomes -COO⁻).
A simple pH/solubility screen is a fundamental first experiment. Prepare a series of buffers across a relevant pH range (e.g., pH 2 to pH 10) and determine the solubility in each. This will tell you if your compound's solubility is pH-dependent and identify the optimal pH range for your experiments.
Part 2: In-Depth Troubleshooting & Methodologies
When basic methods are insufficient, a more systematic approach is required. This section provides detailed guides to proven solubility enhancement techniques.
Scenario 1: My compound's solubility is low across the entire physiological pH range.
This suggests the molecule is largely non-ionizable or that pH modification alone is not enough. Here, we must modify the solvent system itself or use formulation aids.
Solution A: Co-Solvent Systems
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of non-polar compounds. They work by reducing the polarity of the water, making the solvent system more "hospitable" to lipophilic solutes. This reduces the energy required to create a cavity in the solvent for the solute molecule.
Protocol: Co-Solvent Screening
-
Selection: Choose a panel of biocompatible co-solvents. See Table 1 for common choices.
-
Stock Preparation: Prepare a high-concentration stock solution of your pyrazine-pyrazole derivative in 100% of each co-solvent (e.g., 10 mM or 50 mM in 100% DMSO).
-
Titration: Add small aliquots of the stock solution to your aqueous buffer while vortexing. Observe for any signs of precipitation.
-
Determination: The goal is to find the highest concentration of your compound that remains in solution with the lowest possible percentage of co-solvent. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated.
-
Control: Always run a vehicle control (buffer + co-solvent at the final concentration) in your experiments to account for any effects of the co-solvent itself.
Table 1: Common Co-solvents for Aqueous Formulations
| Co-Solvent | Properties & Use Cases | Typical Starting Concentration in Final Solution |
|---|---|---|
| DMSO | Dimethyl sulfoxide. A powerful, universal solvent. Can have cellular effects. | < 1% |
| Ethanol | Less toxic than DMSO. Good for moderately non-polar compounds. | 1-5% |
| PEG 400 | Polyethylene glycol 400. A non-toxic polymer, often used in formulations. | 5-20% |
| Propylene Glycol | A common pharmaceutical excipient. | 5-20% |
Solution B: Cyclodextrin Inclusion Complexes
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] Poorly soluble drugs can be encapsulated within this non-polar cavity, forming an "inclusion complex."[7][8] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, effectively shuttling the drug molecule into the solution.[6][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
Protocol: Phase Solubility Study
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 40, 80 mM) in your desired buffer.
-
Incubation: Add an excess amount of your pyrazine-pyrazole derivative to each CD solution. Ensure enough solid is present so that saturation is reached.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Measure the concentration of the dissolved drug in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the concentration of the dissolved drug (Y-axis) against the concentration of HP-β-CD (X-axis). A linear increase in drug solubility with increasing CD concentration indicates the formation of a soluble inclusion complex.
Solution C: Solid Dispersions
Causality: This technique involves dispersing the drug in a hydrophilic solid carrier or matrix at a molecular level.[10][11] When this solid dispersion is introduced to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles.[12] This high surface area and lack of crystalline structure leads to a much faster dissolution rate and higher apparent solubility.[11]
Common Preparation Methods:
-
Solvent Evaporation: The drug and a hydrophilic polymer (e.g., PVP, PEG) are dissolved in a common organic solvent, which is then evaporated, leaving a solid film of the drug dispersed in the polymer.[13]
-
Melting (Fusion) Method: A physical mixture of the drug and a water-soluble carrier is heated until it melts, then rapidly solidified.[11]
-
Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream, causing rapid solvent evaporation and formation of the solid dispersion.[10]
Part 3: Advanced & Downstream Strategies
For drug development professionals considering in-vivo applications, more advanced formulation strategies may be necessary.
-
Salt Formation: For compounds with strongly acidic or basic groups that are still problematic, creating a stable salt form is a highly effective method to increase both solubility and dissolution rate.[14][15] This is a common strategy in pharmaceutical development to improve a drug's biopharmaceutical properties.[14]
-
Particle Size Reduction: For dissolution rate-limited compounds (DCS IIa), reducing the particle size increases the surface area available for dissolution.[14][16] Techniques like micronization and nanosuspension can dramatically improve the dissolution rate without altering the equilibrium solubility.[15][17]
-
Lipid-Based Formulations: For highly lipophilic compounds, encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective.[9][14] These formulations form fine emulsions in the gastrointestinal tract, keeping the drug solubilized for absorption.[18]
Part 4: Visual Workflows & Data Summaries
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility issues with pyrazine-pyrazole derivatives.
Caption: Decision tree for troubleshooting pyrazine-pyrazole solubility.
Summary of Techniques
Table 2: Comparison of Key Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages | Best Suited For |
|---|---|---|---|---|
| pH Adjustment | Increases ionization of acidic/basic groups, enhancing interaction with water. | Simple, inexpensive, and highly effective for ionizable compounds. | Only works for compounds with suitable pKa; may not be compatible with assay conditions. | Ionizable compounds. |
| Co-solvents | Reduces the polarity of the aqueous solvent system. | Easy to screen; effective for many non-polar compounds. | Co-solvents can have their own biological or toxic effects; may precipitate on dilution. | Initial screening for non-ionizable compounds; preparing high-concentration stocks. |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell.[6] | Low toxicity (esp. derivatives); can improve stability; widely used in pharma.[8] | Can be expensive; may not work for all molecular shapes/sizes; requires optimization. | Non-ionizable, moderately sized lipophilic compounds. |
| Solid Dispersions | Disperses drug molecularly in a hydrophilic carrier, increasing surface area and dissolution.[11][12] | Can significantly increase dissolution rate and bioavailability.[12] | Requires specialized equipment (e.g., spray dryer); potential for physical instability (recrystallization). | Later-stage development, especially for oral formulations (BCS Class II drugs). |
References
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Kumar, A. S., & Seba, M. C. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences, 15(84). Retrieved from [Link]
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Meana, A., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. Retrieved from [Link]
-
Panda, S., et al. (2013). STUDIES ON INCLUSION COMPLEXES OF 1-NICOTINOYL-4-ARYL-3-METHYL 3A, 4-DIHYDROPYRAZOLO [3, 4C] PYRAZOLES WITH Β-CYCLODEXTRIN. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity. Retrieved from [Link]
-
Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Retrieved from [Link]
-
Jadhav, N. K., et al. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
Dalvi, P. B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
Kapoor, B., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. International Journal of Drug Development and Research. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Aestel, (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
-
Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (n.d.). Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Retrieved from [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]
-
ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
-
MDPI. (2025). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. Retrieved from [Link]
-
Indian Academy of Sciences. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]
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Technical Support Center: Flash Chromatography Purification of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine. This molecule, containing multiple nitrogen atoms, presents unique challenges during silica gel flash chromatography, primarily due to strong interactions with the stationary phase. This document is structured to provide not just protocols, but the underlying scientific reasoning to empower researchers to troubleshoot and optimize their purification processes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of nitrogen-containing heterocyclic compounds like 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
Category 1: Method Development & Solvent Selection
Question: How do I begin developing a purification method for this compound?
Answer: Method development should always start with Thin-Layer Chromatography (TLC).[1][2] TLC is a rapid and inexpensive way to scout for an effective solvent system that will translate to your flash column. The goal is to find a mobile phase that moves the target compound to a Retention Factor (Rf) of approximately 0.15 to 0.35.[3] This Rf range typically translates to an elution of 3 to 7 column volumes (CV) in flash chromatography, providing a good balance between resolution, run time, and solvent consumption.[3][4]
Question: My compound is streaking or tailing severely on the TLC plate. What does this indicate?
Answer: Severe tailing on a silica TLC plate is a strong indicator of secondary interactions between your compound and the stationary phase.[5][6] 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine has basic nitrogen atoms on its pyrazine ring which can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This causes a portion of the analyte molecules to "stick" and elute more slowly, resulting in a tailed peak.
To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in your mobile phase. This deactivates the acidic silanol groups, leading to more symmetrical spots.
-
Use a Different Solvent: Sometimes, changing the solvent class can alter selectivity and improve peak shape. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol.[7]
Question: Which solvent systems are a good starting point?
Answer: For a moderately polar compound like 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, begin with a binary mixture of a non-polar and a polar solvent.[8]
-
System 1 (Standard): Hexanes/Ethyl Acetate. This is the most common starting point. Begin with a 1:1 mixture and adjust the ratio based on the resulting Rf.[1]
-
System 2 (For Polar Compounds): Dichloromethane/Methanol. This is a stronger solvent system suitable for more polar compounds that do not move in Hex/EtOAc.
-
System 3 (Alternative Selectivity): Toluene/Acetone. Using solvents from different selectivity groups can sometimes dramatically improve the separation of closely eluting impurities.[7]
A systematic TLC screening approach is highly recommended.
| Solvent System | Polarity | Common Use & Rationale |
| Hexanes/Ethyl Acetate | Low to Medium | A versatile baseline system. Adjusting the EtOAc percentage finely tunes polarity.[1] |
| Dichloromethane/Methanol | Medium to High | Excellent for more polar compounds. Methanol is a strong polar solvent that effectively competes for active sites on the silica. |
| Toluene/Ethyl Acetate | Low to Medium | Offers different selectivity compared to aliphatic solvents like hexanes due to aromatic interactions. |
Category 2: The Chromatography Run & Peak Shape Problems
Question: I developed a good method on TLC, but my column chromatography shows severe peak tailing. How do I fix this?
Answer: This is a classic problem with basic compounds on silica gel. The larger surface area of a flash column amplifies the secondary interactions seen on a TLC plate.[9]
Solutions:
-
Mobile Phase Modifier: As with TLC, the most effective solution is often to add 0.1-1% triethylamine (TEA) to your mobile phase. This will cap the acidic silanol sites and improve peak symmetry.[10]
-
Stationary Phase Choice: If tailing persists, consider using a different stationary phase. Amine-functionalized silica or alumina are less acidic and can significantly reduce tailing for basic compounds.
-
Check for Overloading: Injecting too much sample can saturate the stationary phase, leading to both fronting and tailing.[6][11] If you suspect this, try reducing the sample load by half.
Question: My peak is very broad, even if it's not tailing. Why?
Answer: Peak broadening can be caused by several factors:
-
Poor Sample Solubility: If your compound is not fully dissolved in the initial mobile phase, it can precipitate at the head of the column and then slowly redissolve, causing a broad peak. This is a common issue when using liquid loading.[1] Consider using the dry loading technique (see protocol below).
-
Slow Kinetics: The interaction kinetics between pyrazine compounds and silica can be slow, leading to band broadening.[9] Running the chromatography at a slightly lower flow rate can sometimes improve peak shape.
-
Diffusion: If the run time is excessively long (i.e., your compound elutes at a very high CV), diffusion will naturally broaden the peak. This is why an optimal Rf of 0.15-0.35 on TLC is recommended.[2]
Question: How can I improve the separation between my product and a close-eluting impurity?
Answer: Improving resolution requires changing the chromatography selectivity.
-
Change the Polar Solvent: The most impactful change is often switching the polar component of your mobile phase. If you are using Hexanes/Ethyl Acetate, try switching to Hexanes/Acetone or Dichloromethane/Methanol. Solvents from different selectivity classes interact with your compounds differently, which can often separate previously co-eluting spots.[7]
-
Use a Higher Performance Column: Columns packed with smaller silica particles (e.g., 25 µm vs. 50 µm) offer higher efficiency and can resolve challenging separations.[9]
-
Optimize the Gradient: A shallower gradient around the elution point of your target compound can increase the separation between it and nearby impurities.
Visualized Workflow and Troubleshooting
The following diagrams illustrate the logical flow for method development and troubleshooting.
Caption: Decision Tree for Common Flash Chromatography Issues.
Detailed Experimental Protocol
This protocol provides a self-validating system for the purification of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
Part 1: TLC Method Development
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like Dichloromethane (DCM) or Methanol to a concentration of ~10 mg/mL.
-
Solvent Screening:
-
Prepare developing chambers for at least two different solvent systems (e.g., Hexane/Ethyl Acetate and DCM/Methanol).
-
Spot your crude mixture on silica gel TLC plates.
-
Develop the plates and visualize under UV light (254 nm).
-
-
Optimization:
-
Identify the system that gives the best separation.
-
Adjust the solvent ratio until your target compound has an Rf value between 0.15 and 0.35. [3]For example, if the Rf is too low in 80:20 Hex/EtOAc, try 70:30.
-
If tailing is observed, re-run the best system with 0.5% triethylamine (TEA) added to the mobile phase.
-
Part 2: Sample Loading
Choose one of the following methods based on your sample's solubility.
A) Liquid Loading (for samples soluble in the mobile phase):
-
Dissolve your crude material in a minimal amount of a strong solvent (e.g., DCM).
-
Dilute this solution with the initial mobile phase (e.g., 100% Hexane) until no precipitation is observed.
-
Draw the solution into a syringe and inject it onto the column.
B) Dry Loading (Recommended for this compound):
-
Dissolve your crude material (~500 mg) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM or Methanol).
-
Add about 1-2 grams of clean silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Load this powder onto the top of your pre-equilibrated flash column. This technique often results in sharper peaks and better resolution. [1]
Part 3: Flash Chromatography Run
-
Column Selection: Choose a silica gel column size appropriate for your sample mass. A common rule of thumb is a 30:1 to 100:1 ratio of silica mass to crude sample mass.
-
Equilibration: Equilibrate the column with 2-3 column volumes of your initial mobile phase (e.g., 100% Hexane).
-
Gradient Setup: Based on your TLC, set up a linear gradient.
-
TLC Rf to CV Conversion: The elution volume in CV can be estimated by the formula: CV = 1 / Rf . [4] * Example Gradient: If your TLC shows an Rf of 0.2 in 80:20 Hex/EtOAc, the compound will elute at ~5 CV. A suitable gradient could be:
-
0-2 CV: Hold at 0% EtOAc.
-
2-12 CV: Linear gradient from 0% to 30% EtOAc.
-
12-15 CV: Hold at 30% EtOAc to elute all components.
-
-
-
Execution: Load your sample, start the run, and collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by TLC to identify and pool those containing the pure product.
-
Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
BUCHI. (n.d.). All you need to know about using TLC data for flash method optimization. [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Pyrazine Incorporated Panchromatic Sensitizers for Dye Sensitized Solar Cells under One Sun and Dim Light. [Link]
-
Silver, J. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube. [Link]
-
Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. [Link]
-
Bickler, B. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage. [Link]
-
Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrazine, 2-methoxy-6-methyl- (CAS 2882-21-5). [Link]
-
Knochel, P., et al. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. [Link]
-
Reddit. (2022, June 27). troubleshooring flash chromatography purification. r/Chempros. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Cytiva. (2024, September 2). How to fix asymmetrical chromatography peaks?[Link]
-
Moreno, V., et al. (2024). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. RSC Publishing. [Link]
- Solomons, T.W.G., & Fryhle, C.B. (2016). Organic Chemistry (12th ed.). John Wiley & Sons.
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?[Link]
-
Parales, R. E., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
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overcoming regio-selectivity challenges in pyrazine substitution reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the complex challenges associated with achieving regio-selectivity in pyrazine substitution reactions. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying mechanistic principles to empower you to troubleshoot and optimize your synthetic strategies.
The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, but its electron-deficient nature and the interplay of substituent effects create significant hurdles in controlling the position of new functional groups.[1][2] This guide provides in-depth, field-proven insights to help you navigate these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and selectivity of pyrazine systems.
Q1: What makes the pyrazine ring inherently challenging for selective substitution?
A: The pyrazine ring's chemistry is dominated by its electron-deficient character, a result of the two electronegative nitrogen atoms. This has two major consequences:
-
Resistance to Electrophilic Aromatic Substitution (EAS): The ring has low electron density, making it resistant to attack by electrophiles.[3] Successful EAS requires strong electron-donating "activating" groups on the ring to increase its nucleophilicity.[2]
-
Propensity for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature makes the ring an excellent electrophile, readily attacked by nucleophiles, especially when a good leaving group (like a halogen) is present.[1][4]
The challenge in regio-selectivity arises when multiple positions on the ring are available for substitution. The outcome is then dictated by a sensitive balance of electronic effects from existing substituents, steric hindrance, and reaction conditions.
Q2: How do electronic effects of existing substituents influence regio-selectivity in Nucleophilic Aromatic Substitution (SNAr)?
A: The electronic nature of substituents is arguably the most powerful tool for directing incoming nucleophiles in SNAr reactions. The key is the stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[4]
Consider a dihalopyrazine with a substituent at the C2 position. A nucleophile can attack at either C3 or C5. The preferred site of attack is the one that leads to the most stabilized Meisenheimer complex.
-
Electron-Withdrawing Groups (EWGs): An EWG at C2 will preferentially direct an incoming nucleophile to the C3 position . The EWG stabilizes the negative charge that develops on the adjacent nitrogen atom in the transition state.
-
Electron-Donating Groups (EDGs): An EDG at C2 will direct an incoming nucleophile to the C5 position . The EDG destabilizes a negative charge on the adjacent nitrogen, making the C3 attack less favorable. By donating electron density, it makes the C5 position relatively more electrophilic and better able to accommodate the formation of the intermediate.[2]
Q3: What is the role of steric hindrance in directing substitution patterns?
A: Steric hindrance plays a crucial, though often secondary, role. A bulky substituent on the pyrazine ring can physically block the approach of a nucleophile to adjacent positions. For instance, even if electronic effects favor substitution at a particular carbon, a large group next to it may force the reaction to occur at a less electronically favored but more accessible site. This is particularly relevant when using bulky nucleophiles.
Q4: When should I consider a metal-catalyzed cross-coupling reaction over an SNAr reaction?
A: While SNAr is excellent for installing nucleophiles like amines and alkoxides, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are superior for forming carbon-carbon and certain carbon-heteroatom bonds.[1][5]
You should consider cross-coupling when:
-
You need to form a C-C bond (e.g., installing an aryl, vinyl, or alkyl group).
-
The required nucleophile is not suitable for SNAr (e.g., it's a weak nucleophile or thermally unstable).
-
SNAr conditions lead to undesired side reactions or decomposition of your starting material.
-
You need to functionalize a less reactive halopyrazine. Palladium catalysts can often activate C-Cl bonds that are less reactive under thermal SNAr conditions.[1]
Q5: How do reaction conditions (solvent, temperature, base) impact regio-selectivity?
A: Reaction conditions are critical for fine-tuning selectivity.
-
Solvent: Polar aprotic solvents like DMSO and DMF are commonly used for SNAr as they can solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anionic nucleophile.[1] In some cases, fluorinated alcohols have been shown to dramatically increase regioselectivity in heterocycle formation by influencing reaction pathways.
-
Temperature: Higher temperatures can overcome activation barriers but may also decrease selectivity by providing enough energy for less-favored pathways to occur. If you are seeing a loss of selectivity, consider running the reaction at a lower temperature for a longer period. Conversely, a sluggish reaction may benefit from increased heat.
-
Base: In reactions like Buchwald-Hartwig amination or dehydrogenative couplings, the choice and strength of the base are critical.[1][6] The base can influence the deprotonation of the nucleophile and participate in the catalytic cycle. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is often necessary for optimization.
Section 2: Troubleshooting Guides
This section provides structured advice for common experimental problems.
Problem 1: "My nucleophilic aromatic substitution (SNAr) on a dihalopyrazine is giving me a mixture of regioisomers, or the wrong isomer entirely. How can I improve selectivity?"
This is a classic challenge in pyrazine chemistry. The directing effect of a substituent is not always absolute and can be overridden by other factors.
Visual Workflow: Troubleshooting Poor SNAr Regio-selectivity
Caption: Troubleshooting catalyst poisoning in directed C-H functionalization.
Detailed Troubleshooting Steps:
-
Catalyst Poisoning by Heteroatoms:
-
Cause: This is the most common failure mode. The Lewis basic nitrogen atoms of the pyrazine ring can coordinate strongly to the metal catalyst (e.g., Palladium). This prevents the intended directing group from coordinating and initiating C-H activation at the desired site. [7] * Solution: Employ a catalytic system designed to overcome this issue. Some modern systems use a Pd(0) source with an in-situ generated anionic ligand, which can be more robust against poisoning. [7]Alternatively, if the chemistry allows, you could temporarily protect the problematic nitrogen atom.
-
-
Ineffective Directing Group (DG):
-
Cause: Not all directing groups are created equal. The chosen DG may be a poor coordinator for the specific metal and reaction type.
-
Solution: Switch to a more powerful or reliable directing group. Pyridine and N-methoxy amide groups are often effective DGs for Pd-catalyzed C-H activation. [7][8]Review the literature to find a DG that has been successfully used for the specific transformation you are attempting.
-
-
Wrong Regioisomer Formation:
-
Cause: If a reaction occurs at an unexpected position, it's possible that an inherent C-H bond is more reactive under the conditions, or another functional group on your molecule is acting as an unintended directing group.
-
Solution: Carefully analyze your substrate for alternative reactive sites. If the pyrazine nitrogen itself is directing the reaction, you will see functionalization at the C3 position. If this is not desired, you must address the catalyst poisoning issue as described above.
-
Section 3: Key Experimental Protocol
This section provides a detailed, validated protocol for a common regioselective reaction.
Protocol: Regioselective Amination of 2-Chloro-3,5-dinitropyrazine
This protocol illustrates how strong electron-withdrawing groups can be used to achieve high regio-selectivity in an SNAr reaction. The two nitro groups are powerful EWGs, but their positions make the C5 chlorine a better leaving group than the C3 chlorine due to superior stabilization of the Meisenheimer intermediate.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloro-3,6-dinitropyrazine (1.0 eq).
-
Add the desired amine (e.g., benzylamine) (1.1 eq).
-
Add ethanol (EtOH) as the solvent to create a concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78 °C for EtOH) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
-
If necessary, purify the crude product further by column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Expected Outcome: The reaction should yield the 5-amino-2-chloro-3,6-dinitropyrazine product with high regioselectivity. The strong EWG effect of the nitro groups directs the substitution to the C5 position.
References
- BenchChem. (2025).
- Horsepool, W. M., & Lenci, F. (Eds.). (2003). CRC Handbook of Organic Photochemistry and Photobiology, 2nd Edition. CRC Press.
- Huestis, M. P., et al. (2019).
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010).
- Carver, D. R., et al. (1982). SRN1 mechanism in heteroaromatic nucleophilic substitution. Reactions involving halogenated pyrimidines, pyridazines, and pyrazines. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Pototschnig, G., et al. (2017). A comprehensive overview of directing groups applied in metal-catalysed C-H functionalisation chemistry. Chemical Society Reviews.
- Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews.
- Review on the Synthesis of Pyrazine and Its Derivatives. (2020).
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2020). PMC.
-
Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
- BenchChem. (2025).
- nucleophilic arom
- Neufeldt, S. R., & Sanford, M. S. (2012).
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. Organic Letters.
- BenchChem. (2025).
- OpenChemHub. (2024).
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI.
- Electrophilic Substitution In Azines. (2013).
- Pyrazines. (n.d.). In Comprehensive Organic Chemistry II.
-
Gotor-Fernández, V., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side products in the synthesis of methoxy-pyrazines
A Guide to Minimizing Side Products for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Methoxy-pyrazine Synthesis
Methoxy-pyrazines are a critical class of heterocyclic compounds with applications ranging from flavor and fragrance chemistry to the development of novel pharmaceuticals. While several synthetic routes to these molecules exist, their preparation is often plagued by the formation of side products that can complicate purification and significantly reduce yields. This guide is structured to address these challenges head-on, providing practical, evidence-based solutions to common problems encountered during synthesis.
Part 1: Troubleshooting Guide - Common Synthetic Routes and Side Products
This section details the most frequently employed synthetic strategies for methoxy-pyrazines and the characteristic side products associated with each. We will explore the mechanistic origins of these impurities and provide actionable troubleshooting steps.
Route 1: Condensation of α-Dicarbonyls with 1,2-Diamines followed by Methoxylation
This is a cornerstone method for constructing the pyrazine core. However, it is a multi-step process where impurities can be introduced at each stage.
Q1: My pyrazine synthesis from a 1,2-diamine and a 1,2-dicarbonyl is giving a low yield and a complex mixture of products. What are the likely side products and how can I avoid them?
A1: Low yields and product mixtures in this classic synthesis often stem from the initial condensation and subsequent oxidation steps. The primary side products to consider are:
-
Dihydropyrazine Intermediates: The initial condensation reaction forms a dihydropyrazine, which must be oxidized to the aromatic pyrazine. These intermediates are often unstable and can be difficult to isolate, leading to a mixture if the oxidation is incomplete[1].
-
Over-oxidation or Ring-Opened Products: Harsh oxidizing agents can lead to the formation of undesired oxidized species or even cleavage of the pyrazine ring.
-
Incomplete Condensation: If the initial condensation reaction does not go to completion, you will have unreacted starting materials in your crude product.
-
Formation of Quinoxaline-type Byproducts (if using aromatic diamines): When using substituted o-phenylenediamines, there is a possibility of forming hydrogenated quinoxaline derivatives as side products[2].
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Pyrazine | Incomplete oxidation of the dihydropyrazine intermediate. | Optimize the choice and amount of oxidizing agent. Mild, air oxidation is often sufficient but can be slow. For more controlled and faster oxidation, consider using manganese dioxide (MnO2) or copper(II) salts. Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
| Complex Product Mixture | Harsh reaction conditions leading to degradation. | If using a strong oxidizing agent, consider lowering the reaction temperature or using a milder oxidant. Ensure the reaction is not exposed to excessive heat or light, which can promote degradation of the unstable dihydropyrazine intermediate. |
| Presence of Starting Materials | Incomplete condensation. | Ensure stoichiometric balance of the reactants. The reaction can be sensitive to pH; adjusting the pH with a mild acid or base can sometimes improve the rate of condensation. |
| Hydrogenated Byproducts | Incomplete dehydrogenation during aromatization. | Ensure sufficient reaction time and optimal temperature for the dehydrogenation step. If using a catalyst for dehydrogenation, ensure its activity is not compromised. |
Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine
This protocol provides a general procedure for the condensation and in-situ oxidation of a 1,2-dicarbonyl with a 1,2-diamine.
Materials:
-
Diacetyl (2,3-butanedione)
-
Ethylenediamine
-
Ethanol
-
Manganese Dioxide (activated)
Procedure:
-
Dissolve ethylenediamine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a solution of diacetyl (1.0 eq) in ethanol to the ethylenediamine solution at room temperature with stirring.
-
After the addition is complete, add activated manganese dioxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting materials are consumed and the dihydropyrazine intermediate is fully converted to 2,5-dimethylpyrazine.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,5-dimethylpyrazine.
-
Purify the crude product by distillation or column chromatography on silica gel.
Route 2: Synthesis from Chloropyrazines
The conversion of a chloropyrazine to a methoxy-pyrazine via nucleophilic aromatic substitution (SNAr) with sodium methoxide is a common and effective strategy. However, this route is not without its potential pitfalls.
Q2: I'm attempting to synthesize a methoxy-pyrazine from a chloropyrazine and sodium methoxide, but I'm observing multiple products and incomplete conversion. What could be going wrong?
A2: The methoxylation of chloropyrazines is generally a high-yielding reaction, but several side products can arise from incomplete reaction or competing pathways:
-
Unreacted Chloropyrazine: The most common impurity is the starting chloropyrazine, indicating an incomplete reaction.
-
Hydroxypyrazine: If there is any moisture present in the reaction, sodium methoxide can be hydrolyzed to sodium hydroxide, which can then react with the chloropyrazine to form the corresponding hydroxypyrazine side product[3].
-
Bipyrazine Derivatives: In the presence of a strong base, deprotonation of the chloropyrazine can occur, leading to the formation of a lithiated or sodiated intermediate. This can then react with another molecule of chloropyrazine to form a bipyrazine byproduct[4].
-
Over-methylation (with di- or tri-chloropyrazines): When starting with a pyrazine containing multiple chloro-substituents, controlling the stoichiometry of the methoxide is crucial to avoid the formation of di- or tri-methoxy-pyrazines[5].
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient sodium methoxide, low reaction temperature, or short reaction time. | Use a slight excess of sodium methoxide (1.1-1.2 eq). Ensure the reaction is heated sufficiently (reflux in methanol is common). Monitor the reaction by TLC or GC-MS to confirm completion. |
| Formation of Hydroxypyrazine | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Sodium methoxide is hygroscopic; handle it quickly in a dry atmosphere (e.g., under nitrogen or in a glovebox). |
| Formation of Bipyrazine Byproducts | Use of an excessively strong base or inappropriate reaction conditions. | Sodium methoxide is typically sufficient for this transformation. Avoid stronger, non-nucleophilic bases unless specifically required. Maintain a controlled reaction temperature. |
| Over-methylation | Excess sodium methoxide with polychlorinated pyrazines. | Carefully control the stoichiometry of sodium methoxide. For selective mono-methoxylation, use one equivalent of the nucleophile at a lower temperature and monitor the reaction closely. |
Experimental Protocol: Synthesis of 2-Methoxy-3-isobutylpyrazine
This protocol outlines the synthesis of 2-methoxy-3-isobutylpyrazine from 2-chloro-3-isobutylpyrazine.
Materials:
-
2-Chloro-3-isobutylpyrazine
-
Sodium methoxide
-
Anhydrous Methanol
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 2-chloro-3-isobutylpyrazine (1.0 eq) in anhydrous THF, add a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Heat the reaction mixture to reflux and monitor its progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Frequently Asked Questions (FAQs)
Q3: How can I effectively purify my methoxy-pyrazine from the side products mentioned above?
A3: The purification strategy will depend on the physical properties of your target compound and the impurities.
-
Column Chromatography: This is the most versatile method. Silica gel is commonly used, with a solvent system tailored to the polarity of your compound. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is often effective.
-
Distillation: For volatile methoxy-pyrazines, distillation (simple, fractional, or vacuum) can be an excellent purification method, especially for removing less volatile impurities.
-
Recrystallization: If your methoxy-pyrazine is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: Pyrazines are basic. You can often selectively extract your product into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract your purified product back into an organic solvent.
Q4: I am observing the formation of isomeric pyrazines in my synthesis. How can I control the regioselectivity?
A4: The formation of isomers is a common challenge, particularly when synthesizing unsymmetrically substituted pyrazines.
-
Choice of Starting Materials: The most straightforward way to control regioselectivity is to use starting materials that lead to a single desired isomer. For example, using a pre-functionalized diamine or dicarbonyl can direct the cyclization.
-
Reaction Conditions: In some cases, reaction conditions such as temperature, solvent, and the presence of a catalyst can influence the ratio of isomers formed. Systematic optimization of these parameters may be necessary.
-
Protecting Groups: In complex syntheses, the use of protecting groups on one of the reactive sites of the diamine or dicarbonyl can ensure that the reaction proceeds in the desired orientation.
Q5: What is the best way to monitor the progress of my methoxy-pyrazine synthesis to minimize side product formation?
A5: Careful reaction monitoring is crucial for optimizing your synthesis and minimizing byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative picture of your reaction's progress. It can help you determine when your starting materials have been consumed and can give you an idea of the number of products being formed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like many methoxy-pyrazines, GC-MS is an excellent tool. It provides information on the retention times of the components in your mixture (GC) and their mass-to-charge ratios (MS), which can help in identifying both the desired product and any side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the preferred method. It provides similar information to GC-MS but is suitable for a wider range of molecules.
Part 3: Visualizing the Workflow
Diagram of the General Synthetic Workflow for Methoxy-pyrazines
Caption: Troubleshooting decision tree for low yields.
References
-
Sweehy, W. (1949). Studies In Pyrazine Chemistry. University of Glasgow. [Link]
-
Bera, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]
-
Bera, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]
-
Zhang, Y. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham University. [Link]
-
Harris, R. L. N., et al. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. OpenAgrar. [Link]
-
Sato, K. (2021). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Senshu University. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. ACS. [Link]
-
Guillaumie, S., et al. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. PubMed. [Link]
-
Jones, R. G. (1951). 2,3-Pyrazinedicarboxylic Acid. Organic Syntheses. [Link]
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
handling hygroscopic properties of pyrazole derivatives during storage
Technical Support Center: Handling Hygroscopic Pyrazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Office of the Senior Application Scientist
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, valued for their diverse biological activities and versatile synthetic applications.[1][2][3] However, their heterocyclic structure, often rich in nitrogen atoms and capable of hydrogen bonding, can also make them prone to hygroscopicity—the tendency to absorb moisture from the atmosphere.[4] This guide provides in-depth technical advice, troubleshooting, and best practices to manage the challenges associated with hygroscopic pyrazole derivatives, ensuring the integrity, stability, and reproducibility of your research.
Water content is a critical parameter in pharmaceutical development, influencing the stability, quality, and shelf-life of active pharmaceutical ingredients (APIs). Failure to control moisture can lead to inaccurate weighing, chemical degradation via hydrolysis, changes in physical properties (like caking), and ultimately, inconsistent experimental results.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when working with hygroscopic pyrazole derivatives.
Q1: My sample's weight is continuously increasing on the analytical balance. What is happening and how can I get an accurate measurement?
A1: This is a classic sign of a hygroscopic compound actively absorbing atmospheric moisture.[4] The longer the sample is exposed to air, the more water it will absorb, making a stable reading impossible.
Root Cause: The compound has a strong affinity for water molecules and is drawing them from the ambient air onto its surface.
Solutions:
-
Minimize Exposure Time: Work quickly and efficiently. Have your spatulas, weigh boats, and vials ready before opening the main container.[4][5] Only unseal the stock bottle for the minimum time required to extract the material.
-
Use Appropriate Weighing Vessels: Instead of an open weigh boat, use a tared vial with a cap. Add the compound to the vial and cap it immediately. This contains the sample and minimizes further moisture uptake while you record the weight.
-
Controlled Environment: If possible, perform weighing inside a low-humidity environment like a glove box or a balance enclosure purged with dry nitrogen or argon.[4][6] This is the most robust solution for highly sensitive compounds.
Q2: I ran an NMR/LC-MS on my pyrazole derivative and the results are inconsistent with previous batches. I see broadened peaks or unexpected masses. Could water be the cause?
A2: Yes, excess water can significantly impact analytical results and is a common culprit for batch-to-batch inconsistency.
Root Cause:
-
Inaccurate Concentration: If you weighed a hygroscopic sample in open air, you inadvertently included an unknown mass of water. This leads to a lower-than-expected concentration when you prepare your stock solution, affecting all subsequent experiments.[4]
-
Degradation: The absorbed water may have caused hydrolysis of your compound, leading to the formation of impurities that appear as extra peaks in your analysis.[4]
-
Solvent Interaction (NMR): In NMR, excess water can obscure signals, especially in the amide proton region, and can lead to peak broadening due to chemical exchange.
Solutions:
-
Quantify Water Content: Before preparing a new solution, determine the precise water content of your solid sample using a validated method like Karl Fischer titration.[7]
-
Re-dry the Sample: If the water content is unacceptably high, you may need to dry the material. This can be done by placing it in a vacuum oven at a mild temperature (ensure the temperature is well below the compound's melting or decomposition point) or by storing it in a vacuum desiccator over a strong desiccant for an extended period.[5]
-
Prepare Fresh Solutions: Always prepare solutions fresh from properly stored, dry material for critical experiments.[4]
Q3: My solid pyrazole derivative, which was once a fine powder, has become clumpy and difficult to handle. What happened?
A3: This phenomenon, known as caking or clumping, is a direct result of moisture absorption.
Root Cause: Water molecules absorbed onto the surface of the powder particles create liquid bridges between them. When the humidity fluctuates, these bridges can solidify, causing the particles to agglomerate into a solid mass.
Solutions:
-
Improved Storage: The primary solution is preventative. Store the compound in a tightly sealed container inside a desiccator to maintain a low-humidity environment.[5][8]
-
Breaking Up Clumps: You can gently break up the clumps with a clean, dry spatula before use.[5] However, be aware that the material has been compromised by moisture. Its water content is now higher and non-uniform. A quantitative analysis of water content is highly recommended before using it for any application where concentration is critical.
-
Discarding the Sample: For GMP or other highly regulated work, a caked compound may be considered compromised and should be discarded.
Workflow for Handling a New Pyrazole Derivative
The following diagram outlines the decision-making process upon receiving a new pyrazole derivative to ensure its integrity.
Caption: Decision workflow for handling a new pyrazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my pyrazole derivatives long-term?
A1: The best practice is to store them in a tightly sealed, airtight container, preferably made of glass with a PTFE-lined cap.[5] This primary container should then be placed inside a secondary containment with a desiccant, such as a laboratory desiccator.[8][9] For extremely sensitive compounds, storage inside a glove box with a dry, inert atmosphere (nitrogen or argon) is the gold standard.[6]
Q2: Which desiccant should I use in my desiccator?
A2: The choice of desiccant depends on the required level of dryness and safety considerations.
| Desiccant Type | Efficiency | Indicator | Notes |
| Silica Gel | Good | Changes color (e.g., blue to pink) when saturated | Reusable (can be regenerated by heating). Common and cost-effective. |
| Anhydrous CaSO₄ | Good | Available with or without indicator | Higher capacity than silica gel. |
| Molecular Sieves | Excellent | No | Can achieve very low humidity levels. Ideal for highly sensitive materials. |
| Phosphorus Pentoxide | Superior | No | Extremely efficient but corrosive and hazardous. Use with caution. |
Always check the desiccant periodically and replace or regenerate it when it becomes saturated.[8]
Q3: How do I properly use a desiccator?
A3: A desiccator is a simple but critical piece of equipment.[10]
-
Ensure it's Clean and Dry: Before use, wipe the interior and ensure the ground-glass rim is clean.
-
Add Desiccant: Fill the bottom chamber with your chosen desiccant.[8]
-
Grease the Seal: Apply a thin, even layer of silicone or hydrocarbon grease to the rim to ensure an airtight seal.[10]
-
Minimize Open Time: Open the desiccator by sliding the lid sideways rather than lifting it.[10] Close it promptly after adding or removing items to prevent ambient moisture from entering.[9]
Q4: Can I just assume a certain percentage of water in my calculations without measuring it?
A4: This is not recommended for any quantitative work. The amount of absorbed water is not a fixed value; it depends on the compound's intrinsic hygroscopicity, its surface area, and the ambient temperature and humidity to which it has been exposed. Assuming a value introduces significant and unknown error into your results. Direct measurement via Karl Fischer titration is the only reliable method.[11]
Key Experimental Protocol: Water Content Determination by Karl Fischer (KF) Titration
Karl Fischer titration is the gold standard for water determination in pharmaceutical substances due to its specificity, accuracy, and speed.[7][12] It is based on a stoichiometric reaction between iodine and water.[11] There are two main types: volumetric and coulometric.
-
Volumetric KF: Best for samples with water content >0.1%.[13] Measures the volume of KF reagent (titrant) needed to reach the endpoint.
-
Coulometric KF: Ideal for samples with very low water content (<1%).[14] Generates iodine electrochemically in situ.
Protocol: Volumetric KF Titration
This protocol provides a general guideline. Always refer to your specific instrument's operating manual.
-
System Preparation:
-
Ensure the titration vessel is clean and dry.
-
Add the appropriate KF solvent (e.g., anhydrous methanol) to the vessel.
-
Pre-titrate the solvent with the KF reagent until it is "dry" (the instrument indicates a stable, low-drift endpoint). This removes any residual moisture from the solvent and the vessel itself.
-
-
Titer Determination (Standardization):
-
Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) or use a liquid water standard.
-
Quickly add the standard to the conditioned titration vessel.
-
Titrate to the endpoint. The instrument will record the volume of titrant consumed.
-
The titer (mg of H₂O per mL of reagent) is calculated. This step is crucial for accurate results and should be performed regularly.[15]
-
-
Sample Analysis:
-
In a low-humidity environment if possible, accurately weigh an appropriate amount of your pyrazole derivative. The target is to have a sufficient amount of water for an accurate titration (typically 5-30 mg of water).[16]
-
Quickly transfer the sample into the conditioned titration vessel.
-
Seal the vessel and begin the titration. Ensure the sample dissolves completely.
-
The instrument will automatically titrate to the endpoint and calculate the water content, usually expressed as a percentage (w/w).
-
Result Calculation: % Water = (Volume of Titrant (mL) * Titer (mg/mL) * 100) / Sample Weight (mg)
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.
-
How do you handle hygroscopic solutes in the lab? TutorChase.
-
Q1A(R2) Guideline. International Council for Harmonisation.
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
-
What We Know About Desiccators. Grainger.
-
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting.
-
Proper Use of a Desiccator. Chemistry LibreTexts.
-
Karl Fischer Moisture Analysis. Pacific BioLabs.
-
Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. Benchchem.
-
Laboratory Desiccators: Uses, Types, and Sample Protection Explained. Boston Med Supply.
-
Maximising Efficiency with Desiccators: Tips and Tricks for Labs. Science Equip.
-
Complete Guide to the Use of Desiccator in Laboratory Experiments. Glassment.
-
Water Content Determination by Karl Fischer. Pharmaguideline.
-
Karl Fischer Titration Tips: Water Content Measurement. Sigma-Aldrich.
-
How to Automate Water Content Determination in Pharmaceuticals. Metrohm USA Blog.
-
Karl Fischer Method of Moisture Detection. CSC Scientific.
-
Water Determination (Karl Fischer Method). Japanese Pharmacopoeia.
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review.
-
Volumetric water content determination according to Karl Fischer. Metrohm.
-
How to Handle Hygroscopic Reference Standards? Chromatography Forum.
-
How do you handle hygroscopic salts? HepatoChem.
-
Karl Fischer water content titration. Scharlab.
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
-
Structural Optimization and Biological Activity of Pyrazole Derivatives. PMC - NIH.
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org.
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Recrystallization of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on selecting alternative solvents for the recrystallization of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine. It offers a structured approach to solvent screening, detailed troubleshooting protocols, and answers to frequently asked questions, all grounded in established scientific principles.
Introduction: The Recrystallization Challenge
Recrystallization is a critical purification technique in pharmaceutical development. The goal is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow the desired compound to crystallize in a purer form as the solution cools, leaving impurities behind in the mother liquor. The choice of solvent is paramount for achieving high purity and yield.
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, a heterocyclic compound containing both a pyrazine and a pyrazole ring, presents a unique challenge due to the combined polarities of these nitrogen-containing aromatic systems. The "like dissolves like" principle suggests that polar solvents would be a good starting point. However, finding a single solvent with the ideal solubility profile—high solubility when hot and low solubility when cold—can be difficult. This guide will walk you through a systematic approach to identify the optimal solvent or solvent system for your specific needs.
Part 1: Solvent Selection Strategy
A systematic approach to solvent selection is crucial for efficient process development. The following workflow outlines a logical progression from initial solvent screening to the selection of an optimal system.
Caption: A workflow for systematic solvent selection for recrystallization.
Experimental Protocol: Small-Scale Solvent Screening
This protocol will guide you in testing the solubility of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine in various solvents to identify a suitable recrystallization system.
Materials:
-
Crude 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials
-
Hot plate or heating block
-
Vortex mixer
-
Glass stirring rods
Procedure:
-
Preparation: Place a small, consistent amount (e.g., 10-20 mg) of the crude compound into a series of labeled test tubes.
-
Room Temperature Solubility: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent. Vigorously mix or vortex each tube and observe the solubility at room temperature. Note whether the compound is fully soluble, partially soluble, or insoluble.
-
Hot Solubility: For the solvents in which the compound was not fully soluble at room temperature, gently heat the test tubes. Add the same solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.
-
Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe if crystals form. Note the quantity and quality of the crystals.
-
Evaluation: An ideal single solvent will show low solubility at room temperature but high solubility when hot, and will produce well-formed crystals upon cooling.
Table 1: Potential Solvents for Screening
| Solvent Class | Examples | Rationale | Green Chemistry Considerations[1][2][3][4] |
| Protic | Water, Ethanol, Isopropanol, Methanol | The pyrazole and pyrazine rings can act as hydrogen bond acceptors, suggesting solubility in protic solvents.[5] | Water and ethanol are considered green solvents. |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | These solvents offer a balance of polarity and are common recrystallization solvents. | Acetone and ethyl acetate are generally preferred over more hazardous solvents. |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | Offer moderate polarity and can be good alternatives to chlorinated solvents. | 2-MeTHF and TBME are considered greener alternatives to THF and diethyl ether.[1] |
| Hydrocarbons | Heptane, Cyclohexane | Likely to be poor solvents, making them suitable as anti-solvents in binary systems. | Heptane is a greener alternative to hexane. |
| Chlorinated | Dichloromethane (DCM) | Use with caution due to environmental and health concerns; may be effective but should be a last resort. | Generally avoided in green chemistry. |
| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | High boiling points and strong solvating power, but have significant health concerns. | Avoid if possible due to toxicity.[1] |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine and provides actionable solutions.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6][7][8][9] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated.
Causality & Solutions:
-
High Supersaturation: The solution may be cooling too quickly, or the concentration of the solute is too high.
-
Presence of Impurities: Impurities can lower the melting point of the compound.
-
Solution: Consider a preliminary purification step, such as passing a solution of the crude material through a small plug of silica gel.
-
-
Inappropriate Solvent: The solvent may be too non-polar for the compound.
-
Solution: Try a more polar solvent or a binary solvent system.
-
Caption: Decision tree for troubleshooting "oiling out".
Q2: I'm not getting any crystals, even after cooling in an ice bath. What's wrong?
A2: The absence of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[6]
Causality & Solutions:
-
Excess Solvent: The concentration of the compound is too low to reach saturation upon cooling.
-
Solution: Remove some of the solvent by boiling or under reduced pressure and then allow the solution to cool again.[6]
-
-
Supersaturation: The solution may need a nucleation site to initiate crystallization.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This can create microscopic imperfections that serve as nucleation sites.[6]
-
Solution 2: Seeding: If you have a pure crystal of the compound, add a tiny amount to the cooled solution to induce crystallization.[6]
-
Q3: My recovery is very low. How can I improve the yield?
A3: Low recovery can result from several factors, including using too much solvent or the compound having significant solubility in the cold solvent.
Causality & Solutions:
-
Excess Solvent: As mentioned previously, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the compound.
-
-
Solubility in Cold Solvent: The chosen solvent may still have a relatively high solvating power at low temperatures.
-
Solution 1: Colder Temperatures: Ensure the solution is thoroughly chilled in an ice bath to minimize solubility.
-
Solution 2: Binary Solvent System: Introduce a "poor" or "anti-solvent" to decrease the solubility of the compound in the solution.
-
Experimental Protocol: Recrystallization using a Binary Solvent System
This method is particularly useful when no single solvent provides the ideal solubility profile.
Materials:
-
Crude 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
-
A "good" solvent (in which the compound is soluble)
-
A "poor" solvent (in which the compound is sparingly soluble; must be miscible with the "good" solvent)
-
Erlenmeyer flask
-
Hot plate
-
Pipettes
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.
Part 3: Frequently Asked Questions (FAQs)
Q4: What are some good starting points for binary solvent systems for this compound?
A4: Based on the polarity of the pyrazine and pyrazole moieties, here are some logical starting pairs:
-
Ethanol/Water: Ethanol is a good solvent for many polar organic molecules, and water can act as an anti-solvent.
-
Acetone/Heptane: Acetone can dissolve the compound, while heptane is a non-polar anti-solvent.
-
Ethyl Acetate/Heptane: A common combination with a good polarity difference.
-
2-MeTHF/Heptane: A greener alternative to other ether/hydrocarbon mixtures.[10]
Q5: How do the pyrazine and pyrazole rings influence solvent selection?
A5: The two nitrogen atoms in the pyrazine ring and the two in the pyrazole ring make the molecule polar and capable of acting as a hydrogen bond acceptor.[11][12] This suggests that polar solvents, particularly those that can act as hydrogen bond donors (like alcohols and water), will be effective at dissolving the compound, especially at elevated temperatures.
Q6: Are there any "green" solvents I should consider?
A6: Yes, incorporating green chemistry principles into your work is highly encouraged.[2][3] Consider the following:
-
Water and Ethanol: Both are excellent green solvents.
-
Ethyl Acetate and Acetone: These are often considered more environmentally friendly than chlorinated solvents or polar aprotic solvents like DMF.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that is a good substitute for THF.[1]
-
Heptane: A less toxic alternative to hexane.[3] Several pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria.[2][3][4]
Q7: My purified compound has a broad melting point range. What does this indicate?
A7: A broad melting point range is typically an indication of impurities. The recrystallization may not have been effective, or the compound may have co-precipitated with an impurity. It could also indicate the presence of a solvate if the compound crystallizes with solvent molecules in the crystal lattice. Consider re-crystallizing the material, perhaps using a different solvent system.
References
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
- Prat, D., et al. (2016). Sustainable chemistry: green solvents. Chimie Verte, 1-3.
-
PubChem. (n.d.). 2-Methoxy-(3,5 or 6)-methylpyrazine. National Center for Biotechnology Information. [Link]
-
Cheméo. (n.d.). Pyrazine, 2-methoxy-6-methyl- (CAS 2882-21-5). [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Fallas, M. (2025). Solvent Selection from the Green Perspective. LCGC International. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Green Chemistry Teaching and Learning Community. (2024). Tools and techniques for solvent selection: green solvent selection guides. [Link]
-
Chemsrc. (n.d.). 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Nasir, S. N. F. M., et al. (2010). 2-(4-Methoxyphenoxy)pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2303. [Link]
-
ResearchGate. (2025). How to recrystallize an oily compound?. [Link]
-
Elguero, J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8758–8763. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Aheer, A. K., et al. (2025). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). Sustainability & Circularity NOW. [Link]
-
The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. (n.d.). Pyrazine. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization I. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
- Al-Hamdani, A. A. S., et al. (2017). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 1(1), 1-8.
-
Chen, J., et al. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
- Comprehensive Heterocyclic Chemistry. (1984). 6.2.2. Pyrazines.
-
Voinarovych, A., et al. (2023). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Pharmaceutics, 15(7), 1896. [Link]
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stabilizing 1H-pyrazole tautomers in solution for analysis
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1H-pyrazole systems. This resource addresses the common and often complex challenge of annular prototropic tautomerism, a phenomenon that can significantly impact the analysis, reactivity, and biological activity of pyrazole-containing compounds.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and control tautomeric equilibria in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1H-pyrazole tautomerism, and why is it a challenge for analysis?
A: Annular prototropic tautomerism in unsymmetrically substituted pyrazoles is a dynamic equilibrium involving a 1,2-proton shift between the two nitrogen atoms of the ring.[3] This results in the coexistence of two distinct tautomeric forms (e.g., 3-substituted and 5-substituted isomers).
This equilibrium is a significant analytical challenge for several reasons:
-
Signal Averaging: If the interconversion between tautomers is fast on the analytical timescale (e.g., for NMR), you may observe averaged signals, leading to an incorrect structural assignment. For instance, the signals for the C3 and C5 positions in ¹³C NMR might appear as a single, often broadened, peak.[1]
-
Ambiguous Structure-Activity Relationships (SAR): The different tautomers of a drug candidate can have unique shapes, hydrogen bonding capabilities, and electronic distributions.[3] Failing to identify the predominant, biologically active tautomer can confound SAR studies and lead to flawed drug design strategies.
-
Reactivity and Synthesis: The reactivity of the pyrazole ring can be altered depending on the position of the substituents in the dominant tautomer, potentially affecting synthetic outcomes.[2]
Q2: What are the primary factors that control the tautomeric equilibrium in solution?
A: The balance between pyrazole tautomers is not fixed; it is delicately influenced by a combination of internal and external factors. Understanding these is key to manipulating the equilibrium for analysis.
-
Substituent Effects: The electronic nature of the groups on the pyrazole ring is a critical determinant.[3]
-
Solvent Effects: The solvent's polarity and its ability to form hydrogen bonds play a major role.[1][2]
-
Polar Protic Solvents (e.g., water, methanol) can stabilize the more polar tautomer through hydrogen bonding.[1]
-
Aprotic Solvents (e.g., DMSO, CDCl₃) influence the equilibrium based on differences in dipole moments and specific solute-solvent interactions.[1][3] In nonpolar solvents, pyrazoles often self-associate into dimers or trimers, which can also shift the equilibrium.[5][6][7]
-
-
Temperature: Temperature changes can shift the equilibrium depending on the thermodynamic parameters (enthalpy and entropy) of the system.[1][2][3] Lowering the temperature is a common strategy to slow the proton exchange rate.[1]
-
pH and Medium: In acidic media, protonation of the pyridine-like nitrogen can occur, influencing the overall electronic structure and potentially favoring one tautomer or altering reactivity pathways.[2]
Troubleshooting Common Analytical Issues
Q3: My ¹H and ¹³C NMR signals for the pyrazole ring are broad and poorly resolved. What is happening and how can I fix it?
A: Broad NMR signals, particularly for the C3/C5 carbons and their attached protons, are a classic indicator of a dynamic tautomeric equilibrium where the rate of proton exchange is intermediate on the NMR timescale.[1] To resolve this, you need to either slow down the exchange or, in some cases, accelerate it to a point where a sharp, averaged signal is observed.
Troubleshooting Steps:
-
Lower the Temperature (Variable Temperature NMR): This is the most effective method to slow down the proton exchange.[1][7] As you decrease the temperature, the rate of interconversion slows, and you may reach the "slow-exchange regime" where the broad signals resolve into two distinct sets of sharp signals, one for each tautomer. The ratio of their integrals will give you the equilibrium constant (KT).
-
Change the Solvent:
-
Switch to a dipolar aprotic solvent like DMSO-d₆ or THF-d₈. These solvents can form hydrogen bonds with the pyrazole NH proton, disrupting the intermolecular proton exchange pathway that often occurs via self-association and potentially slowing the exchange.[1][7]
-
Conversely, using a nonpolar solvent like toluene-d₈ might favor self-association, which can also sometimes lock the system into a specific hydrogen-bonding pattern and provide clearer signals.[7]
-
-
Acidify the Medium: Adding a trace amount of trifluoroacetic acid (TFA) can sometimes help. This catalyzes the proton exchange to become very fast on the NMR timescale, resulting in sharp, time-averaged signals instead of broad ones.[1] While this doesn't resolve the individual tautomers, it confirms that tautomerism is the cause of the broadening and allows for accurate chemical shift assignment of the averaged species.
Q4: How can I definitively determine the structure of the major tautomer? My data is ambiguous.
A: When direct observation is difficult, a comparative approach using "fixed" derivatives and complementary techniques is the gold standard.
-
Synthesize N-Methylated Derivatives: Create the two possible N-methylated analogues of your pyrazole. These molecules are "locked" as one tautomer cannot convert to the other. For example, for a 3(5)-phenylpyrazole, you would synthesize 1-methyl-3-phenylpyrazole and 1-methyl-5-phenylpyrazole.
-
Compare Spectroscopic Data:
-
NMR Spectroscopy: Record the ¹H, ¹³C, and ideally ¹⁵N NMR spectra of your tautomeric mixture and the two fixed derivatives in the same solvent.[5][6] The chemical shifts of the major tautomer in your mixture will closely match those of one of the N-methylated standards. ¹⁵N NMR is particularly powerful, as the chemical shifts of the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogens are highly sensitive to the tautomeric form.[4][5][6]
-
UV-Vis Spectroscopy: The λmax and molar absorptivity (ε) can differ between tautomers. Comparing the spectrum of your mixture to the fixed derivatives can help identify the predominant form in solution.[3][8]
-
-
Use Solid-State NMR (ssNMR) and X-Ray Crystallography: In the solid state, a molecule is typically "frozen" as a single tautomer.[1][6]
-
Computational Chemistry: Use Density Functional Theory (DFT) calculations to model the Gibbs free energies (ΔG) of both tautomers in the gas phase and in a simulated solvent environment (using a continuum model like PCM).[1][3] The tautomer with the lower calculated energy is predicted to be the more stable, predominant form. This provides strong theoretical support for your experimental findings.
Q5: My computational predictions for tautomer stability don't match my experimental NMR results. What could be wrong?
A: This is a common issue that usually arises from the model not fully capturing the experimental reality.
Areas to Investigate:
-
Inadequate Solvation Model: The default continuum solvation models may not account for specific, strong hydrogen bonds between the pyrazole and solvent molecules, which can be a deciding factor. This is especially true in protic solvents.[1] Consider using a hybrid model that includes one or two explicit solvent molecules hydrogen-bonded to the pyrazole. Water-assisted proton transfer, for example, significantly lowers the energetic barrier between tautomers.[1]
-
Intermolecular Association: In your experiment, especially at higher concentrations or in nonpolar solvents, the pyrazole may exist as a dimer or higher-order oligomer.[1][7] Your calculation, which likely models a single monomer, will not reflect this. The hydrogen bonding in a cyclic dimer can strongly favor one tautomer over the other. Try re-running your calculations on a computationally modeled dimer.
-
Basis Set and Functional: Ensure you are using an appropriate level of theory. For these systems, functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p) are generally considered reliable for geometry optimization and energy calculations.[1][4]
-
Experimental Temperature: DFT calculations are typically performed at 0 K (for electronic energy) or adjusted to 298.15 K (for Gibbs free energy). If your NMR experiment was run at a very different temperature, the equilibrium could have shifted.
Data Interpretation & Visualization
To aid in your analysis, the following table summarizes typical NMR chemical shift characteristics that can help distinguish between tautomers.
| Parameter | Observation & Rationale |
| ¹³C Chemical Shifts | The chemical shifts of C3 and C5 are highly sensitive to the tautomeric state. Comparing these shifts to fixed N-methylated derivatives is a reliable method for assignment.[1] |
| ¹⁵N Chemical Shifts | This is a very powerful diagnostic tool. The "pyridine-like" nitrogen (N2) typically resonates at a much higher frequency (downfield) than the "pyrrole-like" nitrogen (N1).[5][6] The chemical shift of N2 is particularly sensitive to hydrogen bonding; disruption of dimerization in solvents like DMSO often leads to a significant downfield shift of the N2 signal.[5][6] |
| ¹H-¹³C Coupling Constants | The one-bond (¹JCH) and multi-bond (nJCH) coupling constants within the pyrazole ring can differ slightly but consistently between tautomers.[5][6] |
Visualizing the Factors Influencing Tautomerism
The diagram below illustrates the key external and internal factors that govern the position of the tautomeric equilibrium.
Caption: Factors influencing pyrazole tautomeric equilibrium.
Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹H NMR for Tautomer Resolution
This protocol aims to slow the proton exchange between tautomers to resolve separate signals and determine the equilibrium constant (KT).
-
Sample Preparation:
-
Prepare a solution of your pyrazole compound (5-10 mg) in a suitable deuterated solvent with a low freezing point (e.g., DMSO-d₆, THF-d₈, or methanol-d₄).
-
Use a silica-coated NMR tube to minimize catalytic effects on proton exchange from the glass surface.[7]
-
-
Instrument Setup:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note any broad signals.
-
Begin decreasing the temperature in increments of 10-20 K.
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.
-
-
Data Acquisition:
-
Record a ¹H NMR spectrum at each temperature step, monitoring the chemical shifts and line widths of the pyrazole ring protons.
-
Continue decreasing the temperature until you observe either:
-
The broad signals decoalesce into two distinct sets of sharp signals (slow-exchange regime).
-
The solvent begins to freeze.
-
-
-
Data Analysis:
-
Once in the slow-exchange regime, carefully integrate the signals corresponding to each of the two tautomers.
-
Calculate the tautomeric equilibrium constant (KT) as the ratio of the integrals: KT = [Tautomer A] / [Tautomer B].
-
The Gibbs free energy difference can be calculated using the equation: ΔG° = -RTln(KT).
-
General Workflow for Tautomer Analysis
The following workflow provides a systematic approach to characterizing a pyrazole system with potential tautomerism.
Caption: Systematic workflow for pyrazole tautomer analysis.
References
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
-
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC. [Link]
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Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications. [Link]
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Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
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The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. J. Chem. Soc., Perkin Trans. 2. [Link]
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Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. [Link]
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Validation & Comparative
A Guide to the ¹H NMR Spectroscopic Characterization of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine. In the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predicted analysis based on established principles of NMR spectroscopy and extensive comparison with data from structurally analogous compounds. This guide is intended to assist researchers in the identification and characterization of this and related heterocyclic compounds.
Predicted ¹H NMR Spectral Data
The anticipated ¹H NMR spectrum of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is expected to exhibit distinct signals corresponding to the protons of the pyrazine and pyrazole rings, as well as the methoxy group. The chemical shifts (δ) are influenced by the electronic environment of each proton, including the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the substituent effects of the methoxy and pyrazolyl groups.[1]
Table 1: Predicted ¹H NMR Data for 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyrazine H-3 | 8.2 - 8.4 | Singlet | - | Expected to be downfield due to the anisotropic effect of the adjacent nitrogen and the electron-donating methoxy group. |
| Pyrazine H-5 | 8.7 - 8.9 | Singlet | - | Likely the most downfield pyrazine proton, influenced by two adjacent nitrogen atoms and the pyrazolyl substituent. |
| Pyrazole H-3', H-5' | 8.0 - 8.2 | Singlet (or two distinct singlets) | - | The chemical environment of H-3' and H-5' are similar and may result in a single, potentially broadened, signal. Their exact shift is sensitive to solvent and concentration.[2] |
| Pyrazole N-H | 13.0 - 13.5 | Broad Singlet | - | The N-H proton of the pyrazole ring is expected to be a broad signal at a very downfield chemical shift and is exchangeable with D₂O.[3] |
| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet | - | The methoxy protons will appear as a sharp singlet, with a chemical shift typical for methoxy groups on heteroaromatic rings.[4] |
Comparative Analysis with Related Structures
The prediction of the ¹H NMR spectrum of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is grounded in the analysis of simpler, related molecules.
-
Pyrazine: The parent pyrazine molecule displays proton signals at approximately 8.6 ppm. The introduction of substituents significantly alters the chemical shifts of the remaining ring protons.
-
2-Methoxypyrazine: The methoxy group is electron-donating, which is expected to shield the adjacent protons, shifting their signals to a lower ppm value compared to unsubstituted pyrazine. The protonation of 2-methoxypyrazine has been determined to occur at the N4 position.
-
Pyrazole: The protons on the pyrazole ring typically appear in the range of 6.3 to 7.7 ppm, with the N-H proton appearing much further downfield.[5] The substitution pattern and solvent have a strong influence on the precise chemical shifts.[2]
-
Substituted Pyrazines: In various substituted pyrazine derivatives, the ring protons are observed in the downfield region, often between 8.0 and 9.5 ppm.[6][7] The presence of a methoxy group generally results in an upfield shift for adjacent protons.[4]
The pyrazolyl substituent at the 6-position of the pyrazine ring is expected to have a modest electronic effect on the pyrazine protons. The primary determinant of the pyrazine proton chemical shifts will be the positions relative to the two ring nitrogens and the methoxy group.
Experimental Protocol for NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, the following protocol is recommended.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the high-purity compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak for calibration.[1]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]
II. NMR Data Acquisition
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. The instrument should be properly tuned and locked on the deuterium signal of the solvent. Shimming should be performed to optimize the magnetic field homogeneity.[1]
-
¹H NMR Acquisition Parameters:
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the resulting spectrum and perform a baseline correction to ensure accurate integration.
-
Calibration: Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm).[1]
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the characterization of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine using ¹H NMR spectroscopy.
Caption: Workflow for the ¹H NMR analysis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
Conclusion
The ¹H NMR spectrum is a critical tool for the structural elucidation of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine. By understanding the expected chemical shifts and coupling patterns based on analogous structures, researchers can confidently assign the observed resonances and confirm the identity and purity of their synthesized compound. The provided experimental protocol offers a robust starting point for obtaining high-quality spectral data, which is fundamental for accurate characterization in drug discovery and development.
References
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Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences. Available at: [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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An Investigation of Protonation in 2-Methoxy Pyrazine Using 13 C AND 15 N NMR Spectroscopy - Taylor & Francis Online. Available at: [Link]
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New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - MDPI. Available at: [Link]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC. Available at: [Link]
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A Comparative Guide to Pyrazine and Pyridine Scaffolds in Kinase Inhibition: An IC50-Focused Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a compound's potency, selectivity, and overall drug-like properties. Among the myriad of heterocyclic structures employed, pyrazine and pyridine rings are privileged scaffolds, consistently appearing in a multitude of clinically successful kinase inhibitors. This guide provides an in-depth, objective comparison of the inhibitory activities of pyrazine- and pyridine-based kinase inhibitors, with a primary focus on their half-maximal inhibitory concentration (IC50) values against key kinase targets.
This analysis is grounded in experimental data from peer-reviewed literature and public databases. We will delve into the structure-activity relationships that underpin the observed potencies, provide detailed experimental protocols for IC50 determination, and visualize the relevant signaling pathways to offer a comprehensive resource for researchers in the field.
The Central Role of Pyrazine and Pyridine in Kinase Inhibition
Pyrazine and pyridine are six-membered aromatic heterocycles containing two and one nitrogen atom, respectively. Their utility in medicinal chemistry, particularly in the design of kinase inhibitors, stems from several key features. The nitrogen atoms can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase ATP-binding pocket. Furthermore, these scaffolds provide a versatile platform for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity.
Comparative Analysis of IC50 Values: Pyrazine vs. Pyridine Kinase Inhibitors
To provide a quantitative comparison, the following tables summarize the IC50 values of representative pyrazine and pyridine-containing kinase inhibitors against a panel of clinically relevant kinases. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the public domain; therefore, these values should be considered in the context of the specific assays in which they were generated.
Pyrazine-Containing Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Notes |
| Acalabrutinib | Bruton's tyrosine kinase (BTK) | 3 | A selective, covalent inhibitor of BTK.[1] |
| Sotrastaurin | Pan-Protein Kinase C (PKC) | PKCα: 0.95, PKCβ: 0.64, PKCθ: 0.22 | A potent, orally active pan-PKC inhibitor.[2] |
| Glycogen synthase kinase 3β (GSK3β) | 172 | Also shows activity against GSK3β.[3] |
Pyridine-Containing Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Notes |
| Imatinib | BCR-ABL | - | A first-generation TKI that binds to the inactive conformation of the BCR-ABL kinase domain.[4] |
| Gefitinib | Epidermal Growth Factor Receptor (EGFR) | EGFR (Tyr992, NR6W cells): 57; EGFR (Tyr1173, NR6wtEGFR cells): 26-37 | An EGFR inhibitor with varying potency against different phosphorylation sites.[5] In some cell lines, IC50 values can be in the micromolar range.[6] |
| Crizotinib | ALK, c-Met | - | IC50 values vary depending on the cell line, for example, 0.53 µM in NCI-H929 multiple myeloma cells.[7] |
| Vandetanib | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 40 | Also inhibits VEGFR3 and EGFR at higher concentrations.[8] |
| Compound 7 (spiro-pyridine derivative) | EGFR, VEGFR-2 | 124 (EGFR), 221 (VEGFR-2) | A novel derivative with dual inhibitory activity.[9] |
Expert Interpretation:
The data presented in these tables highlight that both pyrazine and pyridine scaffolds can be incorporated into highly potent kinase inhibitors with IC50 values in the low nanomolar range. The choice between these scaffolds is often dictated by the specific requirements of the target kinase's active site and the desired selectivity profile. For instance, the pyrazine ring in acalabrutinib is a key component of its high-affinity interaction with BTK. Similarly, the pyridine core is a common feature in a wide array of successful tyrosine kinase inhibitors, demonstrating its versatility.
Key Signaling Pathways Targeted by Pyrazine and Pyridine Inhibitors
To understand the biological context of these inhibitors, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate the key pathways affected by the representative inhibitors discussed.
Caption: B-Cell Receptor (BCR) signaling pathway inhibited by Acalabrutinib.
Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway inhibited by Gefitinib.
Experimental Methodologies for IC50 Determination
The accurate determination of IC50 values is paramount for the quantitative comparison of inhibitor potency. Both biochemical and cell-based assays are routinely employed, each providing distinct yet complementary information.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. The extent of this reaction is measured, and the inhibitor's potency is determined by its ability to reduce this activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl2, a phosphopeptide substrate, and ATP.
-
Prepare a solution of the purified kinase in an appropriate buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add a small volume (e.g., 1-5 µL) of the inhibitor at various concentrations (serial dilutions) or a vehicle control (e.g., DMSO) to the wells.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. [10]
-
Caption: Workflow for a cell-based assay to determine kinase inhibitor IC50 values.
Conclusion
Both pyrazine and pyridine scaffolds are undeniably powerful tools in the armamentarium of medicinal chemists designing kinase inhibitors. As this guide has illustrated, compounds incorporating these heterocycles can achieve exceptional potency, often with IC50 values in the nanomolar range. The choice between these two scaffolds is nuanced and depends on the specific therapeutic target, the desired selectivity profile, and the overall physicochemical properties of the final drug candidate.
The provided experimental protocols offer a standardized framework for the determination of IC50 values, a critical parameter for the rigorous evaluation and comparison of inhibitor potency. By understanding the underlying signaling pathways and employing robust experimental methodologies, researchers can continue to leverage the unique properties of pyrazine and pyridine to develop the next generation of targeted kinase inhibitors for a wide range of diseases.
References
- Evenou, J.P., Wagner, J., Zenke, G., et al. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. J. Pharmacol. Exp. Ther. 330(3), 792-801 (2009).
- Vafadari, R., Kraaijeveld, R., Weimar, W., et al. Tacrolimus inhibits NF-κB activation in peripheral human T cells. PLoS One 8(4), e60784 (2014).
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Imatinib. Oncohema Key. Available at: [Link].
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IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. ResearchGate. Available at: [Link].
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Vandetanib product page. Altmeyers Encyclopedia. Available at: [Link].
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Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. Available at: [Link].
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CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link].
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In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link].
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IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. ResearchGate. Available at: [Link].
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B-Cell Receptor Signaling Pathway Emerges as Ripe Target in Many Cancers. OncLive. Available at: [Link].
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The protein kinase C inhibitor sotrastaurin allows regulatory T cell function. PMC. Available at: [Link].
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Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. ResearchGate. Available at: [Link].
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A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available at: [Link].
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VEGFA-VEGFR2 signaling. PubChem. Available at: [Link].
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What is the mechanism of Acalabrutinib? Patsnap Synapse. Available at: [Link].
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Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PMC. Available at: [Link].
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The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Available at: [Link].
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A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia. PMC. Available at: [Link].
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The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Available at: [Link].
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Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. PMC. Available at: [Link].
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Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. ASH Publications. Available at: [Link].
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B cell receptor pathway in chronic lymphocytic leukemia: specific role of CC-292. Dovepress. Available at: [Link].
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The Novel Immunosuppressive Protein Kinase C Inhibitor Sotrastaurin Has No Pro-Viral Effects on the Replication Cycle of Hepatitis B or C Virus. PLOS One. Available at: [Link].
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Effects of the novel protein kinase C inhibitor AEB071 (Sotrastaurin) on rat cardiac allograft survival. Frontiers. Available at: [Link].
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IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. ResearchGate. Available at: [Link].
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Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. Available at: [Link].
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VEGFR inhibitors. Altmeyers Encyclopedia. Available at: [Link].
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IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. ResearchGate. Available at: [Link].
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Quantifying the relationship between inhibition of VEGF receptor 2, drug-induced blood pressure elevation and hypertension. PubMed. Available at: [Link].
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Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: [Link].
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Molecular Pathways: BCR-ABL. Clinical Cancer Research. Available at: [Link].
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BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC. Available at: [Link].
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EGFR signaling pathway. Creative Diagnostics. Available at: [Link].
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Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available at: [Link].
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Schematic diagram to show vascular endothelial growth factor (VEGF)... ResearchGate. Available at: [Link].
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A Senior Application Scientist's Guide to LC-MS Fragmentation Pattern Analysis of Pyrazolyl-Pyrazines
Welcome to this in-depth technical guide on the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation analysis of pyrazolyl-pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who routinely encounter these and other nitrogen-containing heterocyclic structures. Pyrazolyl-pyrazines form the core scaffold of numerous pharmacologically active agents, making a deep understanding of their analytical behavior essential for identity confirmation, metabolite identification, and impurity profiling in the drug development pipeline.[1][2]
This document moves beyond a simple recitation of methods. Here, we will explore the causal relationships behind the fragmentation patterns you observe, grounded in the principles of gas-phase ion chemistry. We will compare and contrast fragmentation behaviors based on structural modifications and analytical conditions, providing you with the predictive power to interpret spectra with confidence.
Section 1: The "Why" - Foundational Principles of N-Heterocycle Fragmentation
Before delving into the specifics of the pyrazolyl-pyrazine chimera, it is crucial to understand the fragmentation tendencies of its constituent parts. The observed cleavages in a tandem mass spectrometry (MS/MS) experiment are not random; they are governed by the relative stability of the resulting fragment ions and neutral losses.[3] For N-heterocycles, fragmentation is often initiated at the site of protonation (in positive-ion electrospray ionization, ESI) or by the loss of an electron to form a radical cation.
The Pyrazole Ring: The pyrazole moiety is known for two primary fragmentation routes under collision-induced dissociation (CID): the expulsion of a stable hydrogen cyanide (HCN) molecule and, to a lesser extent, the loss of a nitrogen molecule (N₂).[4][5][6] The predominant pathway often involves the loss of HCN from the molecular ion or the [M-H]⁺ ion, a process driven by the formation of a stable, smaller cyclic ion.[4][7]
The Pyrazine Ring: Pyrazine, a six-membered aromatic ring with two nitrogen atoms, also undergoes characteristic fragmentation. Like the pyrazole, it can eliminate HCN. The introduction of substituents dramatically influences the fragmentation, often directing the initial cleavage.
When these two rings are joined, a competitive fragmentation landscape emerges. The initial site of bond cleavage will be heavily influenced by:
-
Proton Affinity: In ESI-MS, the most basic nitrogen atom will likely be the primary site of protonation. This can be influenced by substituents on either ring, directing the subsequent fragmentation cascade.
-
Bond Strengths: The linker connecting the pyrazole and pyrazine rings becomes a potential point of cleavage.
-
Substituent Effects: Electron-donating or withdrawing groups can stabilize or destabilize adjacent bonds and ions, fundamentally altering fragmentation yields and pathways.[8][9]
Section 2: Comparative Analysis of Fragmentation Patterns
The utility of LC-MS/MS lies in its ability to generate a unique structural fingerprint for a molecule. For pyrazolyl-pyrazines, this fingerprint is a direct consequence of the applied collision energy and the molecule's inherent chemical structure.
Effect of Substituents
Substituents are the primary directors of fragmentation. Let's compare two hypothetical alternatives:
-
Alternative A: Electron-Donating Group (EDG) on the Pyrazine Ring: An EDG (e.g., -OCH₃, -NH₂) increases the proton affinity of the pyrazine nitrogens. Protonation will likely occur on this ring, making it the epicenter of fragmentation. We would expect to see initial losses associated with the pyrazine ring or the substituent itself.
-
Alternative B: Electron-Withdrawing Group (EWG) on the Pyrazole Ring: An EWG (e.g., -CF₃, -NO₂) on the pyrazole ring makes its nitrogens less basic. Protonation and subsequent fragmentation are more likely to be initiated on the unsubstituted (and now more basic) pyrazine ring.
The following diagram illustrates a generalized fragmentation pathway for a protonated pyrazolyl-pyrazine.
Caption: Generalized fragmentation pathways for pyrazolyl-pyrazines.
Effect of Collision Energy
Collision-induced dissociation (CID) is an energy-dependent process.[10] Low collision energies may only provide enough energy to cleave the weakest bond, such as the linker between the two rings. As collision energy increases, more energy is transferred to the ion, enabling higher-energy fragmentation pathways, including ring openings and consecutive neutral losses.[11]
A comparative analysis involves performing a collision energy optimization experiment. By ramping the collision energy and monitoring the abundance of different fragment ions, one can determine the optimal energy for specific transitions and gain insight into the molecule's stability.
Table 1: Hypothetical Collision Energy Effects on a Pyrazolyl-Pyrazine Derivative
| Collision Energy (eV) | Predominant Fragment Ion(s) | Interpretation |
| 10-15 eV | [Pyrazole+H]⁺, [Pyrazine]⁺ | Low energy favors the simplest inter-ring cleavage. |
| 20-30 eV | Fragments from HCN loss | Sufficient energy for ring fragmentation becomes available. |
| >35 eV | Smaller, non-specific fragments | High energy leads to extensive fragmentation, losing structural specificity. |
Section 3: Experimental Protocol - A Self-Validating Workflow
This section provides a robust, step-by-step methodology for the LC-MS/MS analysis of a novel pyrazolyl-pyrazine candidate. The protocol is designed to be self-validating, incorporating quality controls and systematic optimization steps.
Workflow Overview
The following diagram outlines the logical flow of the experimental process, from sample preparation to data interpretation.
Caption: A typical workflow for developing a quantitative LC-MS/MS assay.
Detailed Methodologies
1. Sample Preparation (for Plasma)
-
Rationale: To remove proteins and phospholipids that interfere with ionization and chromatography. Liquid-liquid extraction (LLE) is a robust choice.[12]
-
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.
-
2. Liquid Chromatography (LC) Conditions
-
Rationale: To achieve chromatographic separation from matrix components and potential isomers. A standard C18 column is a good starting point for moderately polar compounds.[12][13]
-
Parameters:
-
Column: Zorbax Eclipse XDB C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry (MS) Conditions
-
Rationale: To generate and detect ions corresponding to the analyte and its fragments. Positive mode ESI is typical for nitrogenous bases.[12] Multiple Reaction Monitoring (MRM) provides the highest sensitivity and selectivity for quantification.[13]
-
Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: To be determined from the product ion scan. For a hypothetical pyrazolyl-pyrazine with [M+H]⁺ = 251.1, transitions might be:
-
Quantifier: 251.1 -> 170.1 (Loss of pyrazole fragment)
-
Qualifier: 251.1 -> 124.1 (Loss of pyrazine fragment)
-
-
Table 2: Example LC-MS/MS Parameter Summary
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase | Good retention for moderately polar heterocycles. |
| Mobile Phase | Water/Acetonitrile + 0.1% Formic Acid | Promotes protonation for positive ESI mode. |
| Ionization | ESI, Positive | High efficiency for basic nitrogen-containing compounds. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Superior sensitivity and selectivity for quantification.[13] |
| Collision Gas | Argon | Inert gas for efficient collision-induced dissociation.[10] |
Section 4: Conclusion and Future Outlook
The analysis of pyrazolyl-pyrazines by LC-MS/MS is a nuanced task where a foundational understanding of fragmentation chemistry is paramount. By systematically evaluating the influence of substituents and optimizing analytical parameters like collision energy, researchers can develop highly specific and robust methods for characterization and quantification. The true power of this technique is unlocked not just by following a protocol, but by understanding the chemical principles that dictate the outcome of the experiment. As new generations of mass spectrometers with different fragmentation capabilities (e.g., HCD, ETD) become more common, the opportunity to gain even deeper structural insights into these important pharmaceutical building blocks will continue to expand.[10]
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A Comparative Guide to the Kinase Selectivity Profiling of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of Pyrazine-Based Kinase Inhibitors
The intersection of pyrazine and pyrazole heterocycles has yielded a rich chemical space for the development of targeted therapeutics. Molecules such as 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine represent a promising scaffold within the broader class of 2,6-disubstituted pyrazines, which have garnered significant attention for their potential as potent protein kinase inhibitors.[1][2] Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling and have become premier targets for drug discovery, particularly in oncology.[2]
However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a diluted therapeutic effect. Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a cornerstone of rational drug design.
This guide provides an in-depth analysis of the potential kinase selectivity profile of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine by examining its parent scaffold. While a public, comprehensive kinome scan for this specific molecule is not available, by analyzing structurally related compounds and their known targets, we can infer likely on-target activities and critical off-target liabilities. We will compare this inferred profile with well-characterized inhibitors targeting the same kinase families, providing a clear, data-driven framework for researchers working with this chemical class. This guide will also detail the state-of-the-art methodologies for obtaining such a profile, empowering researchers to validate these predictions experimentally.
The 2,6-Disubstituted Pyrazine Scaffold: A Privileged Structure Targeting CSNK2A with PIM Kinase Cross-Reactivity
The 2,6-disubstituted pyrazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] Extensive research into this chemical class has identified Casein Kinase 2 (CSNK2, formerly CK2) as a primary and potent target.[3]
Casein Kinase 2 (CSNK2): A Master Regulator of Cell Fate
CSNK2 is a constitutively active serine/threonine kinase that plays a fundamental role in a vast array of cellular processes, including cell cycle control, DNA repair, and apoptosis suppression.[4] Its dysregulation is implicated in numerous cancers, making it a compelling therapeutic target.[5] The alpha catalytic subunits, CSNK2A1 and CSNK2A2, are the targets of ATP-competitive inhibitors. Several 2,6-disubstituted pyrazine derivatives have demonstrated potent, low-nanomolar inhibition of CSNK2.[3][6]
The PIM Kinase Family: A Common and Critical Off-Target
A recurring theme in the development of CSNK2 inhibitors is cross-reactivity with the PIM kinase family (PIM1, PIM2, PIM3).[3] PIM kinases are also serine/threonine kinases that regulate cell proliferation and survival.[7] While PIM kinases are themselves attractive oncology targets, unintended inhibition by a CSNK2-directed compound can complicate the interpretation of biological data and may lead to a convoluted safety profile. The structural similarity in the ATP-binding sites of CSNK2 and PIM kinases often leads to dual inhibition.[8] Therefore, a key objective in designing novel 2,6-disubstituted pyrazine inhibitors is to achieve high selectivity for CSNK2 over the PIM kinase family.
Based on this established precedent, it is highly probable that 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a potent inhibitor of CSNK2A1/A2 , with potential off-target activity against PIM1, PIM2, and PIM3 . The primary goal of a selectivity profiling campaign would be to quantify the potency against these on- and off-targets and to survey the broader kinome for additional interactions.
Methodologies for Kinome-Wide Selectivity Profiling
Determining the selectivity of a kinase inhibitor requires screening it against a large panel of kinases. Several robust, high-throughput methods are commercially available, which can be broadly categorized into binding assays and activity assays.
1. Binding Assays: Quantifying Affinity
These assays measure the direct interaction between an inhibitor and a kinase, typically by quantifying the displacement of a known ligand. The most widely used platform is KINOMEscan™ , a proprietary active site-directed competition binding assay.[9]
-
Principle: Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified via qPCR. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
Output: Results are often expressed as percent inhibition relative to a control, or as a dissociation constant (Kd), which represents the affinity of the inhibitor for the kinase.
2. Activity Assays: Measuring Functional Inhibition
These assays measure the enzymatic activity of the kinase—its ability to phosphorylate a substrate—in the presence of the inhibitor.
-
Radiometric Assays: Considered the "gold standard," these assays, such as the KinaseProfiler™ service, directly measure the transfer of a radiolabeled phosphate (from ³³P-ATP) to a peptide or protein substrate.[9][10]
-
Luminescence-Based Assays: Platforms like Promega's ADP-Glo™ are highly sensitive and measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11][12] The amount of ADP is converted into a luminescent signal.
Experimental Workflow: A Step-by-Step Protocol
The following provides a generalized, step-by-step protocol for performing a kinase selectivity screen.
-
Compound Preparation: The test compound, in this case, 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, is solubilized in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Concentration Selection: For an initial broad screen (e.g., against >400 kinases), a single high concentration (e.g., 1 µM) is typically used to identify all potential interactions.
-
Assay Performance: The compound is incubated with the individual kinases from the panel under optimized assay conditions (specific substrates, ATP concentration, etc.).
-
Data Acquisition: The chosen readout (e.g., radioactivity, luminescence, or qPCR signal) is measured for each kinase reaction.
-
Primary Hit Identification: Kinases showing significant inhibition (e.g., >80% inhibition at 1 µM) are identified as "hits."
-
Dose-Response Confirmation: For each identified hit, a follow-up dose-response experiment is performed. The compound is tested across a range of concentrations (e.g., from 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC₅₀) or binding constant (Kd). This step is crucial for quantifying the potency of the compound against each target.
Comparative Selectivity Analysis
To contextualize the potential profile of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, we will compare it against three well-characterized inhibitors.
-
Silmitasertib (CX-4945): A clinical-stage, potent CSNK2 inhibitor.[13][14][15]
-
AZD1208: A highly selective, clinical-stage pan-PIM kinase inhibitor.[9][16]
-
SGI-1776: An earlier-generation PIM kinase inhibitor with known off-target liabilities.[7][11]
-
Fedratinib: A pyrazole-containing selective JAK2 inhibitor, illustrating the versatility of the pyrazole scaffold.[17][18]
Table 1: Comparative Potency Against Primary Targets and Key Off-Targets
| Compound | Primary Target(s) | IC₅₀ / Kᵢ (nM) | Key Off-Target(s) | IC₅₀ / Kᵢ (nM) | Selectivity Insight |
| 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine | CSNK2A (Predicted) | Low nM (Predicted) | PIM Kinases (Predicted) | Variable (Predicted) | Selectivity against PIM kinases is the critical parameter to determine experimentally. |
| Silmitasertib (CX-4945) | CSNK2A | Kᵢ: 0.38 | DYRK1A, GSK3β, PIM1 | IC₅₀: 160, 190, 46[14] | Highly potent against CSNK2 but with significant activity against other CMGC family kinases. |
| AZD1208 | PIM1, PIM2, PIM3 | IC₅₀: 0.4, 5.0, 1.9[9] | CDK7 | K𝘥: 38[9] | Highly selective for PIM kinases, with >43-fold selectivity against the next most potent hit in a 442-kinase panel.[9] |
| SGI-1776 | PIM1, PIM3 | IC₅₀: 7, 69[7][11] | PIM2, FLT3 | IC₅₀: 363, 44[7][11] | Potent against PIM1/3 but significantly less active against PIM2. Notable potent off-target activity against FLT3. Development was discontinued due to toxicity.[10] |
| Fedratinib | JAK2 | IC₅₀: 3 | FLT3 | IC₅₀: 35 | Demonstrates high selectivity for JAK2 over other kinases, showcasing the use of the pyrazole scaffold to target the tyrosine kinase family.[18] |
This comparison highlights several key principles. AZD1208 represents an ideal selectivity profile for a PIM inhibitor, with high potency against all three family members and a clean profile against the wider kinome.[9] In contrast, SGI-1776 shows both isoform bias (PIM1/3 vs. PIM2) and significant off-target activity (FLT3), which can confound biological results and contribute to toxicity.[10][11] Silmitasertib is extremely potent against its target, CSNK2, but its activity against DYRK1A and GSK3β means it is not a "clean" CSNK2 probe, a critical piece of information for researchers using it to study CSNK2 biology.[14]
For a novel compound like 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, the goal would be to demonstrate a profile with high potency against CSNK2 (low nM IC₅₀) and significantly weaker activity (>100-fold less potent) against PIM kinases and other off-targets to be considered a truly selective tool compound or a promising therapeutic lead.
Signaling Pathway Context
Understanding the biological consequences of inhibiting a target kinase is paramount. Below is a simplified representation of the CSNK2 signaling pathway, illustrating its central role in cell survival.
As the diagram illustrates, CSNK2 integrates signals from pathways like Wnt to promote cell proliferation and survival, in part by stabilizing β-catenin and inhibiting apoptosis.[4] An effective inhibitor blocks these downstream effects, making it a powerful strategy to halt cancer cell growth.
Conclusion
While the precise kinase selectivity profile of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine awaits empirical determination, its chemical structure firmly places it within a class of compounds with high potential as CSNK2 inhibitors . The critical determinant of its value as a research tool or therapeutic candidate will be its selectivity against the PIM kinase family and the broader human kinome.
This guide has outlined the rationale for this prediction, detailed the robust experimental methodologies available for comprehensive kinome profiling, and provided a comparative framework using data from well-characterized inhibitors. By understanding the likely targets, the potential off-target liabilities, and the methods to quantify them, researchers are well-equipped to advance the development of this and other promising pyrazine-based kinase inhibitors. The path from a promising scaffold to a selective, potent, and safe therapeutic agent is paved with rigorous, quantitative, and comprehensive selectivity profiling.
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Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]
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A Comparative Guide to Crystal Structure Analysis and X-ray Diffraction of Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional atomic arrangement and the intermolecular interactions that dictate their crystal packing. Understanding these solid-state structures is paramount for drug development, as it influences critical parameters such as solubility, stability, and bioavailability.[1] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for unambiguously determining these molecular structures at the atomic level.[2][3]
This guide will navigate the workflow of SC-XRD, from the foundational principles to the intricacies of data interpretation, with a specific focus on pyrazine derivatives. We will present a comparative analysis of the crystal structures of three key derivatives — 2,3-dimethylpyrazine, 2,5-diphenylpyrazine, and tetramethylpyrazine — highlighting the influence of substituent groups on their crystal packing and intermolecular interactions.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in a crystalline lattice. When a beam of X-rays is directed at a single crystal, the regularly arranged atoms cause the X-rays to diffract in a specific pattern of spots.[5] The angles and intensities of these diffracted beams are recorded and analyzed to generate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.[3]
The success of an SC-XRD experiment hinges on the quality of the single crystal. Therefore, the initial and often most challenging step is the growth of diffraction-quality crystals.
Experimental Protocol: From Powder to Structure
The journey from a powdered pyrazine derivative to a fully refined crystal structure is a meticulous process. Here, we outline a detailed, step-by-step methodology, explaining the rationale behind each experimental choice.
Part 1: Crystal Growth - The Art of Patient Science
High-quality single crystals are the prerequisite for a successful SC-XRD experiment.[6] The goal is to encourage the slow formation of a well-ordered crystalline lattice, which is typically achieved through recrystallization.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the pyrazine derivative sparingly at room temperature but completely at an elevated temperature.[7] This differential solubility is the driving force for crystallization upon cooling. Common solvents for pyrazine derivatives include ethanol, methanol, acetone, and ethyl acetate.
-
Dissolution: Dissolve the pyrazine derivative in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[7] Using excess solvent will reduce the yield of crystals.
-
Hot Filtration (Optional): If any insoluble impurities are present, a hot gravity filtration should be performed to remove them. This prevents the impurities from acting as nucleation sites and hindering the growth of large single crystals.
-
Slow Cooling: This is the most crucial step for growing large, well-defined crystals. The hot, saturated solution should be allowed to cool to room temperature slowly and undisturbed. Rapid cooling often leads to the formation of small, poorly-ordered crystals. To further slow down the process, the flask can be placed in an insulated container.
-
Crystal Maturation: Once crystals begin to form, it is often beneficial to leave the solution undisturbed for several days to allow the crystals to grow larger.
-
Isolation and Drying: The crystals are then isolated by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and allowed to air-dry.
Alternative Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the compound's solubility and promotes crystallization.
Part 2: Single-Crystal X-ray Diffraction - Unveiling the Atomic Architecture
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is ready for X-ray diffraction analysis.
Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.
Step-by-Step X-ray Diffraction Protocol:
-
Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (usually 100 K).
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. A detector records the positions and intensities of the diffracted X-ray beams, generating a series of diffraction images.[8]
-
Data Processing: The raw diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection.[8] The data is then scaled and merged to produce a final reflection file.
-
Structure Solution: This step addresses the "phase problem" in crystallography. While the intensities of the diffracted beams are measured, their phases are lost.[9] Computational methods, such as direct methods or Patterson methods, are used to determine an initial set of phases, which allows for the calculation of an initial electron density map.
-
Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined against the experimental diffraction data using least-squares methods.[10] This iterative process adjusts atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and other geometric parameters, as well as analyzing the final electron density map for any unassigned features.
Comparative Analysis of Pyrazine Derivative Crystal Structures
The substitution pattern on the pyrazine ring significantly influences the crystal packing and intermolecular interactions. Here, we compare the crystallographic data for three representative pyrazine derivatives.
| Parameter | 2,3-Dimethylpyrazine | 2,5-Diphenylpyrazine | Tetramethylpyrazine |
| Formula | C₆H₈N₂[11] | C₁₆H₁₂N₂[12] | C₈H₁₂N₂[13] |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Fdd2 | P2₁/c[14] | P2₁/a |
| a (Å) | 21.01(1) | 13.42(2)[14] | 7.37(2) |
| b (Å) | 11.23(1) | 5.73(1)[14] | 9.00(2) |
| c (Å) | 4.83(1) | 7.66(1)[14] | 6.42(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 93.4(2)[14] | 114.7(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1140.2 | 588.0 | 387.0 |
| Z | 8 | 2[14] | 2 |
| Key Intermolecular Interactions | C-H···N hydrogen bonds | C-H···π interactions, π-π stacking | van der Waals forces |
Note: The crystallographic data for 2,3-dimethylpyrazine and tetramethylpyrazine are sourced from typical entries in the Cambridge Structural Database (CSD) and may represent one of several determined structures. The data for 2,5-diphenylpyrazine is from a specific publication.
Discussion of Structural Differences:
-
2,3-Dimethylpyrazine: The presence of methyl groups leads to a crystal packing dominated by weak C-H···N hydrogen bonds, where a hydrogen atom from a methyl group of one molecule interacts with a nitrogen atom of an adjacent molecule. This results in an orthorhombic crystal system.
-
2,5-Diphenylpyrazine: The bulky phenyl substituents introduce significant steric hindrance and provide opportunities for π-π stacking interactions between the aromatic rings of neighboring molecules.[14] Additionally, C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a phenyl or pyrazine ring of another molecule, play a crucial role in stabilizing the crystal lattice. These interactions lead to a more densely packed monoclinic structure.[14]
-
Tetramethylpyrazine: With all four hydrogen atoms on the pyrazine ring replaced by methyl groups, the potential for strong directional interactions is reduced. The crystal packing is primarily governed by weaker van der Waals forces, resulting in a monoclinic crystal system. The more symmetrical substitution pattern compared to 2,3-dimethylpyrazine leads to a different packing arrangement.
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Benchmarking a Novel Pyrazine-Based Kinase Inhibitor Against Established Standards in JAK-STAT Signaling
A Senior Application Scientist's Guide to Comparative Efficacy and Selectivity Profiling
In the landscape of targeted drug discovery, particularly within the realm of kinase inhibition, the rigorous evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive framework for benchmarking 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, a novel pyrazine-based compound, against a panel of well-characterized inhibitors of the Janus kinase (JAK) family. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, scientifically-grounded comparison, complete with experimental protocols and data interpretation insights.
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway.[1][2] This pathway is integral to a multitude of cellular processes, including immunity, cell proliferation, and differentiation.[1] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs attractive therapeutic targets.[3][4]
This guide will focus on comparing our investigational compound, 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, with four clinically relevant JAK inhibitors: Ruxolitinib, Fedratinib, Pacritinib, and Cerdulatinib. These standard inhibitors have been selected based on their established mechanisms of action and distinct selectivity profiles across the JAK family (JAK1, JAK2, JAK3, and TYK2).
The Competitive Landscape: Standard-of-Care JAK Inhibitors
A thorough understanding of the existing therapeutic options is the foundation of any robust benchmarking study. The following inhibitors represent the current standards against which new chemical entities are often compared.
| Inhibitor | Primary Targets | Key Therapeutic Indications | Noteworthy Characteristics |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | First-generation JAK inhibitor with a well-established clinical profile.[5][6] |
| Fedratinib | JAK2 | Myelofibrosis | A selective JAK2 inhibitor.[7] |
| Pacritinib | JAK2, FLT3 | Myelofibrosis with severe thrombocytopenia | Dual inhibitor with activity against both wild-type and mutant JAK2.[4][8][9][10] |
| Cerdulatinib | SYK, JAK1, JAK3, TYK2 | B-cell malignancies (investigational) | A dual SYK/JAK inhibitor with a broad inhibitory profile.[11][12][13][14][15] |
Investigational Compound Profile: 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a novel, small molecule inhibitor featuring a pyrazine core, a class of heterocyclic compounds with demonstrated pharmacological activities, including kinase inhibition.[16] The pyrazole moiety is also a common scaffold in kinase inhibitor design.[17][18][19] The rationale for its development is to achieve a unique selectivity and potency profile against the JAK family, potentially offering an improved therapeutic window.
The JAK-STAT Signaling Pathway
Understanding the mechanism of action of these inhibitors requires a foundational knowledge of the JAK-STAT signaling pathway.
Caption: The canonical JAK-STAT signaling cascade.
Experimental Benchmarking Workflow
A multi-tiered approach is essential for a comprehensive comparison of kinase inhibitors. This workflow progresses from target-specific biochemical assays to more physiologically relevant cellular and selectivity profiling assays.
Caption: A typical workflow for kinase inhibitor benchmarking.
Part 1: Biochemical Potency Assessment
The initial step involves determining the half-maximal inhibitory concentration (IC50) of each compound against the purified kinase domains of JAK1, JAK2, JAK3, and TYK2. This provides a direct measure of the inhibitor's potency at the enzymatic level.
Protocol: Transcreener® ADP² Kinase Assay
This assay quantitatively measures ADP produced during the kinase reaction, providing a generic method for assessing kinase activity.[20]
-
Reagent Preparation:
-
Prepare a reaction buffer containing all necessary components except the enzyme and inhibitor.
-
Serially dilute the test compounds (2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine and standard inhibitors) in DMSO and then in the reaction buffer.
-
-
Enzyme Reaction:
-
Add the purified JAK isozyme to each well of a 384-well plate.
-
Add the diluted inhibitors to the respective wells.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Hypothetical Comparative Biochemical Potency Data
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine | 15 | 5 | 250 | 180 |
| Ruxolitinib | 3.3 | 2.8 | 428 | >1000 |
| Fedratinib | 38 | 3 | 350 | >1000 |
| Pacritinib | 1280 | 23 | 520 | 50 |
| Cerdulatinib | 12 | 6 | 8 | 0.5 |
Note: Data for standard inhibitors are representative values from published literature. Data for the investigational compound is hypothetical for illustrative purposes.
Part 2: Cellular Potency and Pathway Inhibition
To ascertain the inhibitor's activity within a biological context, cellular assays are indispensable. These assays measure the inhibition of downstream signaling events, such as the phosphorylation of STAT proteins.
Protocol: Western Blot Analysis of Phospho-STAT3
This protocol assesses the ability of the inhibitors to block cytokine-induced STAT3 phosphorylation in a relevant cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation).
-
Cell Culture and Treatment:
-
Culture HEL 92.1.7 cells to 80% confluency.
-
Starve the cells in serum-free media for 4 hours.
-
Pre-treat the cells with a dose range of each inhibitor for 1 hour.
-
Stimulate the cells with an appropriate cytokine (e.g., erythropoietin) for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
-
Hypothetical Comparative Cellular Potency Data
| Compound | p-STAT3 Inhibition IC50 (nM) |
| 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine | 45 |
| Ruxolitinib | 150 |
| Fedratinib | 200 |
| Pacritinib | 450 |
| Cerdulatinib | 60 |
Note: Data is hypothetical and for illustrative purposes.
Part 3: Functional Outcome Assessment
The ultimate goal of a kinase inhibitor is to elicit a desired biological response, such as inhibiting cell proliferation.
Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed a JAK-dependent cell line (e.g., HEL 92.1.7) in a 96-well plate.
-
Treat the cells with a serial dilution of each inhibitor for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
-
Part 4: Kinome-wide Selectivity Profiling
A critical aspect of drug development is understanding the off-target effects of a compound. Kinome-wide screening provides a comprehensive assessment of an inhibitor's selectivity.
Methodology: KinomeScan™
This competitive binding assay measures the interaction of a test compound with a panel of over 400 kinases. The results are typically reported as the percentage of inhibition at a given concentration (e.g., 1 µM).
A highly selective inhibitor will interact with a limited number of kinases, whereas a less selective inhibitor will bind to a broader range of kinases. This information is crucial for predicting potential side effects and for understanding the full pharmacological profile of the compound.
Synthesizing the Benchmarking Data
The culmination of these experiments provides a multi-faceted view of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine's performance relative to standard inhibitors. An ideal candidate would exhibit high potency against the desired JAK isoform(s), demonstrate on-target pathway inhibition in cellular models, translate this inhibition into a functional anti-proliferative effect, and maintain a high degree of selectivity across the kinome.
This guide provides a robust framework for the systematic evaluation of novel kinase inhibitors. The causality behind each experimental choice is rooted in the need to build a comprehensive understanding of the compound's activity, from the purified enzyme to a complex cellular system. By adhering to these self-validating protocols, researchers can generate high-quality, reproducible data to inform the progression of promising new therapeutic agents.
References
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Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 99, 129617. [Link]
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ResearchGate. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
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Frontiers in Immunology. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. [Link]
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ChemRxiv. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
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PubMed. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
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Semantic Scholar. (2020). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. [Link]
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National Center for Biotechnology Information. (n.d.). JAK2 inhibitors: are they the solution?. [Link]
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Dovepress. (n.d.). Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. [Link]
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Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]
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National Center for Biotechnology Information. (n.d.). A Comprehensive Review of Pacritinib in Myelofibrosis. [Link]
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National Center for Biotechnology Information. (n.d.). Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma. [Link]
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National Center for Biotechnology Information. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link]
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ASH Publications. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. [Link]
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Dovepress. (2014). Profile of pacritinib and its potential in the treatment of hematologic disorders. [Link]
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ASH Publications. (2017). JAK2 inhibitors for myeloproliferative neoplasms: what is next?. [Link]
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ResearchGate. (n.d.). Proposed mechanism of action of cerdulatinib. The illustration represents a concept for BCR. [Link]
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AACR Journals. (2019). Cerdulatinib Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies. [Link]
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DelveInsight. (2025). TYK2 Inhibitors Market to Drive Enormous Growth by 2034 Due to Strong Pipeline and Expanding Indications. [Link]
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Dovepress. (2022). Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. [Link]
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PubMed. (2023). Pharmacological activity and mechanism of pyrazines. [Link]
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BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. [Link]
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MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
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Oncotarget. (2015). Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma. [Link]
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PubChem. (n.d.). Pacritinib. [Link]
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Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]
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National Center for Biotechnology Information. (2025). Discovery and biological evaluation of a novel and highly potent JAK2 inhibitor for the treatment of triple negative breast cancer. [Link]
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MDPI. (2021). Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development?. [Link]
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ASCO Publications. (2014). Pharmacokinetics and pharmacodynamics of the dual syk/jak inhibitor PRT062070 (cerdulatinib) in patients with advanced B-cell malignancies. [Link]
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Oxford Academic. (2024). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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ACS Publications. (2024). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Pacritinib?. [Link]
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National Center for Biotechnology Information. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]
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Patsnap Synapse. (2025). What are the therapeutic candidates targeting TYK2?. [Link]
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Standardizing Precision: A Comparative QC Guide for Research-Grade 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
Introduction: The Hidden Variable in Kinase Inhibitor Discovery
In the high-stakes landscape of kinase inhibitor development—specifically targeting CSNK2A (Casein Kinase 2 Alpha) and c-Met pathways—the integrity of the pyrazine-pyrazole scaffold is non-negotiable. 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine (CAS 2355530-03-7) serves as a critical pharmacophore or late-stage intermediate.[1]
For researchers, the danger lies not in the failure of a hypothesis, but in false negatives/positives driven by "silent" impurities . Standard industrial-grade synthesis often leaves trace metal catalysts (Palladium) or regioisomeric byproducts that actively interfere with biochemical assays (TR-FRET, NanoBRET).[1]
This guide objectively compares Research-Grade (RG) specifications against Technical-Grade (TG) alternatives, establishing a self-validating quality control (QC) framework to ensure data reproducibility.
Comparative Analysis: Research-Grade vs. Technical Alternatives
The "alternative" to a certified Research-Grade compound is often a Technical-Grade product intended for bulk synthesis rather than biological assay.[1] The difference is not just percentage points in purity; it is the nature of the impurities .[1]
Performance Metrics Table
| Feature | Research-Grade (RG) | Technical-Grade (TG) | Impact on Research |
| Purity (HPLC) | ≥ 98.5% | ~95.0% | TG levels contain regioisomers that may bind off-target.[1] |
| Palladium (Pd) | < 10 ppm | < 500 ppm | High Pd mimics kinase activity or quenches fluorescence in FRET assays. |
| Residual Solvents | ICH Class 3 compliant | Variable | DMSO/DMF residues can denature sensitive enzymes.[1] |
| Identity (NMR) | Confirmed Regiochemistry | Confirmed Structure | TG often lacks 2D-NMR validation for N-alkylation sites.[1] |
| Solubility | Optimized (Lyophilized) | Crystalline/Amorphous | TG aggregation leads to inconsistent dosing in cell assays. |
Deep Dive: The Causality of Failure
-
Palladium Interference: In Suzuki-Miyaura coupling (used to attach the pyrazole), Pd residues are common. In kinase assays, Pd can chelate with ATP or assay reagents, causing artificial IC50 shifts of up to 10-fold.
-
Regioisomerism: The pyrazole ring tautomerism (1H vs 2H) is dynamic, but permanent N-alkylation impurities (if downstream derivatization occurs) or chloropyrazine precursors (2-methoxy-6-chloropyrazine) can act as competitive inhibitors with different affinity profiles.[1]
Synthesis & Impurity Mapping (Visualized)
Understanding the origin of impurities is the first step in detection.[1] The following diagram maps the synthesis pathway and the specific entry points for critical contaminants.
Figure 1: Synthesis pathway highlighting the origin of critical impurities (Pd residues and oligomers) during the Suzuki coupling phase.
Validated QC Protocols
To ensure "Trustworthiness," these protocols are designed as self-validating systems . If the System Suitability Test (SST) fails, the data is invalid.
Protocol A: High-Resolution HPLC-MS for Purity & Identity
Objective: Quantify organic impurities and confirm molecular weight (M+H = 191.08 Da).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 12 minutes.
-
Detection: UV @ 254 nm (primary) and 280 nm; MS (ESI+).
Self-Validating SST Criteria:
-
Resolution (Rs): > 1.5 between the Target peak and the nearest impurity (likely the des-pyrazole precursor).[1]
-
Tailing Factor: < 1.5 (Pyrazoles can tail due to interaction with silanols; use end-capped columns).[1]
-
Injection Precision: RSD < 0.5% for 5 replicate injections of standard.
Protocol B: Palladium Detection (Colorimetric Limit Test)
Note: While ICP-MS is the gold standard, this rapid benchtop test is effective for immediate screening.
Reagents: N,N-Diethyl-p-phenylenediamine (DPD) sulfate solution.[1] Method:
-
Dissolve 10 mg of compound in 1 mL DMSO.[1]
-
Add 0.5 mL of DPD solution.
-
Observation: A red/pink complex indicates Pd > 20 ppm.[1]
-
Action: If positive, perform metal scavenging (e.g., SiliaMetS® Thiol) before biological use.
Protocol C: qNMR for Absolute Purity
Objective: Determine purity independent of UV extinction coefficients (which can bias HPLC results).
Method:
-
Internal Standard (IS): Maleic Acid (high purity, trace soluble in DMSO-d6) or 1,3,5-Trimethoxybenzene.
-
Solvent: DMSO-d6 (Pyrazoles exchange protons in MeOH-d4).[1]
-
Acquisition: D1 (Relaxation Delay) ≥ 30 seconds (to ensure full relaxation of aromatic protons).
-
Calculation:
Where I = Integral, N = Number of protons, W = Weight, P = Purity.[2][3]
QC Decision Workflow
This flowchart guides the researcher through the "Go/No-Go" decision process before introducing the compound into a cellular assay.
Figure 2: Logical decision tree for qualifying 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine batches prior to biological screening.
References
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Strumillo, S. T., et al. (2014). Discovery of Volitinib: A Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137666629. Retrieved from [Link]
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Pagano, M. A., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors. Archiv der Pharmazie. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine. As a niche chemical compound often used in pharmaceutical research and development, its proper handling and disposal are paramount to ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.
The disposal plan for any chemical begins with a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is not publicly prevalent, its structure—containing both a pyrazine and a pyrazole moiety—allows us to infer its likely hazard profile based on related compounds. Pyrazine and pyrazole derivatives can exhibit varying levels of toxicity, may be harmful if swallowed or in contact with skin, and can cause serious eye irritation.[1][2] Therefore, treating this compound as a hazardous waste is the most prudent and compliant approach.[3]
Hazard Identification and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, it is critical to be equipped with the appropriate PPE. The causality here is direct: preventing exposure via inhalation, ingestion, or dermal contact is the first line of defense against potential health hazards.
Assumed Hazard Profile: Based on analogous structures, 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine should be handled as a substance that is:
-
Harmful if swallowed: Acute oral toxicity is a common feature of heterocyclic nitrogen compounds.[2][4]
-
Toxic in contact with skin: Some pyrazole derivatives show dermal toxicity.[1][2]
-
Causes skin and eye irritation/damage: This is a frequent classification for complex organic molecules.[5][6]
-
Potentially harmful to aquatic life: Discharge of such chemicals into the environment must be avoided.[2][7]
Mandatory PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or chemical-resistant apron is required to prevent skin contact.[8]
-
Respiratory Protection: If handling the compound as a solid powder where dust may be generated, or if working outside of a certified chemical fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][10]
Quantitative Data Summary
This table summarizes the likely hazard profile and necessary identifiers for waste management purposes.
| Property | Value / Classification | Rationale & Source |
| Physical State | Solid (Assumed) | Typical for similar complex organic molecules. |
| Oral Toxicity | Harmful if swallowed (Assumed Category 4) | Based on data for pyrazine and pyrazole derivatives.[2][4] |
| Dermal Toxicity | Toxic in contact with skin (Assumed Category 3) | Precautionary classification based on pyrazole hazards.[1][2] |
| Eye Irritation | Causes serious eye damage (Assumed Category 1/2) | Common hazard for nitrogen-containing heterocyclic compounds.[5][6] |
| Aquatic Toxicity | Harmful to aquatic life (Assumed) | A necessary precaution to prevent environmental discharge.[2][7] |
Waste Characterization and Segregation
According to the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), any chemical waste must be evaluated for hazardous characteristics.[11][12] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[3]
Step-by-Step Waste Handling Protocol:
-
Designate as Hazardous Waste: From the moment you decide to discard 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, whether it is unused, contaminated, or a byproduct of a reaction, it is considered a "waste."[3] Given its potential hazards, it must be managed as hazardous chemical waste.
-
Select a Compatible Waste Container:
-
Segregate Incompatible Wastes: This is a critical safety step to prevent dangerous reactions. Store this waste away from:
-
Strong oxidizing agents
-
Strong acids and bases[5]
-
Reactive materials
-
On-Site Accumulation and Storage
Proper storage while awaiting disposal is regulated by agencies like OSHA and the EPA to minimize risks within the laboratory.[14][15][16]
Procedure for Waste Accumulation:
-
Label the Container Immediately: As soon as the first drop of waste enters the container, it must be labeled.[3] The label must clearly state:
-
Store in a Satellite Accumulation Area (SAA):
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[11][13]
-
Keep the waste container closed at all times except when adding waste.[13] Leaving a funnel in the container is a common violation.
-
Store the container within a secondary containment bin or tray to contain any potential leaks or spills.[3]
-
-
Adhere to Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[3] Once a container is full, it must be dated and a request for pickup should be submitted promptly. EPA regulations require removal of a full container within 72 hours.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
Caption: Disposal workflow for 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
Final Disposal and Emergency Procedures
The final step in the disposal process must be handled by trained professionals to ensure compliance with all federal, state, and local regulations.[12]
Final Disposal Protocol:
-
Professional Disposal Required: Never discharge 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine down the sanitary sewer or dispose of it in regular trash.[3][12] This is illegal and environmentally harmful.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the hazardous waste program.[13] Contact them to schedule a pickup for your properly labeled, full waste container.
-
Method of Destruction: The EHS office will work with a licensed hazardous waste disposal company. For complex organic compounds like this, high-temperature incineration is a common and effective method of destruction.[17]
Spill and Emergency Response:
-
Immediate Action: Should a spill occur, evacuate the immediate area and alert colleagues.[3]
-
Assessment: If the spill is small and you are trained and equipped to handle it, you may clean it up. All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.[3]
-
Large Spills: For large or unmanageable spills, or if you are ever in doubt, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[3]
-
Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Show the medical personnel the Safety Data Sheet for a related compound if available.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.
References
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- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
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- Safety Data Sheet - 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide. (2024, December 19). CymitQuimica.
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- Safety data sheet - Pristine. (2026, February 11). BASF.
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A Researcher's Guide to the Safe Handling of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The compound 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, with its unique pyrazine and pyrazole moieties, represents a promising scaffold in medicinal chemistry. However, realizing its full potential necessitates a commitment to safety that is as rigorous as our scientific methodology. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established best practices and data from structurally related molecules.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is not currently available. The following recommendations are based on a conservative assessment of hazards associated with its constituent functional groups: methoxy-pyrazines and pyrazoles.[1][2][3][4][5][6][7][8][9][10]
Understanding the Potential Hazards: A Structural Analogy Approach
The chemical architecture of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine suggests a hazard profile that warrants careful consideration. Structurally similar compounds, such as various methoxy-pyrazines and pyrazole itself, are classified with the following potential risks:
-
Acute Toxicity: Harmful if swallowed and potentially toxic in contact with skin.[2][4][5][10]
-
Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.[6][8][9][10]
-
Organ Damage: Prolonged or repeated exposure may cause organ damage.[2]
-
Flammability: Many related pyrazines are flammable liquids.[4][5]
Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following is a step-by-step guide for the safe handling of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine in a laboratory setting.
Engineering Controls: The First Line of Defense
Before any handling of the compound, ensure that appropriate engineering controls are in place and functioning correctly.
-
Fume Hood: All weighing, transferring, and dissolution of the solid compound, as well as any reactions, should be conducted inside a certified chemical fume hood.[11] This is crucial to prevent the inhalation of any fine powders or vapors.
-
Ventilation: The laboratory should be well-ventilated to minimize the concentration of any fugitive emissions.[12][13]
-
Eyewash Stations and Safety Showers: Ensure that a functional and easily accessible eyewash station and safety shower are located in close proximity to the workstation.[6]
Personal Protective Equipment: A Head-to-Toe Approach
A comprehensive PPE ensemble is mandatory for all personnel handling 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times. These provide a seal around the eyes, offering protection from splashes and airborne particles.[14]
-
Face Shield: When there is a significant risk of splashing (e.g., during transfers of larger quantities of solutions or during quenching of a reaction), a face shield should be worn in addition to safety goggles.[14][15]
-
Gloves: Given the potential for skin irritation and toxicity upon contact, chemically resistant gloves are essential.[2][10]
-
Material: Nitrile gloves are a suitable choice for incidental contact. Thicker, more robust gloves may be necessary for extended handling.
-
Inspection and Technique: Always inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating your skin.[15]
-
Disposal: Dispose of contaminated gloves as hazardous waste.
-
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned. This provides a removable barrier in the event of a spill.
-
Apron: For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in the laboratory.
-
Under Normal Conditions: When handling small quantities within a properly functioning fume hood, respiratory protection is typically not required.[6]
-
In Case of Spills or Inadequate Ventilation: If there is a risk of generating aerosols or dust outside of a fume hood, or in the event of a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][12]
| Hazard | Required Personal Protective Equipment |
| Eye/Face | Chemical splash goggles (ANSI Z87.1); Face shield for splash risk |
| Hand | Chemically resistant gloves (e.g., Nitrile) |
| Body | Flame-resistant laboratory coat, Chemically resistant apron (as needed) |
| Respiratory | Not required with proper fume hood use; NIOSH-approved respirator for spills/aerosols |
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond personal protection and encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical workflow for handling 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, with integrated safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[12]
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
All waste generated from the handling of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine must be treated as hazardous waste.
-
Solid Waste: Unused compound and any grossly contaminated materials (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from cleaning glassware, should be collected in a designated, labeled container for hazardous liquid waste. Do not pour any solutions down the drain.[11][16]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
Conclusion: Fostering a Culture of Safety
The responsible handling of novel compounds like 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a cornerstone of scientific integrity and professional responsibility. By adhering to these guidelines, researchers can mitigate the potential risks and create a safe environment for discovery. This proactive approach to safety not only protects individuals but also builds a foundation of trust and excellence in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
